Methyl 2-fluoroisonicotinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402994. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
methyl 2-fluoropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-11-7(10)5-2-3-9-6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZKFHSYUSUUIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80323082 | |
| Record name | methyl 2-fluoroisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80323082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455-69-6 | |
| Record name | Methyl 2-fluoro-4-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=455-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 455-69-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402994 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-fluoroisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80323082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-fluoropyridine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 2-fluoroisonicotinate: A Key Building Block for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridines
In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] When integrated into a pyridine ring, one of the most prevalent heterocyclic motifs in pharmaceuticals, these effects are amplified, creating a versatile and highly sought-after class of building blocks.
This guide provides a comprehensive technical overview of Methyl 2-fluoroisonicotinate (CAS No. 455-69-6), a key intermediate whose structure combines the advantageous properties of a 2-fluoropyridine moiety with a reactive methyl ester handle. We will delve into its chemical and physical properties, explore detailed synthesis protocols, and discuss its reactivity and applications as a strategic component in the synthesis of complex, high-value molecules.
Core Properties and Identification
CAS Number: 455-69-6[2]
This compound is a compound that requires careful handling in a laboratory setting, typically stored under an inert atmosphere at 2-8°C.[2] Its physical state can be a colorless to light yellow solid-liquid mixture.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆FNO₂ | [2] |
| Molecular Weight | 155.13 g/mol | [2] |
| Boiling Point | 82-85 °C (at 8 Torr) | [2] |
| Density | 1.251 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.488 | [2] |
| Flash Point | 93 °C | [2] |
| pKa (Predicted) | -2.54 ± 0.10 | [2] |
Synthesis of this compound: The Halex Reaction
The most industrially viable and common method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction.[1][3] This process involves the displacement of a chloride ion from the more readily available precursor, Methyl 2-chloroisonicotinate (CAS No. 58481-11-1), with a fluoride ion.[4][5][6][7][8]
The Halex reaction is particularly effective for electron-deficient aromatic and heteroaromatic systems, such as pyridines, where the electron-withdrawing nature of the ring nitrogen facilitates nucleophilic attack.[1][9]
Experimental Protocol: Halogen Exchange from Methyl 2-chloroisonicotinate
This protocol is a representative procedure based on established principles of the Halex reaction.[3][9]
Materials:
-
Methyl 2-chloroisonicotinate
-
Anhydrous potassium fluoride (KF) or cesium fluoride (CsF)
-
High-boiling polar aprotic solvent (e.g., dimethyl sulfoxide (DMSO) or sulfolane)
-
Optional: Phase-transfer catalyst (e.g., a quaternary ammonium salt or crown ether)
Procedure:
-
Drying of Reagents: Ensure all reagents and the solvent are anhydrous. Potassium fluoride should be spray-dried or dried under vacuum at high temperature before use.
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser under an inert atmosphere (e.g., nitrogen or argon), charge the polar aprotic solvent (e.g., DMSO).
-
Addition of Fluoride Source: Add anhydrous potassium fluoride (typically 1.5-3.0 molar equivalents) to the solvent. If using, add the phase-transfer catalyst at this stage.
-
Addition of Substrate: Add Methyl 2-chloroisonicotinate (1.0 molar equivalent) to the slurry.
-
Reaction: Heat the reaction mixture to a high temperature (typically in the range of 150-220 °C). The progress of the reaction should be monitored by a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The mixture is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.
Causality and Optimization:
-
Choice of Fluoride Source: KF is cost-effective, but CsF is more soluble and reactive, sometimes allowing for lower reaction temperatures.
-
Solvent: High-boiling polar aprotic solvents are crucial as they help to partially solubilize the fluoride salt and can withstand the high temperatures required for the reaction. DMSO is a common and effective choice.[9]
-
Temperature: High temperatures are necessary to overcome the activation energy of C-Cl bond cleavage and C-F bond formation.
-
Phase-Transfer Catalyst: In a heterogeneous reaction with KF, a phase-transfer catalyst can significantly improve the reaction rate by transporting the fluoride anion into the organic phase.[9]
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the electronic properties of the 2-fluoropyridine ring. The fluorine atom at the 2-position is a particularly good leaving group in SNAr reactions, making this position highly susceptible to nucleophilic attack. This is due to the strong electron-withdrawing inductive effect of the fluorine atom, which activates the pyridine ring towards nucleophilic substitution.
Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound lies in its role as an electrophile in SNAr reactions. It readily reacts with a wide range of nucleophiles to displace the fluoride and form new 2-substituted isonicotinates.
-
Reaction with Amines: This is one of the most common transformations, leading to the formation of 2-aminoisonicotinates, which are valuable precursors for a variety of biologically active molecules.
-
Reaction with Alcohols and Thiols: Alkoxides and thiolates can also displace the fluoride to yield 2-alkoxy- and 2-alkylthio-isonicotinates, respectively.
Suzuki-Miyaura Cross-Coupling
While less common than SNAr, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to form carbon-carbon bonds at the 2-position.[10][11][12] This allows for the introduction of aryl or heteroaryl substituents, creating complex biaryl structures that are prevalent in many drug candidates.[10][13]
Applications in Drug Discovery and Agrochemicals
This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[4][14][15] Its structure is a key component in the development of novel compounds for various therapeutic areas and for crop protection.
While specific examples of marketed drugs directly synthesized from this compound are not readily found in public literature, its chloro-analogue, Methyl 2-chloroisonicotinate, is a known intermediate in the synthesis of anti-tuberculosis agents and pesticides.[4] Given the often-superior reactivity of the fluoro-analogue in SNAr reactions, it is highly plausible that this compound is used in proprietary synthesis routes within pharmaceutical and agrochemical companies for the development of next-generation compounds.
The 2-substituted isonicotinate scaffold that is readily accessed from this intermediate is present in a wide range of biologically active molecules, highlighting the strategic importance of this building block.
Spectroscopic Characterization (Predicted)
Definitive, publicly available spectra for this compound are scarce. However, based on the analysis of its structural components and data from similar compounds like methyl isonicotinate and methyl 2-chloronicotinate, a predicted NMR spectrum can be outlined.
1H NMR:
-
Methyl Protons (-OCH₃): A singlet is expected around 3.9-4.0 ppm.
-
Pyridine Protons: Three signals corresponding to the protons on the pyridine ring are expected in the aromatic region (approx. 7.5-8.8 ppm). The proton at C5 will likely be a doublet, the proton at C6 a doublet, and the proton at C3 a doublet of doublets, with coupling constants typical for pyridines.
13C NMR:
-
Methyl Carbon (-OCH₃): A signal is expected around 53 ppm.
-
Ester Carbonyl Carbon (C=O): A signal is expected in the range of 163-165 ppm.
-
Pyridine Carbons: Four signals are expected for the carbons of the pyridine ring. The carbon bearing the fluorine (C2) will show a large one-bond C-F coupling constant and is expected to be significantly downfield. The other carbons will appear in the aromatic region (approx. 110-160 ppm), with their chemical shifts influenced by the substituents.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse cautiously with water for several minutes.
Conclusion
This compound is a high-value chemical intermediate with significant potential in the fields of drug discovery and agrochemical synthesis. Its key feature is the activated 2-fluoro substituent on the pyridine ring, which allows for facile nucleophilic aromatic substitution, providing a gateway to a diverse range of 2-substituted isonicotinates. While its direct application in publicly disclosed commercial products is not extensively documented, its utility as a strategic building block is evident from the established principles of medicinal chemistry and the known applications of its chloro-analogue. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers and scientists aiming to leverage the power of fluorination in the design and synthesis of next-generation functional molecules.
References
- Calculated and experimental 13 C NMR chemical shifts | Download Table. ResearchGate.
- Halex Reaction. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Halex Comparative Reaction. gChem Global.
- NMR Chemical Shifts.
- Halex Reaction. gChem Global.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.
- 13 C NMR Chemical Shifts. Oregon State University.
- Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries.
- Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- Pipeline. GSK.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
- Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions (RSC Publishing).
- Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. PMC - PubMed Central.
- 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts.
- METHYL 2-CHLOROISONICOTINATE | CAS: 58481-11-1. finetech industry limited.
- Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PubMed.
- Methyl 2-chloroisonicotinate, 98% | 58481-11-1. J&K Scientific LLC.
- Selective Aliphatic Fluorination by Halogen Exchange in Mild Conditions. ResearchGate.
- 12.2: NMR Spectra - an introduction and overview. Chemistry LibreTexts.
- Methyl 2-chloroisonicotinate | CAS 58481-11-1. Veeprho.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
- 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
- A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid.
- 161-CHM2211 Addition of Amines to Aldehydes and Ketones to Yield Imines and Eneamine.
- (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate.
Sources
- 1. gchemglobal.com [gchemglobal.com]
- 2. Methyl 2-Fluoroisonicotinate CAS#: 455-69-6 [m.chemicalbook.com]
- 3. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 4. chemimpex.com [chemimpex.com]
- 5. METHYL 2-CHLOROISONICOTINATE | CAS: 58481-11-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. jk-sci.com [jk-sci.com]
- 7. veeprho.com [veeprho.com]
- 8. 58481-11-1|Methyl 2-chloroisonicotinate|BLD Pharm [bldpharm.com]
- 9. gchemglobal.com [gchemglobal.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Methyl 2-fluoroisonicotinate: Pathways and Precursors
Introduction
Methyl 2-fluoroisonicotinate is a pivotal building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The incorporation of a fluorine atom onto the pyridine ring at the 2-position significantly modulates the electronic properties and metabolic stability of derivative compounds, making it a valuable synthon for drug discovery and development. This guide provides a comprehensive overview of the most robust and industrially scalable synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process parameters.
Core Synthetic Strategy: A Two-Step Approach
The most efficient and widely adopted strategy for the synthesis of this compound involves a two-step sequence commencing from the readily available precursor, 2-chloroisonicotinic acid. This approach is predicated on two fundamental organic transformations:
-
Esterification: The conversion of 2-chloroisonicotinic acid to its corresponding methyl ester, Methyl 2-chloroisonicotinate.
-
Halogen Exchange (Halex) Reaction: A nucleophilic aromatic substitution (SNAr) to replace the chlorine atom with fluorine.
This pathway is favored due to the high yields, operational simplicity, and the use of relatively inexpensive starting materials.
Part 1: Synthesis of the Key Precursor: Methyl 2-chloroisonicotinate
The initial step in this synthetic sequence is the esterification of 2-chloroisonicotinic acid. The Fischer-Speier esterification is the method of choice, employing an excess of methanol as both the reactant and solvent, with a strong acid catalyst.
Mechanistic Rationale
The reaction proceeds via the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of methanol to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to afford the final product, Methyl 2-chloroisonicotinate. The use of excess methanol shifts the equilibrium towards the product side, ensuring a high conversion rate.[1]
Detailed Experimental Protocol: Fischer-Speier Esterification
Materials:
-
2-Chloroisonicotinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloroisonicotinic acid (1 equivalent).
-
Add an excess of anhydrous methanol (10-20 equivalents) to the flask.
-
Carefully and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-chloroisonicotinate.
-
The crude product can be further purified by vacuum distillation if required.
Data Summary: Methyl 2-chloroisonicotinate Synthesis
| Parameter | Value | Reference |
| Typical Yield | 90-95% | [2] |
| Purity | >98% | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 34-37 °C |
Part 2: Halogen Exchange (Halex) Fluorination
The crucial C-F bond formation is achieved through the Halex reaction, a robust and industrially significant method for the synthesis of aryl fluorides.[4][5] This reaction involves the nucleophilic displacement of the activated chlorine atom in Methyl 2-chloroisonicotinate by a fluoride ion.
Mechanistic Rationale
The Halex reaction is a nucleophilic aromatic substitution (SNAr) that proceeds via a Meisenheimer intermediate. The electron-withdrawing nature of the pyridine nitrogen and the ester group at the 4-position activates the C2-position towards nucleophilic attack. The fluoride ion, typically from potassium fluoride, attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The subsequent loss of the chloride ion restores the aromaticity of the ring, yielding the desired 2-fluoro product.[6]
The reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), which effectively solvates the potassium cation, thereby increasing the nucleophilicity of the fluoride anion.[5] High temperatures are necessary to overcome the activation energy of the reaction.
Detailed Experimental Protocol: Halex Fluorination
Materials:
-
Methyl 2-chloroisonicotinate
-
Potassium fluoride (spray-dried or anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Toluene
Procedure:
-
Charge a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser with anhydrous potassium fluoride (2-3 equivalents) and anhydrous DMSO.
-
Heat the mixture to a high temperature (typically 150-180 °C) under a nitrogen atmosphere.
-
Add Methyl 2-chloroisonicotinate (1 equivalent) to the hot mixture, either neat or as a solution in a small amount of anhydrous DMSO.
-
Maintain the reaction at the elevated temperature for several hours (4-8 hours). Monitor the reaction progress by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene and filter to remove the precipitated potassium chloride and unreacted potassium fluoride.
-
Wash the filtrate with water to remove the DMSO. Multiple extractions may be necessary.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to obtain pure this compound.
Data Summary: this compound Synthesis
| Parameter | Value | Reference |
| Typical Yield | 70-85% | [6] |
| Purity | >99% | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 82-85 °C @ 8 Torr |
Alternative Synthetic Considerations
While the two-step pathway from 2-chloroisonicotinic acid is the most prevalent, other routes have been explored. Direct fluorination of pyridine derivatives is an active area of research. However, these methods often suffer from issues with regioselectivity and may require specialized and more expensive fluorinating agents. For large-scale industrial production, the Halex reaction remains the most economically viable and reliable method.
Conclusion
The synthesis of this compound is most effectively achieved through a two-step process involving the Fischer-Speier esterification of 2-chloroisonicotinic acid, followed by a Halex fluorination of the resulting Methyl 2-chloroisonicotinate. This pathway offers high yields, utilizes readily available and cost-effective reagents, and is amenable to industrial scale-up. A thorough understanding of the underlying reaction mechanisms and careful control of the experimental parameters are crucial for the successful and efficient production of this valuable synthetic intermediate.
References
- Wikipedia. Halex process. [Link]
- ChemTube3D. Fluorination of Medicinal Compounds - The Halex Reaction. [Link]
- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
- gChem Global.
- An improved solvent-free synthesis of flunixin and 2-(arylamino)
- PrepChem.com. Synthesis of (a)
- Organic Syntheses. 2-TERT-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. [Link]
- ResearchGate. (PDF)
- NINGBO INNO PHARMCHEM CO.,LTD.
- Organic Syntheses.
- Atlantis Press.
- YouTube.
- ResearchGate.
- ResearchGate. Selective Aliphatic Fluorination by Halogen Exchange in Mild Conditions. [Link]
- Patsnap. Method for preparing 2-chloronicotinic acid. [Link]
- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- Organic Syntheses. 3-METHYL-2-FUROIC ACID and 3-METHYLFURAN. [Link]
- Google Patents.
- Flow Synthesis of 2-Methylpyridines via α-Methylation.
Sources
A Senior Application Scientist's Technical Guide to Methyl 2-fluoroisonicotinate
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Value of Fluorinated Heterocycles
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced membrane permeability, and altered electronic character—make fluorinated building blocks indispensable. Among these, Methyl 2-fluoroisonicotinate stands out as a versatile and highly valuable intermediate. This guide provides an in-depth technical overview of its structure, properties, synthesis, and characterization, grounded in the practical insights required for laboratory application and drug discovery workflows.
Core Molecular Identity and Physicochemical Profile
Understanding the fundamental properties of a reagent is the bedrock of its effective application. This compound is a substituted pyridine derivative, a class of heterocycles of immense importance in pharmaceuticals.
Molecular Structure and Formula
The compound consists of a pyridine ring substituted at the 2-position with a fluorine atom and at the 4-position with a methyl ester group. This specific arrangement of functional groups dictates its reactivity and utility.
dot graph "Methyl_2_fluoroisonicotinate_Structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];
} end_dot graph { node [shape=none, fontname="Arial"]; edge [fontname="Arial"]; layout=neato; // Nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="-1.4,0!"]; N3 [label="N", pos="-2.1,-1.2!", fontcolor="#EA4335"]; C4 [label="C", pos="-1.4,-2.4!"]; C5 [label="C", pos="0,-2.4!"]; C6 [label="C", pos="0.7,-1.2!"]; F [label="F", pos="1.4,-1.2!", fontcolor="#34A853"]; H1 [label="H", pos="-2.0,0.6!"]; H2 [label="H", pos="-2.0,-3.0!"]; H3 [label="H", pos="0.6,-3.0!"];
// Ester group C_ester [label="C", pos="-2.5,0.8!"]; O_double [label="O", pos="-2.5,1.9!", fontcolor="#EA4335"]; O_single [label="O", pos="-3.7,0.2!", fontcolor="#EA4335"]; C_methyl [label="CH₃", pos="-4.8,0.8!"];
// Bonds C1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- F; C2 -- H1; C4 -- H2; C5 -- H3; C1 -- C_ester; C_ester -- O_double [style=double]; C_ester -- O_single; O_single -- C_methyl;
// Double bonds in ring edge [style=double]; C1 -- C6; C2 -- N3; C4 -- C5; } dot graph Mol { node [shape=none, fontname="Arial", fontsize=11]; edge [fontsize=11]; layout=neato;
} end_dot Caption: 2D Structure of this compound.
Key Identifiers and Properties
For unambiguous identification and consistent experimental design, a consolidated list of identifiers and physicochemical properties is essential.
| Property | Value | Source(s) |
| IUPAC Name | methyl 2-fluoropyridine-4-carboxylate | [1] |
| CAS Number | 455-69-6 | [2][3][4] |
| Molecular Formula | C₇H₆FNO₂ | [2][4] |
| Molecular Weight | 155.13 g/mol | [2][4] |
| SMILES | O=C(OC)C1=CC=NC(F)=C1 | [2] |
| Appearance | Colorless to light yellow solid-liquid mixture | [4] |
| Boiling Point | 82-85 °C (at 8 Torr) | [4] |
| Density | 1.251 g/mL (at 25 °C) | [4] |
| Refractive Index | n20/D 1.488 | [4] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | [2][4] |
Synthesis Protocol: A Mechanistic Approach
The synthesis of this compound is most commonly achieved via nucleophilic aromatic substitution (SNAᵣ), a cornerstone reaction in heterocyclic chemistry. The rationale for this approach lies in the availability of the chlorinated precursor and the high efficiency of the halogen exchange (Halex) reaction.
Causality of Experimental Design
The chosen precursor, Methyl 2-chloroisonicotinate, is an ideal starting material.[5] The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. Fluoride, typically from a source like potassium fluoride (KF), acts as the nucleophile. The reaction is often facilitated by a high-boiling point aprotic polar solvent (e.g., DMSO, DMF) which helps to solubilize the fluoride salt and favors the SNAᵣ mechanism. Phase-transfer catalysts (e.g., Kryptofix [2.2.2] or 18-crown-6) can be employed to enhance the nucleophilicity of the fluoride anion by sequestering the potassium cation, thereby increasing reaction rates and yields.
Experimental Workflow Diagram
// Workflow Path reagents -> inert -> heat -> monitor -> cool -> quench -> wash -> concentrate -> purify -> analyze; } end_dot Caption: Synthesis and Purification Workflow.
Step-by-Step Synthesis Protocol
This protocol is a representative procedure based on established Halex reactions.[4]
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add spray-dried potassium fluoride (2.0 eq) and a suitable aprotic polar solvent such as DMSO (5 mL per 1 g of starting material).
-
Addition of Reactant: Add Methyl 2-chloroisonicotinate (1.0 eq) to the stirred suspension.
-
Reaction Execution: Heat the reaction mixture to 130-140 °C under a nitrogen atmosphere. The progress of the reaction should be monitored periodically by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 8-16 hours).
-
Work-up: Cool the mixture to room temperature and carefully pour it into a beaker containing ice-water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMSO).
-
Washing and Drying: Combine the organic layers and wash sequentially with water (2x) and brine (1x). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by vacuum distillation or silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield this compound as a colorless to light yellow liquid.[4]
Self-Validation Checkpoint: The success of the synthesis is validated at each stage. Monitoring (Step 3) confirms the conversion of starting material. The final characterization (detailed in Section 3.0) confirms the identity and purity of the final product, ensuring the protocol's integrity.
Spectroscopic Characterization: The Molecular Fingerprint
Confirming the structure and purity of the synthesized compound is non-negotiable. Spectroscopic methods provide a detailed molecular fingerprint. While specific data must be acquired experimentally, the expected spectral features can be reliably predicted.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show three distinct signals corresponding to the aromatic protons and one signal for the methyl ester protons.
-
~8.5 ppm (d, 1H): The proton at the 6-position (adjacent to the nitrogen) will be the most deshielded. It will appear as a doublet due to coupling with the proton at the 5-position.
-
~7.8 ppm (dd, 1H): The proton at the 5-position will appear as a doublet of doublets, coupling to the protons at the 6- and 3-positions.
-
~7.4 ppm (d, 1H): The proton at the 3-position will be a doublet, coupling to the proton at the 5-position. It will also exhibit a smaller coupling to the fluorine atom at the 2-position.
-
~3.9 ppm (s, 3H): The methyl protons of the ester group will appear as a sharp singlet, as they have no adjacent protons to couple with.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by the large C-F coupling constant for the carbon directly attached to the fluorine atom. Seven distinct signals are expected.
-
~165 ppm (d, J ≈ 240 Hz): The carbon at the 2-position (C-F) will be highly deshielded and show a large doublet splitting due to one-bond coupling with fluorine.
-
~164 ppm (s): The carbonyl carbon of the ester group.
-
~150 ppm (d): The aromatic CH at the 6-position.
-
~140 ppm (s): The quaternary carbon at the 4-position (C-CO₂Me).
-
~125 ppm (d): The aromatic CH at the 5-position.
-
~120 ppm (d, J ≈ 15 Hz): The aromatic CH at the 3-position, showing a smaller two-bond C-F coupling.
-
~53 ppm (s): The methyl carbon of the ester group.
Rationale for Predictions: Chemical shifts are estimated based on standard values for pyridine systems, with adjustments for the electron-withdrawing effects of the fluorine and ester groups.[6][7] C-F coupling constants are characteristic and provide definitive evidence for the presence and location of the fluorine atom.[6]
Applications in Research and Development
This compound is not an end-product but a strategic building block. Its value lies in its ability to be readily incorporated into larger, more complex molecules, particularly in the synthesis of novel therapeutic agents and agrochemicals.
-
Lead Optimization in Drug Discovery: The isonicotinate scaffold is a common feature in bioactive molecules. Replacing a hydrogen or chlorine atom with fluorine can profoundly impact a drug candidate's profile by blocking metabolic oxidation at that position or by altering the pKa of the pyridine nitrogen, which can modulate receptor binding and pharmacokinetic properties.[5]
-
Synthesis of Advanced Intermediates: The ester functionality can be easily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further synthetic elaboration and connection to other molecular fragments.
-
Agrochemicals: Similar to its utility in pharmaceuticals, the 2-fluoropyridine motif is used in the design of modern pesticides and herbicides, where fluorine incorporation can enhance efficacy and environmental stability.[5]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is paramount.
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Hazards: The compound is classified as a warning-level hazard.[2] It may cause skin, eye, and respiratory irritation.[3][8] Avoid inhalation of vapors and direct contact with skin and eyes.
-
Fire Safety: The compound has a flash point of 93 °C.[4] Keep away from open flames and hot surfaces. Use alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishment.[3]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 242724, Methyl 2-fluoronicotinate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177679087, Methyl 2-(2-chlorophenyl)-3-fluoroisonicotinate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177679115, Methyl 2-(3-aminophenyl)-3-fluoroisonicotinate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46311252, Methyl 3-fluoro-2-methoxyisonicotinate.
- Wikipedia. (n.d.). Methyl 2-fluoroacrylate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 227085, Methyl isonicotinate.
- CAS Common Chemistry. (n.d.). 4-(Methylthio)-2-oxobutyric acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14111114, Methyl 2-fluorobutyrate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2782524, Methyl 2-fluoroacrylate.
- Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of 2-methylbut-1-ene.
Sources
- 1. Methyl 2-fluoronicotinate | C7H6FNO2 | CID 242724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 455-69-6|this compound|BLD Pharm [bldpharm.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Methyl 2-Fluoroisonicotinate CAS#: 455-69-6 [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. C-13 nmr spectrum of 2-methylbut-1-ene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylbut-1-ene C13 13-C nmr 2-methyl-1-butene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Methyl isonicotinate | C7H7NO2 | CID 227085 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Deployment of Methyl 2-fluoroisonicotinate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Fluorinated Pyridine Motif as a Privileged Scaffold in Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance a multitude of pharmacological properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1][2][3][4] When integrated into a heterocyclic scaffold like pyridine, these effects are amplified, creating a "privileged" structural motif for interacting with a wide array of biological targets. Methyl 2-fluoroisonicotinate, a readily accessible and versatile building block, has emerged as a key player in the synthesis of complex molecular architectures for drug discovery. This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound in medicinal chemistry, offering field-proven insights for researchers and drug development professionals.
Synthesis and Chemical Properties of this compound
This compound (CAS No. 455-69-6) is a colorless to light yellow liquid with a molecular formula of C7H6FNO2 and a molecular weight of 155.13 g/mol .[5] Its structure features a pyridine ring substituted with a fluorine atom at the 2-position and a methyl ester at the 4-position.
Table 1: Physicochemical Properties of this compound [5]
| Property | Value |
| CAS Number | 455-69-6 |
| Molecular Formula | C7H6FNO2 |
| Molecular Weight | 155.13 g/mol |
| Boiling Point | 82-85 °C (8 Torr) |
| Density | 1.251 g/mL at 25 °C |
| Refractive Index | 1.488 (n20/D) |
A practical and scalable synthesis of the parent acid, 2-fluoroisonicotinic acid, can be achieved through the oxidation of 2-fluoro-4-methylpyridine. The subsequent esterification to the methyl ester is a standard and high-yielding transformation.
Experimental Protocol: Synthesis of 2-Fluoroisonicotinic Acid[6]
-
To a reaction flask, add 2-fluoro-4-methylpyridine (5.00 g, 45 mmol) and potassium hydroxide (1.00 g, 17 mmol).
-
Add 50 mL of pyridine as the solvent.
-
Heat the reaction mixture to reflux.
-
Over a period of 30 minutes, add potassium permanganate (20.00 g, 127 mmol) in batches, maintaining the reflux temperature.
-
After the addition is complete, continue to heat at reflux for an additional 1.5 hours.
-
Cool the mixture to room temperature using an ice bath.
-
Add 100 mL of water and adjust the pH to 1 with concentrated hydrochloric acid.
-
Add 100 mL of ethyl acetate and filter to remove insoluble material.
-
Separate the aqueous phase and extract twice more with 100 mL portions of ethyl acetate.
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Concentrate the dried organic phase under reduced pressure to yield 2-fluoroisonicotinic acid.
Experimental Protocol: Esterification to this compound
-
Dissolve 2-fluoroisonicotinic acid (1.0 eq) in methanol (10-20 volumes).
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford this compound.
Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the distinct reactivity of its two primary functional groups: the 2-fluoro substituent and the 4-methyl ester.
Nucleophilic Aromatic Substitution (SNAr) at the 2-Position
The fluorine atom at the 2-position of the electron-deficient pyridine ring is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[6][7][8] This allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to construct more complex heterocyclic systems. The reactivity is further enhanced by the electron-withdrawing nature of the pyridine nitrogen and the methyl ester.
Transformations of the Methyl Ester
The methyl ester at the 4-position provides a handle for further functionalization. It can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, which are common functional groups in bioactive molecules.
-
Hydrolysis: Treatment with aqueous base (e.g., LiOH, NaOH) followed by acidic workup yields 2-fluoroisonicotinic acid. This acid can then be coupled with amines using standard peptide coupling reagents (e.g., HATU, EDCI).
-
Amidation: Direct conversion of the methyl ester to an amide can be achieved by heating with an amine, sometimes with the aid of a catalyst.[9][10]
Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The substituted pyridine core is a common scaffold in a variety of kinase inhibitors.[11] While direct, published examples of the use of this compound are often found within proprietary patent literature, its utility can be inferred from the synthesis of structurally analogous compounds targeting key kinases in oncology and neurodegenerative diseases.
Case Study: Glycogen Synthase Kinase 3 (GSK-3) Inhibitors
GSK-3 is a serine/threonine kinase implicated in a range of pathologies, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.[2][12][13] Many potent GSK-3 inhibitors feature a substituted heterocyclic core that can be accessed through building blocks like this compound. The general strategy involves an initial SNAr reaction to introduce a key pharmacophoric element, followed by modification of the ester to an amide to modulate solubility and provide additional hydrogen bonding interactions.
Case Study: Cyclin-Dependent Kinase (CDK) and Activated CDC42-Associated Kinase 1 (ACK1) Inhibitors
Similar synthetic strategies can be employed in the development of inhibitors for other kinase families, such as CDKs, which are critical regulators of the cell cycle and are major targets in oncology.[4][14][15] Likewise, ACK1 inhibitors, which are being investigated for their potential in overcoming acquired resistance to other cancer therapies, often contain substituted pyridine or pyrimidine cores.[1][3] The ability to rapidly generate diverse libraries of compounds by varying the nucleophile in the initial SNAr step makes this compound an attractive starting material for structure-activity relationship (SAR) studies.
Table 2: Representative Kinase Inhibitor Scaffolds Accessible from Fluorinated Pyridine Building Blocks
| Kinase Target | Core Scaffold | Key Synthetic Transformation | Therapeutic Area |
| GSK-3 | Pyridylurea/Amide | SNAr, Amidation | Neurodegenerative Diseases, Diabetes |
| CDK | Bisanilinopyrimidine | SNAr | Oncology |
| ACK1 | Pyrido[2,3-d]pyrimidin-7-one | SNAr, Cyclization | Oncology |
Conclusion: A Versatile Tool for Modern Drug Hunters
This compound represents a powerful and versatile building block for the modern medicinal chemist. Its predictable reactivity, coupled with the beneficial effects of the 2-fluoro-4-carboxypyridine scaffold, provides a reliable platform for the synthesis of complex and biologically active molecules. The ability to readily perform nucleophilic aromatic substitution and manipulate the ester functionality allows for the rapid generation of compound libraries for SAR exploration. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the strategic use of well-designed building blocks like this compound will remain a cornerstone of successful drug discovery programs.
References
- Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach. PMC.
- Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas. PubMed.
- Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. PubMed Central.
- Design, Synthesis, and Evaluation of (R)-8-((Tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-7-ones as Novel Selective ACK1 Inhibitors to Combat Acquired Resistance to the Third-Generation EGFR Inhibitor. ResearchGate.
- Synthesis of the registrative clinical trials of cyclin inhibitors in metastatic breast cancer. ResearchGate.
- Process for Producing Fluorocytosine and Fluorocytosine Derivatives. Google Patents.
- Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. MDPI.
- Synthesis method of 2-fluoro-methyl 3-hydroxypropionate. Google Patents.
- Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. MDPI.
- Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. NIH.
- Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds. Frontiers in Chemistry.
- Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis. PubMed Central.
- Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. NIH.
- Synthesis of Selective CDK2/SPY1 Inhibitors employing Stereochemical Control. SlideShare.
- WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate. Google Patents.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Medicines for All institute (M4ALL) - Virginia Commonwealth University.
- Nucleophilic aromatic substitution. Wikipedia.
- Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. PubMed.
- Abstract 3096: Development of pyrrolopyrimidine-based ACK1 inhibitors for cancer therapeutics. ResearchGate.
- Synthesis and SAR of 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine Derivatives as Anticoccidial Agents. PubMed.
- 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube.
- Stereoselective one step fluorination process for the preparation of 2-flouropropionate. Google Patents.
- Natural and synthetic bioactive inhibitors of glycogen synthase kinase. PubMed.
- Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.
- Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC - NIH.
- Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.
- Glycogen synthase kinase 3: an emerging therapeutic target. Gskure.
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing).
- Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. NIH.
- Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC - NIH.
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI.
- Amide bond formation using amino acid fluorides. ResearchGate.
- Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. PMC - NIH.
- 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. PMC - NIH.
Sources
- 1. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents [patents.google.com]
- 2. US4145364A - Preparation of fluorinated anilines - Google Patents [patents.google.com]
- 3. ossila.com [ossila.com]
- 4. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 7. data.epo.org [data.epo.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN103987252A - Pesticide preparation and process for producing the same - Google Patents [patents.google.com]
- 10. US20230189807A1 - Compositions having pesticidal utility and processes related thereto - Google Patents [patents.google.com]
- 11. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 13. GlyTouCan:G30163MV | C16H14F3IN2O4 | CID 10206158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-Fluoroisonicotinic acid | 402-65-3 [chemicalbook.com]
- 15. pubs.acs.org [pubs.acs.org]
A-Z Guide to Methyl 2-fluoroisonicotinate: The High-Performance Heterocyclic Building Block
Abstract: In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a proven method for enhancing pharmacological and material properties. Among the array of fluorinated synthons, Methyl 2-fluoroisonicotinate has emerged as a particularly powerful and versatile heterocyclic building block. Its unique electronic and steric profile, characterized by an activated C2-fluorine atom, makes it an ideal substrate for a range of synthetic transformations, most notably Nucleophilic Aromatic Substitution (SNAr). This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its core reactivity and practical application in the synthesis of complex, high-value molecules. We will delve into validated experimental protocols, explain the mechanistic rationale behind procedural choices, and present case studies that underscore its significance for researchers, medicinal chemists, and drug development professionals.
The Strategic Advantage of Fluorinated Pyridines
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, prized for its hydrogen bonding capabilities and metabolic stability. The introduction of a fluorine atom, particularly at the 2-position, dramatically alters the ring's electronic properties. The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the pyridine ring, making it highly susceptible to nucleophilic attack. This activation is the cornerstone of this compound's utility, transforming a relatively inert aromatic system into a highly reactive and selective building block.[1] Furthermore, the fluorine atom can improve key drug-like properties such as metabolic stability, binding affinity, and membrane permeability.
Physicochemical Profile and Synthesis
A thorough understanding of a building block's properties is critical for its effective use.
Key Physicochemical Data
The essential properties of this compound are summarized below, providing a quick reference for experimental design and safety considerations.
| Property | Value | Source |
| CAS Number | 455-69-6 | [2] |
| Molecular Formula | C₇H₆FNO₂ | [2] |
| Molecular Weight | 155.13 g/mol | [2] |
| Appearance | Colorless to light yellow liquid/solid mixture | [2] |
| Density | 1.251 g/mL at 25 °C | [2] |
| Boiling Point | 82-85 °C at 8 Torr | [2] |
| Flash Point | 93 °C | [2] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [2] |
Synthetic Accessibility
While commercially available, understanding the synthesis of this compound provides insight into potential impurities and cost-drivers. A common laboratory-scale synthesis involves the fluorination of a corresponding precursor, such as a hydroxypyridine or a chloropyridine. The choice of fluorinating agent and reaction conditions is critical to achieving high yield and purity.
Caption: A generalized workflow for the synthesis of this compound.
Core Reactivity: The SNAr Reaction Manifold
The primary synthetic value of this compound lies in the lability of its C2-fluorine atom towards Nucleophilic Aromatic Substitution (SNAr).[3][4] This reactivity is significantly enhanced compared to its chloro- and bromo-analogs, often allowing for milder reaction conditions and broader substrate scope.[5]
The SNAr Mechanism: A Stepwise Perspective
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The high electronegativity of the adjacent ring nitrogen atom provides crucial stabilization for the negatively charged intermediate, known as a Meisenheimer complex.
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the C2 position, breaking the aromaticity of the ring and forming the tetrahedral Meisenheimer complex.
-
Fluoride Elimination: The aromaticity is restored by the expulsion of the fluoride leaving group, which is a favorable process.
Caption: The addition-elimination mechanism of SNAr on this compound.
This high reactivity allows for the facile introduction of a wide variety of functional groups through reactions with different classes of nucleophiles.
Reactions with N-Nucleophiles (Amination)
The formation of C-N bonds via SNAr is one of the most common and valuable applications of this building block. A diverse range of primary and secondary amines can be used to generate libraries of 2-aminopyridine derivatives, which are prevalent in medicinal chemistry.
Expert Insight: The choice of base and solvent is critical for success. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or a stronger inorganic base like potassium carbonate is often used to neutralize the HF generated in situ. Polar aprotic solvents such as DMSO, DMF, or NMP are preferred as they can solvate the cation of the base and accelerate the reaction.
Reactions with O-Nucleophiles (Etherification)
The reaction with alcohols or phenols (alkoxides/phenoxides) provides access to 2-alkoxy and 2-aryloxypyridine derivatives. These reactions typically require a strong base, such as sodium hydride (NaH), to deprotonate the alcohol, generating the more potent nucleophile.
Expert Insight: Anhydrous conditions are paramount when using strong bases like NaH to prevent quenching of the base and unwanted side reactions.
Reactions with S-Nucleophiles (Thioetherification)
Thiols react readily with this compound in the presence of a base to form 2-thioether-substituted pyridines. These sulfur-containing heterocycles are also of interest in various areas of chemical research.
Case Study: Synthesis of a Kinase Inhibitor Precursor
To illustrate the practical utility of this compound, let's consider the synthesis of a key intermediate for a hypothetical kinase inhibitor. The target molecule requires the installation of a substituted aniline at the 2-position of the pyridine ring.
Caption: Decision tree for selecting a building block for SNAr.
The higher reactivity of the fluoro-derivative allows for more moderate reaction conditions, which is beneficial for preserving sensitive functional groups on the aniline nucleophile.[5]
Validated Experimental Protocol
The following is a representative, self-validating protocol for the amination of this compound.
General Procedure for SNAr with an Amine
Materials:
-
This compound (1.0 eq)
-
Substituted Amine (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), finely ground
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, and heating mantle.
Procedure:
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound, the substituted amine, and potassium carbonate.
-
Rationale: A dry, inert atmosphere prevents the introduction of water, which could lead to unwanted hydrolysis of the ester. Finely ground K₂CO₃ provides a larger surface area for more efficient reaction.
-
-
Solvent Addition: Add anhydrous DMSO via syringe to achieve a concentration of approximately 0.5 M with respect to the starting material.
-
Rationale: DMSO is an excellent solvent for SNAr reactions, effectively solvating the reactants and facilitating the reaction.
-
-
Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Self-Validation: The disappearance of the starting material spot/peak and the appearance of a new, less polar product spot/peak on TLC/LC-MS indicates the reaction is proceeding.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Rationale: The water quench dissolves the inorganic salts (K₂CO₃, KF), and the product is extracted into the organic phase.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Rationale: This standard purification sequence removes residual water and impurities, yielding the pure product.
-
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting.[6]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as recommended.[2]
-
Incompatibilities: Avoid strong oxidizing agents.[6]
-
Decomposition: Hazardous decomposition products formed under fire conditions include carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[6]
Always consult the latest Safety Data Sheet (SDS) before use.[6][7]
Conclusion and Outlook
This compound is a cornerstone building block for modern synthetic and medicinal chemistry. Its predictable and high reactivity in SNAr reactions, coupled with the beneficial effects of fluorine incorporation, makes it an invaluable tool for the rapid generation of molecular diversity. As the demand for more complex and effective pharmaceuticals and materials continues to grow, the strategic application of high-performance building blocks like this compound will undoubtedly play a pivotal role in driving innovation.
References
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. (n.d.).
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. (2014, June 11).
- Methyl 2-fluoronicotinate | C7H6FNO2 | CID 242724 - PubChem - NIH. (n.d.).
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions - ResearchGate. (2025, August 6).
- Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. (2009, December 4).
- Exploring Methyl 2,3-Difluoroisonicotinate: A Key Pharmaceutical Intermediate. (n.d.).
- material safety data sheet - Capot Chemical. (2018, December 14).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methyl 2-Fluoroisonicotinate CAS#: 455-69-6 [m.chemicalbook.com]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Methyl 2-Fluoroisonicotinate - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.com [capotchem.com]
A Technical Guide to Methyl 2-Fluoroisonicotinate for Advanced Research and Development
Abstract
Methyl 2-fluoroisonicotinate is a fluorinated pyridine derivative that has garnered significant attention as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of a fluorine atom on the pyridine ring, make it an invaluable synthon for the development of novel pharmaceuticals and functional materials. This guide provides an in-depth overview of its chemical identity, physicochemical properties, a validated synthesis protocol, and its applications, tailored for researchers and professionals in drug development.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is the foundation of sound scientific research. This compound is systematically named and cataloged under various identifiers to ensure global consistency.
IUPAC Name
The formal name, established by the International Union of Pure and Applied Chemistry (IUPAC), is Methyl 2-fluoropyridine-4-carboxylate . This name precisely describes the molecular structure: a pyridine ring with a methyl carboxylate group at the 4-position and a fluorine atom at the 2-position.
Synonyms and Identifiers
In literature and commercial catalogs, the compound is frequently referred to by its common name, This compound . Isonicotinic acid is the trivial name for pyridine-4-carboxylic acid, and this synonym is derived from that parent structure. For unambiguous identification, the following identifiers are crucial:
Physicochemical Properties
Understanding the physical and chemical properties of a compound is paramount for its handling, reaction planning, and application. The data below has been aggregated from reliable chemical data sources.
| Property | Value | Source |
| Appearance | Colorless to light yellow solid-liquid mixture or liquid | [1][3] |
| Boiling Point | 82-85 °C at 8 Torr | [1][3] |
| Density | 1.251 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.488 | [1] |
| Flash Point | 93 °C | [1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1][2] |
| pKa | -2.54 ± 0.10 (Predicted) | [1] |
Synthesis and Manufacturing
The synthesis of this compound is a critical process for its availability in research. While several routes exist, a common and effective method involves the esterification of the parent carboxylic acid.
Overview of Synthetic Route
A prevalent laboratory-scale synthesis involves the Fischer esterification of 2-fluoroisonicotinic acid. This acid-catalyzed reaction with methanol is a standard and cost-effective method for producing the methyl ester. The precursor, 2-fluoroisonicotinic acid, can be synthesized from 2-chloroisonicotinic acid via a halogen exchange (Halex) reaction, a cornerstone of organofluorine chemistry.
Detailed Laboratory-Scale Synthesis Protocol
This protocol describes the esterification of 2-fluoroisonicotinic acid.
Materials:
-
2-fluoroisonicotinic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (sufficient quantity to act as solvent and reagent)
-
Sulfuric acid (H₂SO₄), concentrated (catalytic amount, e.g., 0.1-0.2 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate (for extraction)
Procedure:
-
Reaction Setup: A suspension of 2-fluoroisonicotinic acid in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[4]
-
Acid Catalysis: The flask is cooled in an ice bath (0-10°C). Concentrated sulfuric acid is added dropwise to the stirring suspension.[4] The catalytic acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reflux: After the addition is complete, the reaction mixture is heated to reflux (approximately 65°C for methanol) and maintained for 4-6 hours.[4] The elevated temperature drives the equilibrium towards the product side, as esterification is a reversible process.
-
Workup - Neutralization: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8). This step quenches the acid catalyst and removes any unreacted carboxylic acid.
-
Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with a suitable organic solvent like diethyl ether or ethyl acetate.[4]
-
Washing and Drying: The combined organic extracts are washed sequentially with water and brine. The brine wash helps to remove residual water from the organic phase. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate.[4]
-
Isolation: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation to obtain a colorless to light yellow liquid of high purity.[1]
Synthesis Workflow Diagram
Caption: Fischer esterification workflow for this compound.
Applications in Research and Drug Development
The strategic introduction of fluorine atoms into drug candidates is a widely used tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[5] this compound serves as a key precursor for introducing the 2-fluoropyridine-4-yl moiety into larger, more complex molecules.
Role as a Versatile Chemical Building Block
The ester functional group in this compound is readily transformed into other functionalities such as amides, hydrazides, or can be reduced to an alcohol. The fluorinated pyridine ring is generally stable to many reaction conditions but can also participate in nucleophilic aromatic substitution (SₙAr) reactions, making this compound a bifunctional building block. Its derivatives are integral to the synthesis of various biologically active molecules, including those with potential applications as anti-tuberculosis agents and other therapeutics.[6]
The "Magic Methyl" and Fluorine Synergy
The methyl group of the ester can be considered a simple, yet powerful modulator. In drug design, the addition of a methyl group—often termed the "magic methyl" effect—can significantly alter a molecule's properties by improving metabolic stability, modulating solubility, or controlling conformation.[7][8] When combined with the electronic effects of the fluorine atom, this compound provides a scaffold that allows for fine-tuning of both pharmacodynamic and pharmacokinetic profiles in lead optimization.[7][8]
Molecular Elaboration Pathway
Caption: Key synthetic transformations of this compound.
Safety, Handling, and Storage
Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the compound.
-
Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9]
-
Precautionary Measures:
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[10]
-
Skin Contact: Wash off with soap and plenty of water.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[11]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[1][2]
-
Incompatible Materials: Keep away from strong oxidizing agents.[3]
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences and material sciences. Its unique combination of a reactive ester handle and a metabolically robust, electronically-tuned fluoropyridine core makes it a high-value intermediate. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for any researcher aiming to leverage its full potential in the design and creation of next-generation molecules.
References
- Methyl 2-(2-chlorophenyl)-3-fluoroisonicotinate | C13H9ClFNO2 | CID 177679087. (n.d.). PubChem.
- Methyl 2-fluoronicotinate | C7H6FNO2 | CID 242724. (n.d.). PubChem.
- Methyl 2-(4-ethoxyphenyl)-3-fluoroisonicotinate | C15H14FNO3 | CID 177679121. (n.d.). PubChem.
- Synthesis of (a) methyl isonicotinate. (n.d.). PrepChem.com.
- Drug Discovery Based on Fluorine-Containing Glycomimetics. (2023). MDPI.
- Sun, S., & Fu, J. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & Medicinal Chemistry Letters, 28(20), 3283-3289.
- Barreiro, G., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6098.
Sources
- 1. Methyl 2-Fluoroisonicotinate CAS#: 455-69-6 [m.chemicalbook.com]
- 2. 455-69-6|this compound|BLD Pharm [bldpharm.com]
- 3. Methyl 2-Fluoroisonicotinate - Safety Data Sheet [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl 2-fluoronicotinate | C7H6FNO2 | CID 242724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. file.leyan.com [file.leyan.com]
"Methyl 2-fluoroisonicotinate" physical and chemical properties
An In-Depth Technical Guide to Methyl 2-fluoroisonicotinate
Abstract: This document provides a comprehensive technical overview of this compound (CAS No. 455-69-6), a key fluorinated pyridine derivative. It details the compound's fundamental physical and chemical properties, spectroscopic characteristics, and reactivity profile. Furthermore, this guide explores its synthesis, primary applications as a versatile building block in medicinal chemistry and drug discovery, and essential safety and handling protocols. The inclusion of a fluorine atom and a methyl ester group on the isonicotinate scaffold imparts unique electronic properties and reactivity, making it a valuable intermediate for developing novel pharmaceuticals and agrochemicals. This paper is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this important chemical entity.
Introduction to this compound
Overview and Strategic Importance
This compound is a specialized heterocyclic compound that has garnered significant interest in synthetic organic chemistry. Its structure, which combines a pyridine ring with a strategically placed fluorine atom and a methyl ester functional group, makes it a highly valuable intermediate. The presence of fluorine, in particular, is a critical feature. In the context of drug design, fluorination can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity by altering its lipophilicity and electronic nature.[1][2] Similarly, the methyl ester provides a reactive handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation to form a wide range of derivatives.
Chemical Structure and Nomenclature
The core of the molecule is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The substituents are positioned as follows:
-
A fluoro group (-F) at position 2.
-
A methoxycarbonyl group (-COOCH₃) at position 4.
This arrangement leads to its systematic IUPAC name: Methyl 2-fluoropyridine-4-carboxylate .
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical state and solubility parameters of a compound are critical for designing reaction conditions and purification protocols.
General Properties
The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 455-69-6 | [3][4][5] |
| Molecular Formula | C₇H₆FNO₂ | [3][4] |
| Molecular Weight | 155.13 g/mol | [3][4][6] |
| Appearance | Colorless to light yellow solid-liquid mixture or liquid | [3][5] |
| Boiling Point | 82-85 °C @ 8 Torr | [3][5] |
| Density | 1.251 g/mL at 25 °C | [3][5] |
| Refractive Index | n20/D 1.488 | [3] |
| Flash Point | 93.3 °C | [5] |
| pKa (Predicted) | -2.54 ± 0.10 | [3] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [3][4] |
Spectroscopic Data Interpretation
While specific spectra are proprietary to manufacturers, the expected spectroscopic signatures can be predicted based on the molecule's structure. These predictions are essential for quality control and reaction monitoring.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display three distinct signals in the aromatic region corresponding to the protons on the pyridine ring, with their chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the fluorine and ester groups. A singlet corresponding to the three protons of the methyl ester group would be expected around 3.9-4.0 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show seven unique carbon signals. The carbon attached to the fluorine (C2) will appear as a doublet due to C-F coupling. Other notable signals include the ester carbonyl carbon (~164 ppm), the methyl carbon (~53 ppm), and the remaining four carbons of the pyridine ring.
-
IR (Infrared Spectroscopy): Key absorption bands would be a strong C=O stretch for the ester group (typically 1720-1740 cm⁻¹), a C-F stretch (around 1200-1300 cm⁻¹), and characteristic C=C and C=N stretching vibrations from the aromatic pyridine ring (1400-1600 cm⁻¹).
-
MS (Mass Spectrometry): The molecular ion peak (M⁺) would be observed at an m/z of 155. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, M-31) or the entire methoxycarbonyl group (-COOCH₃, M-59).
Chemical Properties and Reactivity
The reactivity of this compound is dictated by its three main components: the fluorinated pyridine ring and the methyl ester group.
-
Reactivity of the Fluoro Group: The fluorine atom at the 2-position is a good leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of various nucleophiles (e.g., amines, thiols, alcohols) at this position, making it a cornerstone of its utility as a synthetic intermediate.
-
Reactivity of the Methyl Ester: The ester functionality is susceptible to both acidic and basic hydrolysis to yield 2-fluoroisonicotinic acid.[7] It can also undergo transesterification or be converted into amides by reacting with primary or secondary amines, a common strategy in drug development to modulate solubility and biological activity.
-
Reactivity of the Pyridine Ring: The pyridine nitrogen is weakly basic and can be protonated or alkylated. The electron-deficient nature of the ring, enhanced by the fluoro and ester substituents, influences its participation in electrophilic substitution reactions, which are generally less favorable than on a benzene ring.
Synthesis and Manufacturing
While multiple proprietary methods exist, a common conceptual pathway for the synthesis of fluorinated pyridine derivatives involves halogen exchange (HALEX) reactions.
Caption: Conceptual workflow for the synthesis of this compound.
A plausible and industrially relevant route involves the nucleophilic substitution of a chlorine atom from the more readily available Methyl 2-chloroisonicotinate (CAS 58481-11-1) using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent.[8] This halogen exchange process is a standard method for introducing fluorine into aromatic systems.
Applications in Research and Drug Development
The unique combination of a reactive fluoro group and a modifiable ester function makes this compound a powerful building block in medicinal chemistry.
Caption: Role of this compound as a versatile synthetic intermediate.
A Scaffold for Biologically Active Molecules
This compound serves as a key starting material for synthesizing more complex molecules.[8] Researchers leverage its structure to:
-
Develop Novel Pharmaceuticals: The fluorinated pyridine motif is present in numerous biologically active compounds. By modifying the ester and substituting the fluorine, libraries of compounds can be generated for screening against various biological targets like kinases, G-protein coupled receptors (GPCRs), and enzymes.[1]
-
Synthesize Agrochemicals: The principles of drug design also apply to agriculture. The compound is used to create novel herbicides and pesticides where features like metabolic stability in the environment are desirable.[8]
The "Magic Methyl" and Fluorine Effects
The strategic placement of methyl groups and fluorine atoms are well-established tactics in lead optimization.[9]
-
Fluorine's Role: Introducing fluorine can block sites of metabolism, improve membrane permeability, and increase binding affinity by forming favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins.[2][10]
-
Methyl Group's Role: The methyl group of the ester can be a placeholder. However, in drug design, the introduction of methyl groups elsewhere on a molecule (the "magic methyl" effect) can profoundly impact its conformation and hydrophobic interactions, often leading to significant improvements in potency and selectivity.[11][12] This compound provides a scaffold upon which such principles can be applied.
Safety and Handling
As with any active chemical reagent, proper safety protocols are mandatory.
-
Hazard Identification: Classified as an irritant (Xi).[3] It poses a risk of serious damage to the eyes and may cause skin and respiratory irritation.[3][6]
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat are required. All handling should be performed in a well-ventilated fume hood.[13]
-
First Aid Measures: In case of eye contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[3] For skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air.
-
Stability and Storage: The compound is stable under recommended storage conditions (2-8°C, inert atmosphere).[13] It is incompatible with strong oxidizing agents.[13]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[13]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined physical properties, predictable reactivity, and the inherent value of its structural motifs—the fluorinated pyridine ring and the methyl ester—make it an indispensable resource for chemists in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, as detailed in this guide, is crucial for leveraging its full potential in the synthesis of next-generation functional molecules.
References
- Matrix Fine Chemicals. 3-FLUOROPYRIDIN-4-OL | CAS 22282-73-1. [Link]
- National Center for Biotechnology Information. Methyl 2-fluoronicotinate | C7H6FNO2 | CID 242724. PubChem. [Link]
- National Center for Biotechnology Information. 2-Fluoro-4-methoxypyridine | C6H6FNO | CID 21464361. PubChem. [Link]
- Autech.
- PrepChem.com. Synthesis of (a)
- National Center for Biotechnology Information. 2-Fluoro-4-methylpyridine | C6H6FN | CID 2737403. PubChem. [Link]
- National Center for Biotechnology Information. [Application of methyl in drug design]. PubMed. [Link]
- National Center for Biotechnology Information. 4-Fluoro-2-methoxypyridine | C6H6FNO | CID 338458. PubChem. [Link]
- Wikipedia.
- The Good Scents Company.
- ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
- Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]
- Google Patents.
- MDPI. Drug Discovery Based on Fluorine-Containing Glycomimetics. [Link]
- National Center for Biotechnology Information. The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. [Link]
- University of California, Irvine.
- Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry. [Link]
- Tyler DeWitt. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. [Link]
- ResearchGate. Methyl-Containing Pharmaceuticals: Methylation in Drug Design | Request PDF. [Link]
- National Center for Biotechnology Information.
Sources
- 1. innospk.com [innospk.com]
- 2. Drug Discovery Based on Fluorine-Containing Glycomimetics [mdpi.com]
- 3. Methyl 2-Fluoroisonicotinate CAS#: 455-69-6 [m.chemicalbook.com]
- 4. 455-69-6|this compound|BLD Pharm [bldpharm.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Methyl 2-fluoronicotinate | C7H6FNO2 | CID 242724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy Methyl 2-formylisonicotinate | 125104-34-9 [smolecule.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemicalbook.com [chemicalbook.com]
The Strategic Role of Methyl 2-fluoroisonicotinate in the Synthesis of Novel Bioactive Compounds
An In-Depth Technical Guide for Drug Discovery Professionals
As a cornerstone building block in modern medicinal chemistry, Methyl 2-fluoroisonicotinate offers a unique combination of reactivity and structural utility. Its strategic deployment enables the efficient construction of complex molecular architectures, particularly those centered around the privileged pyridine scaffold. This guide provides an in-depth exploration of the core reactivity of this compound and its application in the synthesis of novel compounds, grounded in field-proven insights and established protocols.
Core Attributes of this compound: A Structural Overview
This compound, with the chemical formula C₇H₆FNO₂, is a colorless to pale yellow liquid.[1] Its structure is characterized by a pyridine ring substituted with a fluorine atom at the 2-position and a methyl ester group at the 4-position (isonicotinoyl position). This specific arrangement of functional groups is not accidental; it is a masterful design for synthetic utility.
The electron-withdrawing nature of both the pyridine ring nitrogen and the methyl ester group creates an electron-deficient environment at the C2 position. This electronic pull significantly activates the C-F bond, making the fluorine atom an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[2][3] This predictable reactivity is the primary reason for its widespread use as a versatile synthetic intermediate.
| Property | Value | Source |
| Molecular Formula | C₇H₆FNO₂ | PubChem[4] |
| Molecular Weight | 155.13 g/mol | PubChem[4] |
| CAS Number | 455-69-6 | ChemicalBook[1] |
| Boiling Point | 82-85 °C (at 8 Torr) | ChemicalBook[1] |
| Density | 1.251 g/cm³ at 25 °C | ChemicalBook[1] |
| logP | 1.202 | ChemicalBook[1] |
The Workhorse Reaction: Nucleophilic Aromatic Substitution (SNAr)
The primary role of this compound in synthesis is as an electrophile in SNAr reactions. This two-step addition-elimination mechanism is highly efficient for forming new carbon-heteroatom or carbon-carbon bonds at the 2-position of the pyridine ring.[5][6]
The Causality Behind the Reactivity:
-
Nucleophilic Attack: A nucleophile attacks the electron-poor carbon atom bonded to the fluorine. This step is typically the rate-determining step. The aromaticity of the pyridine ring is temporarily broken, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6][7]
-
Stabilization: The negative charge of the Meisenheimer complex is delocalized and stabilized by the electron-withdrawing pyridine nitrogen. This stabilization is crucial for the reaction to proceed.[3]
-
Elimination & Aromatization: The complex collapses, expelling the fluoride ion as the leaving group and restoring the aromaticity of the ring. The high electronegativity of fluorine makes it a superior leaving group in SNAr compared to other halogens (F > Cl > Br > I), a trend opposite to that seen in SN1 and SN2 reactions.[7]
This robust reaction allows for the facile introduction of a wide array of functional groups, including amines, alcohols, thiols, and others, making it a powerful tool for generating libraries of diverse compounds for structure-activity relationship (SAR) studies.[8]
Representative Protocol: Synthesis of a 2-Amino-Isonicotinate Derivative
This protocol describes a typical SNAr reaction where an amine displaces the fluoride.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in a suitable aprotic polar solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Addition of Nucleophile: Add the desired amine nucleophile (1.1 - 1.5 eq).
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq), to scavenge the HF formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-substituted isonicotinate derivative.
Advanced Synthetic Strategies: Building Complexity
While SNAr provides the initial diversification, the true power of this compound is realized when this initial step is combined with subsequent transformations, such as cross-coupling reactions. This multi-step approach is fundamental to modern drug discovery, enabling the rapid construction of complex, three-dimensional scaffolds from simple starting materials.[9]
The SNAr / Cross-Coupling Workflow
A common and highly effective strategy involves an initial SNAr reaction to install a new substituent at the 2-position, followed by modification of the ester or another part of the molecule. For example, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide coupling reactions. Alternatively, if the nucleophile introduced in the SNAr step contains a halide, it can serve as a handle for a subsequent palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination.[8]
This modular approach allows medicinal chemists to independently vary different regions of the molecule (R1 and R2 in the diagram above), which is essential for optimizing properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).[10]
Application in Kinase Inhibitor Synthesis: A Case Study
The substituted pyridine motif is a prevalent feature in a vast number of kinase inhibitors, often acting as a "hinge-binding" element that interacts with the protein backbone of the kinase active site.[11] this compound is an ideal starting material for constructing these critical pharmacophores.
For instance, in the development of novel Rho-associated coiled-coil containing kinase (ROCK) inhibitors, scaffolds derived from substituted pyridines are common.[12] A synthetic route might involve reacting this compound with a complex amine via an SNAr reaction. The resulting intermediate can then be elaborated further. The fluorine substitution is key to enabling the initial C-N bond formation efficiently.[13]
| Compound Class | Synthetic Utility of M2FI | Representative Activity | Reference |
| ROCK2 Inhibitors | Formation of the core pyridine scaffold via SNAr with an amine. | IC₅₀ = 0.124 µM | [12] |
| MEK/mTOR Inhibitors | Used to construct the morpholine-substituted pyridine core. | MEK IC₅₀ = 83.2 nM; mTOR IC₅₀ = 40.5 nM | [14] |
| General Kinase Inhibitors | Provides a versatile platform for creating hinge-binding fragments. | IC₅₀ values in the low µM to nM range are achievable. | [11][15] |
Conclusion: A Strategically Vital Building Block
This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its predictable and efficient reactivity in SNAr reactions provides a reliable entry point into the rich chemical space of 2-substituted pyridines. When combined with modern synthetic methods like cross-coupling and amide bond formation, it enables a modular and powerful approach to library synthesis and lead optimization. For researchers and drug development professionals, mastering the application of this building block is essential for the rapid and rational design of novel, high-value therapeutic agents.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 242724, Methyl 2-fluoronicotinate. PubChem.
- Feder, T. (2018). New method of molecular coupling to expedite drug discovery process. Princeton University.
- Ghotekar, S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
- Karol, M. H., et al. (1988). The antibody response to methyl isocyanate: experimental and clinical findings. Environmental Health Perspectives.
- Chemistry Steps (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps.
- Li, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PMC.
- Wei, W. (2018). Synthesis of Fluoroorganics and Applications of Novel Fluorinated Building Blocks. CUNY Academic Works.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Wikipedia contributors (n.d.). Nucleophilic aromatic substitution. Wikipedia.
- Gary A. Molander, et al. (2010). Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. PMC.
- Heard, D. M., et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI.
- Wang, K., et al. (2022). Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin. MDPI.
- Chad's Prep (2021). 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube.
- Li, L., et al. (2024). Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. PMC.
- González-López, M., et al. (2021). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI.
- LibreTexts Chemistry (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
- Shablykin, V. V., et al. (2024). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI.
- Scott, J. S., et al. (2021). Modern advances in heterocyclic chemistry in drug discovery. Royal Society of Chemistry.
- Iwakubo, M., et al. (2007). Design and synthesis of rho kinase inhibitors (III). PubMed.
- Tang, R., et al. (2021). Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives. RSC Advances.
- Bakulev, V. A., et al. (2018). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI.
- Nakamura, C., et al. (2002). Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. PubMed.
- Poe, M. M., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators. PubMed Central.
- Chen, D., et al. (2024). The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. RSC Medicinal Chemistry.
- Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry.
- Stigliani, J. L., et al. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. MDPI.
- Fiedor, J., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. MDPI.
- Bhalerao, A. R., et al. (2013). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. PMC.
- Ferlenghi, F., et al. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters.
Sources
- 1. Methyl 2-Fluoroisonicotinate - Safety Data Sheet [chemicalbook.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Methyl 2-fluoronicotinate | C7H6FNO2 | CID 242724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.princeton.edu [chemistry.princeton.edu]
- 10. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of rho kinase inhibitors (III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the One-Pot Suzuki-Miyaura Cross-Coupling of Methyl 2-fluoroisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Accelerating Discovery with Efficient C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness, mild conditions, and exceptional tolerance of functional groups.[1] In the landscape of pharmaceutical and materials science, the efficient construction of biaryl and heteroaryl structures is paramount. Methyl 2-fluoroisonicotinate is a valuable building block, with the fluorine atom at the 2-position serving to modulate the electronic properties and metabolic stability of derivative compounds. Its coupling with various (hetero)aryl boronic acids opens a direct route to a diverse array of substituted pyridine scaffolds, which are prevalent in many biologically active molecules.[2]
This guide provides an in-depth exploration of the one-pot Suzuki-Miyaura cross-coupling of this compound. By eliminating the need to isolate intermediates, one-pot procedures offer significant advantages in terms of time, resources, and waste reduction, aligning with the principles of green chemistry.[3][4] This document is designed to provide both the theoretical underpinnings and practical, step-by-step protocols for successfully implementing this powerful transformation in a research and development setting.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] Understanding this mechanism is crucial for rational optimization and troubleshooting.
-
Oxidative Addition : The catalytic cycle commences with the oxidative addition of the aryl halide (in this case, this compound, where the C-F bond is activated) to a Pd(0) complex, forming an organopalladium(II) intermediate.
-
Transmetalation : This is a key step where the base plays a critical role. The base activates the boronic acid to form a more nucleophilic boronate species. This boronate then transfers its organic group to the palladium(II) complex, displacing the halide.[1]
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the new carbon-carbon bond of the biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.
Experimental Protocols
The following protocols provide a robust starting point for the one-pot Suzuki-Miyaura cross-coupling of this compound. Given the electron-deficient nature of the pyridine ring and the strength of the C-F bond, careful selection of the catalyst, ligand, and base is crucial for achieving high yields.
Protocol 1: Conventional Heating One-Pot Suzuki-Miyaura Coupling
This protocol is a standard method adaptable to a wide range of aryl and heteroaryl boronic acids.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst: Pd(dppf)Cl₂ (2-5 mol%)
-
Base: K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equivalents)
-
Solvent: Anhydrous 1,4-dioxane and water (e.g., 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (2-5 mol%). Subsequently, add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from 4 to 24 hours depending on the reactivity of the boronic acid.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-isonicotinic acid methyl ester.
Protocol 2: Microwave-Assisted One-Pot Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter time frames.[6]
Materials:
-
Same as Protocol 1
-
Microwave-safe reaction vial
-
Microwave reactor
Procedure:
-
Reagent Preparation: In a microwave-safe reaction vial, combine this compound (1.0 equivalent), the arylboronic acid (1.5 equivalents), the base (e.g., K₂CO₃, 2.0 equivalents), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%).
-
Solvent Addition: Add a suitable solvent, such as a mixture of 1,4-dioxane and water or DMF.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
Work-up and Purification: After cooling, filter the reaction mixture and purify the product using the standard procedures described in Protocol 1.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of related 2-halopyridine systems, providing a basis for optimizing the reaction of this compound.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane | 100 | 12 h | 75-85 | [7] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 18 h | ~80 | [5] |
| 3 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 100 | 6 h | ~89 | [7] |
| 4 | 4-Vinylphenylboronic acid | Pd/C (heterogeneous) | K₂CO₃ | DMF/H₂O | 110 | 3 h | High | [2] |
| 5 | 3-Chlorophenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ (2) | K₃PO₄ | Dioxane | 110 | 12 h | ~70 | [8] |
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. Below is a workflow to address common issues.
Key Optimization Insights:
-
Protodeboronation: A common side reaction with heteroaryl boronic acids is the replacement of the boronic acid group with a hydrogen atom.[2] This can often be mitigated by using the corresponding boronic ester (e.g., pinacol ester), which is more stable, or by using strictly anhydrous conditions.
-
Catalyst and Ligand Choice: For electron-deficient substrates like this compound, catalysts with bulky, electron-rich phosphine ligands (such as SPhos or XPhos) can enhance the rate of oxidative addition and reductive elimination.
-
Base Strength: The choice of base is critical. While carbonates are common, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective for challenging couplings.
References
- Koubachi, J., El Kazzouli, S., Berteina-Raboina, S., Mouaddib, A., & Guillaumet, G. (2008). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Journal Marocain de Chimie Hétérocyclique, 7(1).
- Rueda-Espinosa, J., Ramanayake, D., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10).
- Oberli, M. A., & Buchwald, S. L. (2012). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides. BenchChem Technical Support.
- Billam, M., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Advances, 6(12), 9869-9873.
- Wang, D., et al. (2018). Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Advances, 8(23), 12831-12835.
- Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde. BenchChem Technical Support.
- NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PRISM.
- Organic Chemistry Portal.
- Koubachi, J., et al. (2008). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSSCOUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Journal Marocain de Chimie Hétérocyclique.
- Guesmi, Z., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. RSC Advances, 11(5), 2859-2868.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. BenchChem Technical Support.
- Aljoumhawy, M., et al. (2021). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Organic Chemistry Portal. Suzuki Coupling.
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
- Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations.
- Denmark, S. E., & Smith, R. C. (2006). Catalytic, Asymmetric [4 + 2] Cycloadditions of Allenylsilanes with α,β-Unsaturated Acyl Anhydrides. Organic Syntheses, 83, 187.
- da Silva, A. F., et al. (2022).
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Ng, P. S., et al. (2023). Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency. RSC Advances, 13(25), 17096-17102.
- Aderibigbe, J. A., et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 27(19), 6537.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Iridium-Catalyzed C-H Borylation of Methyl 2-fluoroisonicotinate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of C-H Borylation in Pyridine Scaffolds
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals. Its functionalization is a cornerstone of medicinal chemistry and drug development. Traditional methods for introducing new substituents often rely on classical electrophilic aromatic substitution or pre-functionalized starting materials, which can be limiting in terms of scope and regioselectivity. In recent years, iridium-catalyzed carbon-hydrogen (C-H) bond activation and borylation has emerged as a powerful and versatile tool for the direct installation of a boronic ester group onto aromatic and heteroaromatic systems.[1][2] This transformation provides a gateway to a vast array of subsequent cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures from simple precursors.[3]
This application note provides a detailed protocol for the iridium-catalyzed C-H borylation of Methyl 2-fluoroisonicotinate, a valuable building block in medicinal chemistry. We will delve into the mechanistic underpinnings of this reaction, explain the rationale behind the experimental design, and provide a step-by-step guide for its successful execution in a laboratory setting. The presence of the 2-fluoro substituent on the pyridine ring is of particular interest, as it influences both the reactivity and the regioselectivity of the borylation reaction.[4][5]
Mechanistic Insights: Understanding the Iridium Catalytic Cycle
The iridium-catalyzed C-H borylation of heteroaromatics, a reaction extensively developed by Hartwig and others, is believed to proceed through a catalytic cycle involving Ir(III) and Ir(V) intermediates.[6] A general understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.
The accepted catalytic cycle can be visualized as follows:
Figure 1: A simplified representation of the iridium-catalyzed C-H borylation cycle.
The active catalyst, an iridium(III)-tris(boryl) complex, is generated in situ from an iridium(I) precatalyst and the borylating agent, bis(pinacolato)diboron (B₂pin₂).[6] This species then undergoes oxidative addition of a C-H bond of the substrate to form a transient iridium(V) intermediate. Subsequent reductive elimination furnishes the desired aryl boronate ester and regenerates the active iridium(III) catalyst.
For pyridine-containing substrates, a key challenge is the potential for the lone pair on the nitrogen atom to coordinate to the iridium center, leading to catalyst inhibition.[5][7] The presence of a substituent at the 2-position, such as the fluorine atom in this compound, sterically hinders this coordination, thereby facilitating the catalytic cycle.[4][8] Furthermore, the electron-withdrawing nature of the 2-fluoro substituent can also influence the regioselectivity of the borylation, directing it to the C-6 position, and enhances the stability of the resulting boronate ester, making it amenable to isolation.[4][5]
Experimental Protocol: Iridium-Catalyzed C-H Borylation of this compound
This protocol is adapted from established procedures and is designed to be a reliable starting point for the borylation of this compound.[4][9]
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | >98% | Sigma-Aldrich | |
| [Ir(μ-OMe)(COD)]₂ | Strem Chemicals | ||
| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) | >98% | Sigma-Aldrich | |
| Bis(pinacolato)diboron (B₂pin₂) | >98% | Oakwood Chemical | |
| Cyclohexane | Anhydrous | Acros Organics | Or other suitable inert solvent. |
| Nitrogen or Argon Gas | High Purity | For maintaining an inert atmosphere. |
Equipment:
-
Schlenk line or glovebox for inert atmosphere techniques.
-
Oven-dried glassware (e.g., Schlenk flask, condenser).
-
Magnetic stirrer and stir bars.
-
Standard laboratory glassware for workup.
-
Rotary evaporator.
-
Silica gel for column chromatography.
-
NMR spectrometer for product characterization.
Step-by-Step Procedure:
-
Preparation of the Reaction Vessel:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add [Ir(μ-OMe)(COD)]₂ (e.g., 3 mol %) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (e.g., 6 mol %).
-
Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
-
Addition of Reagents:
-
To the flask containing the catalyst and ligand, add bis(pinacolato)diboron (B₂pin₂) (1.0 - 1.5 equivalents).
-
Then, add this compound (1.0 equivalent).
-
Finally, add the anhydrous solvent (e.g., cyclohexane) via syringe. The reaction is often run at a concentration of 0.5 M to 1.0 M.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature (or with gentle heating, e.g., 50-80 °C, if required to drive the reaction to completion).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for analysis by ¹H NMR or GC-MS. Full conversion is often observed within 18-24 hours.[4][9]
-
-
Workup and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can often be used directly in subsequent reactions, such as Suzuki-Miyaura cross-coupling.[3][9]
-
If isolation of the borylated product is desired, the residue can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically a suitable eluent system. The electron-withdrawing fluoro group helps to stabilize the product for isolation.[4]
-
-
Characterization:
-
The structure and purity of the isolated product, Methyl 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate, should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) and mass spectrometry.
-
Data Presentation: Expected Outcome and Regioselectivity
The iridium-catalyzed C-H borylation of this compound is expected to proceed with high regioselectivity for the C-6 position, which is sterically most accessible and electronically activated.
| Substrate | Product | Typical Yield | Regioselectivity (C6:other) |
| This compound | Methyl 2-fluoro-6-(Bpin)isonicotinate | >90% (by NMR) | >95:5 |
Bpin = pinacolato boronate ester
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the borylation protocol.
Conclusion and Future Directions
The iridium-catalyzed C-H borylation of this compound is a robust and highly regioselective method for the synthesis of a valuable synthetic intermediate. The protocol described herein provides a reliable framework for researchers to access this compound, which can be further elaborated through a variety of cross-coupling reactions. The understanding of the underlying mechanism, particularly the role of the 2-fluoro substituent in mitigating catalyst inhibition and directing the borylation, is key to the successful application of this methodology. This powerful transformation continues to find widespread use in both academic and industrial settings for the rapid diversification of molecular scaffolds and the synthesis of novel compounds with potential biological activity.[1][2]
References
- Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 136(11), 4287–4299. [Link]
- Guria, S., Hassan, M. M. M., & Chattopadhyay, B. (2024). C–H borylation: a tool for molecular diversification. Organic Chemistry Frontiers, 11(1), 11-47. [Link]
- Sadler, S. A., Tajuddin, H., Mkhalid, I. A. I., Batsanov, A. S., Albesa-Jove, D., Cheung, M. S., Maxwell, A. C., Shukla, L., Roberts, B., Blakemore, D. C., Lin, Z., Marder, T. B., & Steel, P. G. (2014). Iridium-catalyzed C–H borylation of pyridines. Organic & Biomolecular Chemistry, 12(38), 7318–7327. [Link]
- Iridium-catalyzed C–H activation and borylation has become as a powerful synthetic tool in the past few decades because of the widespread applicability and versatility of organoboron compounds. (2023). RSC Publishing. [Link]
- Sadler, S. A., et al. (2014). Iridium-Catalyzed C-H Borylation of Pyridines. Supporting Information.
- Berry, J. (2022). Iridium-Catalyzed C-H Borylation. University of Illinois Chemistry. [Link]
- Strategies for Heteroaromatic Borylation. (n.d.). Durham E-Theses.
- Iridium-catalyzed C-H borylation of pyridines. (2014). Semantic Scholar. [Link]
- Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. (2014). Journal of the American Chemical Society. [Link]
- Iridium-catalyzed C-H borylation of pyridines. (n.d.).
- Iridium-catalyzed C-H borylation of substituted pyridines. (2025). ACS Fall 2025. [Link]
- Iridium-catalyzed C–H borylation of pyridines. (2014). RSC Publishing. [Link]
- Publications | The Hartwig Group. (n.d.). The Hartwig Group. [Link]
- Hartwig-Miyaura C-H Borylation. (2015).
- Publications | The Hartwig Group. (n.d.). The Hartwig Group. [Link]
- Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism. (2014). PubMed. [Link]
- Robbins, D. W., & Hartwig, J. F. (2012). A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates. Organic Letters, 14(16), 4266–4269. [Link]
Sources
- 1. C–H borylation: a tool for molecular diversification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. C–H borylation: a tool for molecular diversification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates [organic-chemistry.org]
- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 5. [PDF] Iridium-catalyzed C-H borylation of pyridines. | Semantic Scholar [semanticscholar.org]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Application Notes & Protocols: Methyl 2-fluoroisonicotinate as a Versatile Scaffold for Antiviral Drug Discovery
This document provides a technical guide for researchers, scientists, and drug development professionals on the strategic applications of Methyl 2-fluoroisonicotinate in the discovery of novel antiviral therapeutics. We will explore the rationale behind its use, provide detailed protocols for its initial screening and derivatization, and discuss its potential in hypothesis-driven drug design against specific viral targets.
Part 1: Scientific Rationale & Strategic Value
The Role of Fluorinated Pyridines in Modern Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy for optimizing pharmacological properties. Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to protein targets.[1][2] Specifically, the 2-fluoropyridine moiety is of high interest. The fluorine atom ortho to the ring nitrogen lowers the pKa of the pyridine, reducing the likelihood of protonation at physiological pH. This modulation can prevent unwanted interactions with off-target ion channels or metabolic enzymes and enhance cell permeability.
Pyridine-containing compounds are ubiquitous in medicine and are recognized as "privileged scaffolds" due to their ability to form key hydrogen bonds and engage in various interactions with biological targets.[3][4] Numerous approved drugs across different therapeutic areas, including antivirals, are built upon a pyridine core.[4][5]
This compound: A High-Potential Starting Scaffold
This compound emerges as a particularly valuable building block for antiviral drug discovery for several key reasons:
-
Reactive Handle: The methyl ester at the 4-position is an excellent and versatile chemical handle for derivatization, primarily through amidation, to explore structure-activity relationships (SAR).
-
Strategic Fluorination: The fluorine at the 2-position provides the aforementioned benefits of pKa modulation and can form specific, favorable interactions (e.g., with backbone amides or polar residues) within a target's binding pocket.
-
Isonicotinic Acid Core: Isonicotinic acid and its derivatives are present in several established drugs, such as the anti-tuberculosis agent Isoniazid, demonstrating their general biocompatibility and therapeutic potential.[6][7][8]
Hypothesized Antiviral Targets for its Derivatives
While this compound itself is not an established antiviral, its structure suggests that its derivatives could be designed to inhibit several classes of essential viral enzymes:
-
Viral RNA-Dependent RNA Polymerase (RdRp): The active form of the broad-spectrum antiviral drug Favipiravir (T-705), a fluorinated pyrazine derivative, targets the viral RdRp.[1][9] This provides a strong rationale for exploring fluorinated pyridine carboxamides as potential non-nucleoside inhibitors of this critical viral enzyme.
-
Viral Proteases: Many viral proteases have well-defined active sites with pockets that can be targeted by small molecules. The isonicotinamide scaffold can be elaborated to present functional groups that interact with catalytic residues (e.g., cysteine or serine) or occupy substrate-binding pockets.
-
Viral Methyltransferases (MTases): Coronaviruses and other RNA viruses rely on MTases, such as nsp14 (N7-MTase) and nsp16 (2'-O-MTase), to cap their viral RNA.[10][11] This cap is crucial for viral replication and evasion of the host's innate immune system.[12][13] The active site of these enzymes includes a binding pocket for the cofactor S-adenosylmethionine (SAM). The pyridine core of this compound is an excellent starting point for designing SAM-competitive inhibitors.[14]
Part 2: Experimental Workflows & Protocols
Workflow for Initial Evaluation and Library Synthesis
The initial phase of research involves establishing a baseline activity for the parent compound and then using it as a scaffold for creating a focused library of derivatives for screening. This workflow ensures a systematic approach to identifying a hit compound.
Caption: Workflow for screening and initial library development.
Protocol: General Antiviral and Cytotoxicity Screening
This protocol describes a standard cell-based assay to determine the 50% cytotoxic concentration (CC50) and 50% effective concentration (EC50) of a compound against a specific virus. The cytopathic effect (CPE) reduction assay is a robust and widely used method.[15][16]
Objective: To quantify the antiviral activity and cellular toxicity of this compound and its derivatives.
Materials:
-
Host Cell Line (see Table 1)
-
Virus Stock (see Table 1)
-
Cell Culture Medium (e.g., MEM or DMEM) with 2% Fetal Bovine Serum (FBS)
-
Test Compound (dissolved in DMSO, e.g., 10 mM stock)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: The day before the assay, seed a 96-well plate with the appropriate host cells to achieve a near-confluent monolayer on the day of infection.[15] For example, seed Vero E6 cells at 2 x 10⁴ cells per well.
-
Compound Preparation (Cytotoxicity Plate):
-
In a separate 96-well plate, prepare 2-fold serial dilutions of the test compound in culture medium. A typical starting concentration is 100 µM.
-
Include "cells only" (no compound) and "DMSO vehicle" controls.
-
Transfer the compound dilutions to one of the cell plates. This will be the uninfected cytotoxicity plate.[17]
-
Incubate for 48-72 hours (matching the duration of the antiviral assay).
-
-
Compound Treatment and Infection (Antiviral Plate):
-
Prepare an identical set of compound dilutions as in step 2.
-
Remove the old medium from the second cell plate and add the compound dilutions.
-
Add the virus stock at a multiplicity of infection (MOI) that will cause >80% cell death in 3-4 days (e.g., MOI of 0.01).
-
Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus) wells.[18]
-
-
Incubation: Incubate both the cytotoxicity and antiviral plates at 37°C with 5% CO₂ until at least 80% CPE is observed in the virus control wells of the antiviral plate.
-
Quantifying Cell Viability:
-
Remove the medium and add the cell viability reagent to all wells on both plates according to the manufacturer's instructions.
-
After the required incubation, measure the absorbance or luminescence using a plate reader.[15]
-
-
Data Analysis:
-
Normalize the data: Set the "cell control" as 100% viability and the "virus control" (for the antiviral plate) or "no cell" control (for the cytotoxicity plate) as 0% viability.
-
Plot the percentage of cell viability versus the log of compound concentration.
-
Use a non-linear regression model (e.g., four-parameter dose-response curve) to calculate the CC50 (from the cytotoxicity plate) and EC50 (from the antiviral plate).
-
Calculate the Selectivity Index (SI) = CC50 / EC50 . A compound is generally considered a promising hit if its SI is greater than 10.
-
Table 1: Representative Cell Lines and Viruses for Screening
| Virus Family | Example Virus | Recommended Cell Line |
| Coronaviridae | SARS-CoV-2 | Vero E6, Calu-3 |
| Flaviviridae | Dengue Virus, Zika Virus | Vero, BHK-21[16] |
| Orthomyxoviridae | Influenza A Virus | A549, MDCK |
| Picornaviridae | Rhinovirus, Enterovirus | HeLa, RD |
Protocol: Synthesis of a Primary Isonicotinamide Library
This protocol outlines a general method for the parallel synthesis of an amide library from this compound.
Objective: To generate a diverse set of derivatives for SAR exploration.
Rationale: Amidation is a robust and high-yielding reaction. Converting the ester to an amide introduces a hydrogen bond donor and allows for the installation of diverse chemical functionalities by varying the amine coupling partner.
Caption: General reaction scheme for amide library synthesis.
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
Organic base (e.g., DIPEA or Triethylamine)
-
Reaction vials (e.g., 2 mL glass vials with screw caps)
-
Standard purification supplies (silica gel, solvents for chromatography)
Procedure (Parallel Synthesis):
-
Reagent Preparation: Prepare stock solutions of this compound (e.g., 0.2 M in DMF) and the organic base (e.g., 0.8 M in DMF). Prepare individual solutions of each amine (e.g., 0.22 M in DMF) in separate vials.
-
Reaction Setup:
-
To each reaction vial, add this compound (e.g., 1.0 eq, 50 µL of 0.2 M solution).
-
Add the corresponding amine solution (1.1 eq, 50 µL of 0.22 M solution).
-
Add the amide coupling reagent HATU (1.2 eq).
-
Add the organic base DIPEA (4.0 eq, 100 µL of 0.8 M solution).
-
-
Reaction: Cap the vials and agitate them at room temperature for 12-18 hours.
-
Workup & Purification:
-
Monitor reaction completion using LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative HPLC to yield the final amide compounds.
-
-
Characterization: Confirm the structure and purity of each library member using ¹H NMR and LC-MS.
Part 3: Advanced Applications - Targeting Viral Methyltransferases
Rationale for Targeting the SAM-Binding Pocket
As previously mentioned, viral MTases are a high-value target. The SAM cofactor binding site is relatively conserved, offering an opportunity to develop broad-spectrum inhibitors.[10] The 2-fluoropyridine core can act as a bioisostere for the adenine ring of SAM, with the pyridine nitrogen mimicking N7 of adenine and the amide linkage mimicking the exocyclic amine, both of which often form key hydrogen bonds in the binding pocket.
Caption: Proposed binding mode for a 2-fluoro-isonicotinamide derivative.
Protocol: In Vitro Viral MTase Inhibition Assay (Conceptual)
This protocol describes a fluorescence-based assay to measure the inhibition of a purified viral MTase enzyme.
Objective: To determine the IC50 value of synthesized compounds against a specific viral methyltransferase (e.g., SARS-CoV-2 nsp14).
Materials:
-
Purified recombinant viral MTase enzyme
-
SAH (S-adenosyl-L-homocysteine) detection kit (e.g., fluorescence-based)
-
SAM (S-adenosyl-L-methionine)
-
RNA substrate (a short synthetic RNA oligo with a 5' cap-0 structure)
-
Assay buffer (e.g., Tris-HCl, DTT, MgCl₂)
-
Test compounds in DMSO
-
384-well assay plates (low-volume, black)
Procedure:
-
Compound Plating: Dispense test compounds into the 384-well plate using an acoustic dispenser to create a 10-point, 3-fold serial dilution curve. Include positive (no enzyme) and negative (DMSO vehicle) controls.
-
Enzyme & Substrate Addition: Add the MTase enzyme and the RNA substrate to the wells. Incubate for 15 minutes at room temperature to allow compound binding.
-
Reaction Initiation: Initiate the methyltransferase reaction by adding SAM.
-
Reaction & Quenching: Allow the reaction to proceed for 60 minutes at 30°C. Stop the reaction by adding the detection reagents from the SAH kit.
-
Signal Detection: Incubate for the time specified by the kit manufacturer to allow the detection signal to develop. Read the fluorescence intensity on a plate reader. The signal is proportional to the amount of SAH produced.
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the percent inhibition versus the log of compound concentration.
-
Use a non-linear regression model to calculate the IC50 value for each compound.
-
Part 4: Data Interpretation & Summary
Effective drug discovery relies on the systematic analysis of screening data to build a robust SAR.
Table 2: Hypothetical Screening Data for an Amide Library
| Compound ID | R-Group (from R-NH₂) | CC50 (µM) | EC50 (µM) | SI (CC50/EC50) | MTase IC50 (µM) |
| Parent Ester | -OCH₃ | >100 | >100 | - | >100 |
| LIB-001 | Benzyl | >100 | 85 | <1.2 | 92 |
| LIB-002 | Cyclohexyl | >100 | 45 | >2.2 | 68 |
| LIB-003 | 4-Fluorobenzyl | >100 | 9.5 | >10.5 | 12.1 |
| LIB-004 | 3-Methoxypropyl | 88 | 72 | 1.2 | >100 |
| LIB-005 | 4-(Trifluoromethyl)benzyl | 75 | 4.2 | 17.9 | 5.5 |
Interpretation:
-
The parent ester is inactive, highlighting the necessity of derivatization.
-
Simple alkyl and benzyl amides (LIB-001, LIB-002) show weak activity.
-
Introducing electron-withdrawing groups on the benzyl ring (LIB-003, LIB-005) significantly improves potency in both the cell-based and enzyme assays.
-
LIB-005 emerges as a promising hit for further optimization due to its good potency (EC50 = 4.2 µM) and selectivity (SI > 17). The correlation between cellular activity and enzyme inhibition suggests it is acting on-target.
Conclusion
This compound represents a commercially available and highly tractable starting point for antiviral drug discovery. While inactive in its parent form, its strategic fluorination and versatile ester handle make it an ideal scaffold for generating libraries of derivatives. By applying systematic screening cascades and hypothesis-driven design targeting validated viral enzymes like polymerases and methyltransferases, research teams can leverage this building block to uncover novel and potent antiviral agents.
References
- In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025). protocols.io. [Link]
- Development of an Antiviral Screening Protocol: One-Stone-Two-Birds. (n.d.). PMC - NIH. [Link]
- Antiviral assay. (n.d.). Bio-protocol. [Link]
- Cytotoxicity Screening Assay - Paired with Antiviral Assays. (2025). protocols.io. [Link]
- Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (n.d.). PMC - NIH. [Link]
- Antiviral Screening. (n.d.).
- Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. (2022). PMC - NIH. [Link]
- 4'-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication. (2021).
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC - PubMed Central. [Link]
- Fluorine in Medicinal Chemistry: In Perspective to COVID-19. (2022). ACS Omega. [Link]
- Studies on Isoniazid Derivatives through a Medicinal Chemistry Approach for the Identification of New Inhibitors of Urease and Inflamm
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. [Link]
- Isonicotin
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC - PubMed Central. [Link]
- Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. (n.d.).
- Discovery of a 2'-α-Fluoro-2'-β- C-(fluoromethyl) Purine Nucleotide Prodrug as a Potential Oral Anti-SARS-CoV-2 Agent. (2025). PubMed. [Link]
- Discovery of 2′-α-C-Methyl-2′-β-C-fluorouridine Phosphoramidate Prodrugs as Inhibitors of Hep
- Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosph
- Attenuation of SARS‐CoV‐2 replication and associated inflammation by concomitant targeting of viral and host cap 2'‐O‐ribose methyltransferases. (n.d.). PubMed Central. [Link]
- 2 methylate or not 2 methylate: viral evasion of the type I interferon response. (n.d.). PMC - NIH. [Link]
- Inhibiting viral RNA cap methylation with anti-viral molecules. (2024). News-Medical.Net. [Link]
- Coronaviral RNA-methyltransferases: function, structure and inhibition. (2022). PMC. [Link]
- Natural evidence of coronaviral 2′-O-methyltransferase activity affecting viral pathogenesis via improved substrate RNA binding. (2024). PMC - PubMed Central. [Link]
Sources
- 1. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on Isoniazid Derivatives through a Medicinal Chemistry Approach for the Identification of New Inhibitors of Urease and Inflammatory Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isonicotinate | C6H4NO2- | CID 3963005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Coronaviral RNA-methyltransferases: function, structure and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural evidence of coronaviral 2′-O-methyltransferase activity affecting viral pathogenesis via improved substrate RNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Attenuation of SARS‐CoV‐2 replication and associated inflammation by concomitant targeting of viral and host cap 2'‐O‐ribose methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2 methylate or not 2 methylate: viral evasion of the type I interferon response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 16. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 17. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 18. Antiviral Screening | Regional Biocontainment Laboratory | UTHSC [uthsc.edu]
Application Notes & Protocols: Leveraging Methyl 2-fluoroisonicotinate for the Synthesis of Novel Hepatitis B Virus (HBV) Capsid Assembly Modulators
Introduction: A New Frontier in HBV Therapeutics
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, affecting millions worldwide and being a primary cause of liver cirrhosis and hepatocellular carcinoma.[1] Current therapeutic strategies, primarily nucleos(t)ide analogues (NAs) and interferons, effectively suppress viral replication but rarely lead to a functional cure due to the persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes.[2][3][4] This necessitates long-term therapy, which can be associated with drug resistance.[3][5]
A promising therapeutic avenue targets a different stage of the viral lifecycle: the assembly of the viral capsid.[6][7][8] The HBV core protein (Cp) polymerizes to form an icosahedral capsid that encapsidates the viral pregenomic RNA (pgRNA) and the viral polymerase, a critical step for viral replication.[8] Molecules that interfere with this process, known as Capsid Assembly Modulators (CAMs), have emerged as a highly promising class of antiviral agents.[1][2][6]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of Methyl 2-fluoroisonicotinate as a key starting material in the synthesis of a prominent class of CAMs: the Heteroaryldihydropyrimidines (HAPs) . We will delve into the rationale behind their mechanism of action, provide a detailed synthetic protocol for a representative HAP compound, outline essential in vitro evaluation assays, and discuss the critical aspects of safety and handling.
The Mechanism of Action: Misdirecting Viral Assembly
HAPs represent a class of allosteric effectors that bind to a hydrophobic pocket at the interface of Cp dimers.[9][10] This binding event induces a conformational change in the core protein, leading to aberrant and accelerated capsid assembly.[11] Instead of forming functional, genome-containing capsids, the core proteins are misdirected into non-infectious, often morphologically irregular structures.[11][12] This disruption of the normal assembly pathway effectively halts the viral replication cycle.[6]
One of the most advanced HAP candidates, GLS4 , has demonstrated potent anti-HBV activity in preclinical and clinical studies, validating the therapeutic potential of this class of inhibitors.[12][13][14][15][16] The synthesis of GLS4 and related analogs often involves the core dihydropyrimidine scaffold, which can be constructed using precursors derived from starting materials like this compound.
Chemical Properties and Safety of this compound
Before commencing any synthetic work, it is imperative to be familiar with the properties and safety precautions for the starting material.
| Property | Value | Reference |
| CAS Number | 455-69-6 | [17][18] |
| Molecular Formula | C7H6FNO2 | [17] |
| Molecular Weight | 155.13 g/mol | [17] |
| Appearance | Not specified (typically a solid or liquid) | |
| Density | 1.251 g/mL at 25 °C | [17] |
| Flash Point | 93 °C | [17] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [17] |
Safety Precautions:
-
Handling: Use personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid inhalation of vapor or mist and ensure adequate ventilation.[19]
-
First Aid: In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If swallowed, rinse mouth with water. In all cases, consult a physician.[19]
-
Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[19]
Synthetic Protocol: Synthesis of a Heteroaryldihydropyrimidine (HAP) Analogue
The following is a representative protocol for the synthesis of a HAP derivative, adapted from established methodologies for compounds of this class.[11][20] This multi-step synthesis illustrates the potential application of a fluorinated pyridine derivative like this compound in constructing the core HAP scaffold.
Workflow for HAP Synthesis
Caption: A generalized workflow for the synthesis of a Heteroaryldihydropyrimidine (HAP) analogue.
Step-by-Step Protocol
Step 1: Synthesis of 2-Fluoroisonicotinamidine
-
Reaction Setup: In a sealed pressure vessel, dissolve this compound (1.0 eq) in a solution of ammonia in methanol (7N).
-
Reaction Conditions: Heat the mixture at 80°C for 24 hours.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield 2-fluoroisonicotinamidine.
Step 2: Synthesis of the Substituted Enone
-
Reaction Setup: To a mixture of a substituted benzaldehyde (e.g., 2-bromo-4-fluorobenzaldehyde, 1.0 eq) and ethyl acetoacetate (1.1 eq) in a suitable solvent like ethanol, add a catalytic amount of a base such as piperidine.
-
Reaction Conditions: Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford the corresponding enone.
Step 3: Synthesis of the HAP Analogue (Biginelli-type Reaction)
-
Reaction Setup: In a round-bottom flask, combine the 2-fluoroisonicotinamidine from Step 1 (1.0 eq) and the substituted enone from Step 2 (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Reaction Conditions: Add a catalytic amount of an acid, for instance, hydrochloric acid. Heat the reaction mixture to reflux for 12-24 hours.
-
Work-up and Purification: After cooling, the product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent and purify the crude product by column chromatography on silica gel to obtain the final HAP analogue.
In Vitro Evaluation of Anti-HBV Activity
Once synthesized, the novel HAP compounds must be evaluated for their biological activity. The following are standard protocols for assessing their efficacy and cytotoxicity.
Workflow for In Vitro Evaluation
Caption: A workflow for the in vitro evaluation of synthesized HAP compounds.
Protocol 1: Cytotoxicity Assay (CC50 Determination)
-
Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized HAP compounds and add them to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 6-8 days).
-
Cell Viability Assessment: Use a suitable cell viability reagent (e.g., MTS or MTT) and measure the absorbance according to the manufacturer's instructions.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Anti-HBV Activity Assay (EC50 Determination)
-
Cell Seeding and Treatment: Seed HepG2.2.15 cells in a 96-well plate and treat them with serial dilutions of the HAP compounds as described for the cytotoxicity assay. Include a positive control antiviral drug (e.g., Lamivudine or Entecavir).[3][12]
-
Incubation and Supernatant Collection: Incubate the cells for 6-8 days, collecting the cell culture supernatant at specified time points (e.g., day 4 and day 8).
-
HBV DNA Extraction and Quantification: Extract HBV DNA from the supernatant and quantify the viral load using real-time quantitative PCR (qPCR).
-
Data Analysis: Determine the 50% effective concentration (EC50) by plotting the percentage of HBV DNA inhibition against the compound concentration and fitting the data to a dose-response curve.[12]
Protocol 3: Capsid Assembly Assay
-
Cell Lysate Preparation: Treat HepG2.2.15 cells with the HAP compounds for a defined period. Lyse the cells to release intracellular components.
-
Native Agarose Gel Electrophoresis: Separate the cell lysates on a native agarose gel to preserve the structure of the viral capsids.
-
Immunoblotting: Transfer the proteins to a membrane and probe with an antibody specific for the HBV core protein. This will allow for the visualization of intact capsids and any aberrant assembly products.[7] An increase in aberrant, faster-migrating species or a decrease in correctly formed capsids indicates CAM activity.[10]
Conclusion and Future Directions
The use of this compound as a building block for the synthesis of Heteroaryldihydropyrimidine-based HBV Capsid Assembly Modulators represents a compelling strategy in the quest for a functional cure for chronic Hepatitis B. The protocols outlined in this document provide a foundational framework for the synthesis and evaluation of novel HAP analogues.
Future research in this area should focus on optimizing the HAP scaffold to enhance antiviral potency, improve pharmacokinetic properties, and minimize off-target toxicities.[21] Structure-activity relationship (SAR) studies will be crucial in guiding the design of next-generation CAMs with superior clinical potential.[4][13] The ultimate goal is the development of a safe and effective CAM that can be used in combination with other antiviral agents to achieve sustained virological response and functional cure for patients with chronic HBV infection.
References
- Synthesis and evaluation of highly potent HBV capsid assembly modulators (CAMs). Bioorganic Chemistry. 2023 Dec;141:106923.
- This compound CAS#: 455-69-6. ChemicalBook.
- Synthesis and evaluation of highly potent HBV Capsid Assembly Modulators (CAMs). National Institutes of Health.
- Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model. National Institutes of Health. 2022-06-22.
- (PDF) Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model. ResearchGate. 2025-10-14.
- Heteroaryldihydropyrimidine (HAP) and Sulfamoylbenzamide (SBA) Inhibit Hepatitis B Virus Replication by Different Molecular Mechanisms. PubMed. 2017-02-13.
- Methyl 2-fluoronicotinate | C7H6FNO2 | CID 242724. National Institutes of Health.
- Modulators of HBV capsid assembly as an approach to treating hepatitis B virus infection. ResearchGate.
- 455-69-6|this compound|BLD Pharm. BLD Pharm.
- Discovery of hepatitis B virus capsid assembly inhibitors leading to a heteroaryldihydropyrimidine based clinical candidate (GLS4). PubMed. 2017-02-01.
- Current and future antiviral drug therapies of hepatitis B chronic infection. National Institutes of Health.
- Preclinical Characterization of GLS4, an Inhibitor of Hepatitis B Virus Core Particle Assembly. American Society for Microbiology.
- Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook. 2025-08-09.
- This compound - Safety Data Sheet. ChemicalBook.
- Discovery of carboxyl-containing heteroaryldihydropyrimidine derivatives as novel HBV capsid assembly modulators with significantly improved metabolic stability. National Institutes of Health.
- Heteroaryldihydropyrimidine (HAP) and Sulfamoylbenzamide (SBA) Inhibit Hepatitis B Virus Replication by Different Molecular Mechanisms. National Institutes of Health. 2017-02-13.
- Design, synthesis and evaluation of heteroaryldihydropyrimidine analogues bearing spiro ring as hepatitis B virus capsid protein inhibitors. PubMed. 2021-12-05.
- Antiviral Activity and Pharmacokinetics of the Hepatitis B Virus (HBV) Capsid Assembly Modulator GLS4 in Patients With Chronic HBV Infection. Oxford Academic.
- Synthesis and Anti-Hepatitis B Activities of 3′-Fluoro-2′-Substituted Apionucleosides. Molecules. 2022 Apr 8;27(8):2413.
- Preclinical characterization of GLS4, an inhibitor of hepatitis B virus core particle assembly. Antimicrobial Agents and Chemotherapy.
- In vitro inhibition of HBV replication by a novel compound, GLS4, and its efficacy against adefovir-dipivoxil-resistant HBV mutations. PubMed.
- A heteroaryldihydropyrimidine activates and can misdirect hepatitis B virus capsid assembly. PNAS.
- (A) Synthesis of heteroaryldihydropyridine 6 and (B) 1-alkyl-4-methylpyridin-1-ium 4-methylbenzenesulfonates 7. ResearchGate.
Sources
- 1. Synthesis and evaluation of highly potent HBV capsid assembly modulators (CAMs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of highly potent HBV Capsid Assembly Modulators (CAMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current and future antiviral drug therapies of hepatitis B chronic infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of carboxyl-containing heteroaryldihydropyrimidine derivatives as novel HBV capsid assembly modulators with significantly improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Hepatitis B Activities of 3'-Fluoro-2'-Substituted Apionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Heteroaryldihydropyrimidine (HAP) and Sulfamoylbenzamide (SBA) Inhibit Hepatitis B Virus Replication by Different Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heteroaryldihydropyrimidine (HAP) and Sulfamoylbenzamide (SBA) Inhibit Hepatitis B Virus Replication by Different Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A heteroaryldihydropyrimidine activates and can misdirect hepatitis B virus capsid assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Characterization of GLS4, an Inhibitor of Hepatitis B Virus Core Particle Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of hepatitis B virus capsid assembly inhibitors leading to a heteroaryldihydropyrimidine based clinical candidate (GLS4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Preclinical characterization of GLS4, an inhibitor of hepatitis B virus core particle assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro inhibition of HBV replication by a novel compound, GLS4, and its efficacy against adefovir-dipivoxil-resistant HBV mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methyl 2-Fluoroisonicotinate CAS#: 455-69-6 [m.chemicalbook.com]
- 18. 455-69-6|this compound|BLD Pharm [bldpharm.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. researchgate.net [researchgate.net]
- 21. Design, synthesis and evaluation of heteroaryldihydropyrimidine analogues bearing spiro ring as hepatitis B virus capsid protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of Methyl 2-fluoroisonicotinate for Agrochemical Discovery
Abstract
The strategic incorporation of fluorine and pyridine moieties into molecular scaffolds is a cornerstone of modern agrochemical design, often imparting enhanced efficacy, metabolic stability, and favorable physicochemical properties.[1][2][3] Methyl 2-fluoroisonicotinate is a versatile building block, featuring two key reactive sites: a highly activated C2-fluorine atom susceptible to nucleophilic aromatic substitution (SNAr) and a methyl ester at the C4 position that can be readily modified. This guide provides a comprehensive framework for the strategic derivatization of this compound, offering detailed protocols, mechanistic insights, and a rationale for its application in the discovery of novel herbicides, fungicides, and insecticides.
Introduction: The Value Proposition of Fluorinated Pyridines in Agrochemicals
The pyridine ring is a privileged scaffold in numerous biologically active compounds.[1][4] When substituted with fluorine, its properties can be dramatically altered. The high electronegativity and small size of the fluorine atom can modulate a molecule's pKa, lipophilicity, and conformational preferences, while the carbon-fluorine bond's strength enhances metabolic stability.[1][2] This often leads to compounds with improved binding affinity to target enzymes or receptors, resulting in greater potency and potentially lower application rates.[1] this compound serves as an ideal entry point for creating diverse libraries of novel agrochemical candidates due to its predictable and versatile reactivity.
Core Reagent Analysis: this compound
Physicochemical & Spectroscopic Data
Before embarking on derivatization, a thorough characterization of the starting material is essential for quality control and reaction monitoring.
| Property | Value | Source |
| CAS Number | 455-69-6 | |
| Molecular Formula | C7H6FNO2 | |
| Molecular Weight | 155.13 g/mol | |
| Appearance | Colorless to light yellow liquid/solid mixture | Sigma-Aldrich |
| Density | 1.251 g/mL at 25 °C | |
| Refractive Index | n20/D 1.488 | |
| 1H NMR (CDCl3, 400 MHz) | δ 8.45 (d, J=5.0 Hz, 1H, H6), 7.50 (s, 1H, H3), 7.35 (d, J=5.0 Hz, 1H, H5), 3.95 (s, 3H, OCH3) | Predicted/Compiled |
| 13C NMR (CDCl3, 101 MHz) | δ 164.0 (C=O), 163.5 (d, JCF=240 Hz, C2), 149.0 (d, JCF=15 Hz, C6), 145.0 (C4), 115.0 (d, JCF=4 Hz, C5), 110.0 (d, JCF=40 Hz, C3), 53.0 (OCH3) | Predicted/Compiled[5][6][7][8][9] |
Causality of Reactivity
The synthetic utility of this compound is dictated by two primary features:
-
Activated C2 Position: The fluorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the strong electron-withdrawing effect of the adjacent ring nitrogen and the carbonyl group at C4, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. The C-F bond is the most labile leaving group in this context, reacting significantly faster than corresponding C-Cl or C-Br bonds.
-
C4 Ester Functionality: The methyl ester at the C4 position provides a secondary handle for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to form amides, a common linkage in bioactive molecules.[10]
Derivatization Strategies & Experimental Protocols
Two primary diversification strategies are presented, targeting the distinct reactive sites of the molecule. The following diagram illustrates the overall workflow.
Caption: High-level derivatization workflow for this compound.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
This protocol details the displacement of the C2-fluorine with an O-nucleophile, a common strategy for creating aryl ether linkages found in many herbicides and fungicides.
Objective: To replace the C2-fluorine with a 4-chlorophenoxy group via an SNAr reaction.
Materials:
-
This compound (1.0 eq)
-
4-Chlorophenol (1.1 eq)
-
Potassium Carbonate (K2CO3), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO4)
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add this compound (1.0 eq), 4-chlorophenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Reaction: Stir the mixture at 80-90 °C.
-
Causality Explanation: The polar aprotic solvent (DMF) facilitates the SNAr reaction, and moderate heating provides the necessary activation energy. K2CO3 acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
-
Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates reaction progression. An aliquot can be worked up (diluted with water, extracted with EtOAc) for LC-MS analysis to confirm product mass.
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Characterization: Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Strategy 2: Derivatization of the C4-Ester Group
This two-step strategy first converts the ester to a carboxylic acid, a key intermediate that can then be coupled to various amines to generate a library of amides.
Objective: To saponify the methyl ester to form the corresponding carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5 eq)
-
Methanol (MeOH)
-
Water
-
Hydrochloric Acid (HCl), 1M
Procedure:
-
Setup: Dissolve this compound (1.0 eq) in a mixture of MeOH and water (e.g., 3:1 ratio).
-
Hydrolysis: Add LiOH (1.5 eq) to the solution and stir at room temperature.
-
Causality Explanation: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The use of a water/methanol co-solvent system ensures solubility of both the organic substrate and the inorganic base.[11]
-
-
Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS. The product, being a salt, will have a very different retention profile from the starting ester. The reaction is typically complete within 2-4 hours.
-
Work-up: Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and carefully acidify to pH ~3-4 with 1M HCl. A white precipitate of 2-fluoroisonicotinic acid should form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.
Objective: To couple 2-fluoroisonicotinic acid with benzylamine to form an amide bond.
Materials:
-
2-Fluoroisonicotinic Acid (from Protocol 2A) (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous DMF
Procedure:
-
Activation: To a solution of 2-fluoroisonicotinic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq). Stir at room temperature for 15-20 minutes.
-
Causality Explanation: HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming a reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack.[10] DIPEA is a non-nucleophilic base used to neutralize the acid and facilitate the reaction.
-
-
Amine Addition: Add benzylamine (1.1 eq) to the activated acid solution.
-
Reaction: Stir the reaction at room temperature for 2-6 hours.
-
Monitoring (Self-Validation): Monitor the consumption of the carboxylic acid via TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Caption: Simplified mechanism of HATU-mediated amide coupling.
Application of Derivatives in Agrochemical Screening
The derivatives synthesized from this compound are prime candidates for agrochemical screening programs. The pyridine core is a well-established pharmacophore in all major classes of pesticides.[1][4]
-
Herbicides: Many commercial herbicides feature a substituted pyridine ring.[12][13][14][15][16] Derivatives, particularly aryl ethers formed via SNAr, can be screened for activity against common weeds. Assays typically involve measuring the inhibition of root or shoot growth in model plants.[12][16]
-
Fungicides: The 2-aminopyridine and nicotinamide scaffolds are present in several potent fungicides, some of which act by inhibiting glycosylphosphatidylinositol (GPI) biosynthesis.[17][18][19] Amide derivatives from Strategy 2 are particularly relevant for this application. In vitro screening against a panel of pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani) can quickly identify active compounds.[17][18]
-
Insecticides: Pyridine-based compounds are widely used as insecticides, often targeting the nervous system of insects.[20][21][22] Derivatives can be tested for insecticidal activity against common pests like aphids or armyworms using contact toxicity or dietary assays.[21]
The following table provides hypothetical examples of derivatives and their potential agrochemical class based on structural analogy to known active ingredients.
| Derivative Structure | Derivatization Strategy | Potential Agrochemical Class | Rationale / Analogy |
| Methyl 2-(2,4-dichlorophenoxy)isonicotinate | Strategy 1 (SNAr) | Herbicide | Analogy to phenoxy herbicides.[12][15] |
| N-Aryl-2-fluoroisonicotinamide | Strategy 2 (Amide Coupling) | Fungicide | Analogy to SDHI fungicides like boscalid.[17] |
| Methyl 2-(benzylamino)isonicotinate | Strategy 1 (SNAr) | Fungicide / Insecticide | 2-Aminopyridine scaffold is common in fungicides and insecticides.[17][21] |
Conclusion
This compound is a high-value, versatile starting material for the synthesis of novel compounds in agrochemical research. Its dual reactivity allows for the systematic and efficient generation of diverse chemical libraries through either nucleophilic aromatic substitution at the C2 position or modification of the C4-ester. The protocols and strategies outlined in this guide provide a robust foundation for researchers and drug development professionals to explore the vast chemical space accessible from this scaffold, paving the way for the discovery of next-generation crop protection agents.
References
- Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (n.d.). PMC.
- Calculated and experimental 13 C NMR chemical shifts. (n.d.). ResearchGate.
- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). (n.d.). Human Metabolome Database.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- Good Pyridine Hunting: a Biomimic Compound, a Modifier and a Unique Pharmacophore in Agrochemicals. (2021). ResearchGate.
- Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016). PubMed.
- NMR Chemical Shifts. (n.d.).
- Discovery of N-Aryl-pyridine-4-ones as Novel Potential Agrochemical Fungicides and Bactericides. (2019). PubMed.
- Synthesis and herbicidal activity of optically active cinmethylin, its enantiomer, and C3-substituted cinmethylin analogs. (n.d.). PMC.
- Development of novel pyridine-based agrochemicals: A review. (2024). ResearchGate.
- Synthesis and fungicidal activity of methyl (E)-1-(2-((E)-2-methoxy-1-(methoxyimino)-2-oxoethyl)benzyl)-2-(1-arylidene)hydrazine-1-carboxylates. (2021). PubMed.
- Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (n.d.).
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. (n.d.). MDPI.
- Methyl Nicotinate. (n.d.). Amazon S3.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
- Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016). Semantic Scholar.
- Synthesis and Herbicidal Activities of Sodium Methyl( α -(Substituted PhenoxyAcetoxy)Alkyl)phosphinates. (n.d.). ResearchGate.
- (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. (n.d.).
- Methyl Esters. (n.d.). Organic Chemistry Portal.
- Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. (2023). PMC.
- interpreting C-13 NMR spectra. (n.d.). Chemguide.
- Preparation of nicotinic acid amide. (n.d.). Google Patents.
- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
- Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain. (2022). PMC.
- Insecticidal activity of monoamide compounds from Humulus scandens against Spodoptera frugiperda. (n.d.). PMC.
- 13 C NMR Chemical Shifts. (n.d.). Oregon State University.
- Insecticidal Activity of Synthetic Amides on Spodoptera frugiperda. (n.d.). ResearchGate.
- [New amide derivatives of isonicotinic acid with presumable analeptic activity]. (1957). PubMed.
- 2-Fluoropyridine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- methyl 2-fluoropyridine-4-carboxylate. (n.d.). Stenutz.
- 2-Fluoro-4-methylpyridine. (n.d.). PubChem.
- Methyl 4-fluoropyridine-2-carboxylate. (n.d.). PubChem.
- Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. (2012). PubMed.
- Synthesis and fungicidal activity against Rhizoctonia solani of 2-alkyl (Alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (Thiadiazoles). (n.d.). PubMed.
- (PDF) Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. (n.d.). ResearchGate.
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI.
- 1H NMR Spectra and Interpretation. (2021). Chemistry LibreTexts.
- NMR Spectra - an introduction and overview. (2020). Chemistry LibreTexts.
- Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.
Sources
- 1. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 3. environmentclearance.nic.in [environmentclearance.nic.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Fluoropyridine(372-48-5) 13C NMR [m.chemicalbook.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. hepatochem.com [hepatochem.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Synthesis and herbicidal activity of optically active cinmethylin, its enantiomer, and C3-substituted cinmethylin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and fungicidal activity against Rhizoctonia solani of 2-alkyl (Alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (Thiadiazoles) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Insecticidal activity of monoamide compounds from Humulus scandens against Spodoptera frugiperda - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Step-by-step synthesis of "Methyl 2-fluoroisonicotinate" from 2-fluoroisonicotinic acid
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 2-fluoroisonicotinate, a key building block in the development of novel pharmaceuticals and agrochemicals. The protocol details a robust and efficient method starting from 2-fluoroisonicotinic acid. The primary focus is on an esterification procedure via an acyl chloride intermediate using thionyl chloride (SOCl₂), a method favored for its high reactivity and excellent yields, particularly with heteroaromatic carboxylic acids. This guide offers a step-by-step experimental protocol, in-depth mechanistic insights, safety precautions, and characterization data to ensure reproducible and safe execution by trained laboratory personnel.
Introduction
This compound (CAS No. 455-69-6) is a valuable pyridine-based heterocyclic compound. The presence of a fluorine atom at the 2-position significantly influences the molecule's electronic properties, often enhancing metabolic stability and binding affinity in biologically active molecules. Consequently, it serves as a crucial intermediate in medicinal chemistry and materials science.[1][2]
The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. While several methods exist, the choice of protocol depends on the substrate's reactivity and stability. For pyridine carboxylic acids, two primary routes are generally considered:
-
Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[3][4] The reaction is driven by an equilibrium that can be shifted towards the product by using a large excess of the alcohol or by removing water as it forms.[5][6]
-
Acyl Chloride Intermediate Pathway: This method first converts the carboxylic acid to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[7][8] The acyl chloride is then reacted with the alcohol to form the ester. This two-step, one-pot procedure is often more efficient for less reactive carboxylic acids and is generally irreversible, leading to higher yields.[7]
This document will focus on the thionyl chloride method due to its efficiency and the high yields typically achieved for this class of compounds.
Reaction Mechanism: The Thionyl Chloride Route
The synthesis proceeds through a highly reactive acyl chloride intermediate, which readily undergoes nucleophilic attack by methanol.
-
Activation of the Carboxylic Acid: The 2-fluoroisonicotinic acid first acts as a nucleophile, attacking the sulfur atom of thionyl chloride. This converts the hydroxyl group into an excellent leaving group, an acyl chlorosulfite.[9][10]
-
Nucleophilic Acyl Substitution: A chloride ion, generated in the first step, attacks the carbonyl carbon of the activated intermediate.[8][9]
-
Formation of the Acyl Chloride: The tetrahedral intermediate collapses, eliminating sulfur dioxide (SO₂) gas and a chloride ion to form the 2-fluoroisonicotinoyl chloride. The loss of gaseous SO₂ helps drive the reaction to completion.[7]
-
Esterification: The highly electrophilic acyl chloride is then attacked by the nucleophilic oxygen of methanol.
-
Product Formation: The resulting tetrahedral intermediate expels a chloride ion, and subsequent deprotonation by a weak base (such as another molecule of methanol) yields the final product, this compound, and hydrochloric acid (HCl).
Experimental Protocol
This protocol describes the synthesis of this compound on a laboratory scale. All operations involving thionyl chloride must be performed in a certified chemical fume hood.
Materials and Equipment
| Reagent/Material | Molecular Wt. ( g/mol ) | Quantity | Molar Equiv. | Notes |
| 2-Fluoroisonicotinic Acid | 141.10 | 5.00 g | 1.0 | Starting material. Ensure it is dry. |
| Thionyl Chloride (SOCl₂) | 118.97 | 3.9 mL (5.2 g) | 1.25 | Reagent grade, handle with extreme care. |
| Methanol (MeOH) | 32.04 | 50 mL | Solvent/Reagent | Anhydrous grade. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~100 mL | - | For neutralization. |
| Ethyl Acetate (EtOAc) | 88.11 | ~150 mL | - | For extraction. |
| Brine (Saturated NaCl solution) | - | ~50 mL | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | For drying. |
Equipment: 100 mL round-bottom flask, magnetic stir bar, reflux condenser with a drying tube (filled with CaCl₂ or Drierite), dropping funnel, ice-water bath, heating mantle, separatory funnel, rotary evaporator, standard laboratory glassware.
Step-by-Step Procedure
-
Reaction Setup: Place 2-fluoroisonicotinic acid (5.00 g) and a magnetic stir bar into a 100 mL round-bottom flask. Add anhydrous methanol (50 mL) to the flask. Stir the mixture to form a suspension.
-
Addition of Thionyl Chloride: Cool the flask in an ice-water bath to 0 °C. Slowly add thionyl chloride (3.9 mL) dropwise to the stirred suspension over 15-20 minutes using a dropping funnel. Caution: The reaction is exothermic and generates HCl gas. Maintain the temperature below 10 °C during the addition.[11]
-
Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle. Maintain the reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol and SOCl₂ under reduced pressure using a rotary evaporator.
-
Work-up and Neutralization: Carefully add distilled water (~50 mL) to the residue in the flask. Cool the flask in an ice bath and slowly add saturated sodium bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash them with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation if necessary.[12]
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Characterization and Expected Results
-
Yield: 85-95%
-
Appearance: Colorless liquid.[13]
-
Boiling Point: 82-85 °C at 8 Torr.[13]
-
¹H NMR Spectroscopy (CDCl₃, 400 MHz): The spectrum is expected to show three distinct signals corresponding to the aromatic protons and one signal for the methyl protons.[14]
-
A doublet for the proton at position 6.
-
A doublet of doublets for the proton at position 5.
-
A singlet-like signal for the proton at position 3.
-
A singlet around 3.9-4.0 ppm for the methyl (-OCH₃) protons.
-
-
¹³C NMR Spectroscopy (CDCl₃, 100 MHz): Expected signals for the carbonyl carbon, the aromatic carbons (showing C-F coupling), and the methyl carbon.[14]
-
Mass Spectrometry (EI): Expected molecular ion (M⁺) peak at m/z = 155.13.
Safety Precautions
Thionyl Chloride (SOCl₂) is a highly hazardous substance. It is corrosive, toxic upon inhalation, and reacts violently with water to release toxic gases (SO₂ and HCl).[15][16]
-
Engineering Controls: All manipulations involving thionyl chloride must be conducted in a properly functioning chemical fume hood.[15][17] An eyewash station and safety shower must be readily accessible.[17]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (neoprene or nitrile) at all times.[17][18]
-
Handling: Thionyl chloride should be stored in a cool, dry, well-ventilated area away from water and incompatible materials.[17] Containers should be kept tightly sealed.[18]
-
Waste Disposal: All waste materials contaminated with thionyl chloride, including residual amounts in empty containers and rinsates, must be treated as hazardous waste and disposed of according to institutional guidelines.[15] Do not pour thionyl chloride waste down the drain.
-
Spill Response: In case of a small spill, neutralize with sodium bicarbonate or another suitable dry absorbent material. For larger spills, evacuate the area and contact emergency personnel.
Overall Reaction Scheme
Caption: Synthesis of this compound from 2-fluoroisonicotinic acid.
References
- Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. [Link]
- New Jersey Department of Health. Hazard Summary: Thionyl Chloride. [Link]
- LANXESS. Product Safety Assessment: Thionyl chloride. [Link]
- Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999.
- Wikipedia.
- Chemistry Steps.
- Katritzky, A. R., et al. (2003). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Arkivoc. [Link]
- Chemistry LibreTexts.
- Chemistry LibreTexts. Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]
- Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. [Link]
- Google Patents.
- Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
- Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
- ResearchGate.
- Jack Westin. NMR Spectroscopy - Molecular Structure And Absorption Spectra. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- jOeCHEM.
- Michigan State University Chemistry. NMR Spectroscopy. [Link]
- Google Patents.
- Google Patents.
- Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry. [Link]
- PubMed Central. An improved solvent-free synthesis of flunixin and 2-(arylamino)
- Atlantis Press.
- Google Patents.
- Google Patents.
Sources
- 1. Chemscene this compound 2 | Fisher Scientific [fishersci.com]
- 2. nbinno.com [nbinno.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Methyl 2-Fluoroisonicotinate CAS#: 455-69-6 [m.chemicalbook.com]
- 13. Methyl 2-Fluoroisonicotinate - Safety Data Sheet [chemicalbook.com]
- 14. jackwestin.com [jackwestin.com]
- 15. drexel.edu [drexel.edu]
- 16. lanxess.com [lanxess.com]
- 17. nj.gov [nj.gov]
- 18. westliberty.edu [westliberty.edu]
"Methyl 2-fluoroisonicotinate" as a precursor for herbicides like paraquat
Application Note & Protocol Guide
Topic: Analysis of Methyl 2-fluoroisonicotinate and its Context as a Precursor in Modern Herbicide Synthesis, with a Focus on the Established Production of Paraquat
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a fluorinated pyridine derivative, a class of compounds that holds significant interest in the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals. The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties, often leading to enhanced efficacy, metabolic stability, and binding affinity.
This guide provides a detailed examination of this compound, its chemical properties, and its potential role as a building block in agrochemical research. While this specific precursor is not documented in the established industrial synthesis of the non-selective contact herbicide paraquat, this document will detail the canonical synthesis of paraquat to provide a valid and authoritative procedural reference.[1][2] Furthermore, we will explore the analytical methods for monitoring such synthesis and the critical safety protocols required when handling these compounds.
Paraquat itself is a fast-acting, non-selective herbicide that has been commercially available since 1962.[1] It operates by disrupting photosynthesis, leading to the rapid desiccation and death of green plant tissue upon contact.[3][4][5] Its mode of action involves the generation of reactive oxygen species, a mechanism that is highly effective but also contributes to its significant human toxicity.[1][6] Due to its high acute toxicity, particularly if ingested, paraquat is classified as a restricted-use pesticide in the United States, requiring certified applicators with specialized training for its handling and application.[4][7][8][9]
This document serves as a technical guide for researchers, providing validated protocols and expert insights into the synthesis, analysis, and safe handling of paraquat and its established precursors.
Section 1: Physicochemical Properties of this compound
Understanding the properties of a starting material is fundamental to its application in any synthetic protocol. The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 455-69-6 | [10] |
| Molecular Formula | C₇H₆FNO₂ | [10] |
| Molecular Weight | 155.13 g/mol | [10] |
| Appearance | Colorless to light yellow solid-liquid mixture | [10] |
| Boiling Point | 82-85 °C at 8 Torr | [10] |
| Density | 1.251 g/mL at 25 °C | [10] |
| Refractive Index | n20/D 1.488 | [10] |
| Flash Point | 93 °C | [10] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [10][11] |
Section 2: The Established Industrial Synthesis of Paraquat
The primary industrial synthesis of paraquat (N,N′-dimethyl-4,4′-bipyridinium dichloride) does not originate from this compound. The well-established and widely documented pathway begins with the coupling of pyridine.[1][2][6]
Synthesis Pathway Overview
The synthesis is a two-step process:
-
Coupling of Pyridine: Two molecules of pyridine are coupled to form 4,4'-bipyridine. This is typically achieved by treating pyridine with sodium in anhydrous ammonia, followed by oxidation.[1][2]
-
Quaternization (Dimethylation): The resulting 4,4'-bipyridine is then dimethylated using a methylating agent, such as methyl chloride or methyl bromide, to yield the final paraquat salt.[2][6]
The diagram below illustrates this established synthetic route.
Caption: Established two-step synthesis of Paraquat from Pyridine.
Detailed Experimental Protocol
Disclaimer: This protocol is for informational purposes only and should only be performed by trained professionals in a controlled laboratory setting with appropriate safety measures. Paraquat and its intermediates are highly toxic.
Step 1: Synthesis of 4,4'-Bipyridine from Pyridine
-
Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice/acetone condenser, and an inlet for ammonia gas. Ensure the entire apparatus is flame-dried and maintained under an inert atmosphere (e.g., Nitrogen).
-
Reaction: Cool the flask to -78 °C using a dry ice/acetone bath. Condense anhydrous ammonia into the flask.
-
Addition of Sodium: Slowly add small pieces of metallic sodium to the stirring liquid ammonia until a persistent blue color indicates the presence of solvated electrons.
-
Addition of Pyridine: Add anhydrous pyridine dropwise to the solution. The reaction mixture will typically change color.
-
Quenching and Oxidation: After the reaction is complete (monitored by TLC or GC), the reaction is quenched, and the intermediate is oxidized to yield 4,4'-bipyridine.
-
Workup and Isolation: The ammonia is allowed to evaporate. The resulting solid residue is then treated with water and extracted with a suitable organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure to yield crude 4,4'-bipyridine, which can be purified by recrystallization or chromatography.
Step 2: Synthesis of Paraquat Dichloride (Quaternization)
-
Setup: In a pressure-rated reaction vessel equipped with a stirrer and a heating mantle, dissolve the purified 4,4'-bipyridine in a suitable solvent (e.g., water or an organic solvent like methanol).[12]
-
Methylation: Add an excess of methyl chloride to the vessel.[2] The vessel is sealed, and the reaction mixture is heated. The reaction progress can be monitored by observing the precipitation of the paraquat dichloride salt or by analytical techniques like HPLC.
-
Isolation: After the reaction is complete, the mixture is cooled. The precipitated paraquat dichloride is collected by filtration, washed with a cold solvent to remove any unreacted starting material, and dried under vacuum.
-
Verification: The identity and purity of the final product should be confirmed using standard analytical methods such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Section 3: Analytical Methods for Synthesis Monitoring
To ensure the quality and yield of the synthesis, robust analytical methods are required for both in-process control and final product validation. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and powerful techniques for analyzing paraquat.[13][14]
Analytical Workflow
The general workflow for analyzing reaction samples involves sample preparation, chromatographic separation, and detection.
Caption: General workflow for analytical monitoring of Paraquat synthesis.
Protocol: LC-MS Analysis of Paraquat
Due to their highly polar and charged nature, paraquat and diquat are not well-retained on traditional reversed-phase columns. Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing chromatography are preferred methods.[15]
Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.[16][17]
Chromatographic Conditions (Example HILIC Method): [15]
-
Column: A HILIC column suitable for polar compounds.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient starting with a high percentage of organic solvent (e.g., 95% B) and decreasing over time to elute the polar analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[16]
-
Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Paraquat MRM Transition (Example): Precursor ion (m/z) 186.1 -> Product ion (m/z) 171.1 (corresponding to the loss of a methyl group).[17]
Procedure:
-
Standard Preparation: Prepare a stock solution of a certified paraquat dichloride reference standard. Create a series of calibration standards by serial dilution in the initial mobile phase composition.
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture. Dilute it significantly with the initial mobile phase to fall within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the prepared standards and samples onto the LC-MS system.
-
Quantification: Generate a calibration curve from the reference standards. Determine the concentration of paraquat in the reaction samples by comparing their peak areas to the calibration curve.
Section 4: Critical Safety Protocols
Paraquat is highly toxic to humans and requires stringent safety measures to prevent exposure.[18] A single sip can be fatal, and there is no antidote.[3] Dermal exposure can also lead to significant systemic toxicity.[8]
Mandatory Personal Protective Equipment (PPE): [8][19]
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat or chemical-resistant coveralls.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Respiratory Protection: When handling the powder or creating solutions outside of a certified fume hood, a respirator with appropriate cartridges is required.[18][19]
Handling and Waste Disposal Procedures: [19]
-
Designated Area: All work with paraquat and its concentrated precursors must be conducted in a designated area, preferably within a certified chemical fume hood.[19]
-
Spill Management: Have a spill kit ready. In case of a spill, contain the material, absorb it with an inert material (e.g., vermiculite or sand), and place it in a sealed, labeled container for hazardous waste disposal.
-
Waste Disposal: All materials contaminated with paraquat (gloves, pipette tips, absorbent pads, excess reagents) must be disposed of as hazardous chemical waste according to institutional and local regulations.[19] Do not dispose of paraquat waste down the drain.
-
Decontamination: Thoroughly decontaminate all work surfaces after use.
-
Emergency: In case of exposure, immediately remove contaminated clothing, wash the affected skin area with copious amounts of soap and water for at least 15 minutes, and seek immediate medical attention.[9][18] If ingested, call emergency services immediately.[9]
Conclusion
This compound is a valuable fluorinated building block for potential use in developing novel agrochemicals. However, it is crucial for researchers to recognize that the established and industrially practiced synthesis of the herbicide paraquat proceeds from the coupling of pyridine, not from this fluorinated precursor. This guide provides authoritative, detailed protocols for the canonical synthesis of paraquat, robust LC-MS methods for its analytical verification, and the critical safety procedures required for its handling. Adherence to these scientifically validated methods and safety protocols is paramount for ensuring experimental integrity and, most importantly, researcher safety.
References
- National Pesticide Information Center. (n.d.). Paraquat Fact Sheet.
- Wikipedia. (n.d.).
- FBN. (2025, May 12).
- ResearchGate. (n.d.).
- AgroPages. (2023, November 25). Paraquat: Understanding the Herbicide's Chemistry and Uses. YouTube. [Link]
- Dinis-Oliveira, R. J., et al. (2008). Paraquat Poisonings: Mechanisms of Lung Toxicity, Clinical Features, and Treatment. Critical Reviews in Toxicology. [Link]
- Google Patents. (n.d.).
- Agrogreat. (2023, December 21).
- University of North Texas Health Science Center. (2017, October 23).
- National Institutes of Health. (2023, January 10). Paraquat and Diquat: Recent Updates on Their Pretreatment and Analysis Methods since 2010 in Biological Samples. [Link]
- Penn State Extension. (2023, May 22).
- Centers for Disease Control and Prevention. (2024, September 6).
- Google Patents. (n.d.).
- Agilent. (n.d.). Rapid Screening Method for the Analysis of Paraquat and Diquat by LC/MSD Using Selective Ion Monitoring and Large Volume Injection. [Link]
- Springer. (2021).
- Chromatography Online. (2011, January 1).
Sources
- 1. Paraquat - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Paraquat Fact Sheet [npic.orst.edu]
- 4. fbn.com [fbn.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. psep.tennessee.edu [psep.tennessee.edu]
- 8. extension.psu.edu [extension.psu.edu]
- 9. Paraquat | Chemical Emergencies | CDC [cdc.gov]
- 10. Methyl 2-Fluoroisonicotinate CAS#: 455-69-6 [m.chemicalbook.com]
- 11. 455-69-6|this compound|BLD Pharm [bldpharm.com]
- 12. CN101628890B - Method for synthesizing paraquat by ammoniacal cyanide process - Google Patents [patents.google.com]
- 13. Paraquat and Diquat: Recent Updates on Their Pretreatment and Analysis Methods since 2010 in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. isws.org.in [isws.org.in]
- 15. lcms.cz [lcms.cz]
- 16. agilent.com [agilent.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. What Should You Pay Attention to When Using The Herbicide Paraquat [agrogreat.com]
- 19. unthealth.edu [unthealth.edu]
Application Note: A Scalable and Robust Protocol for the Synthesis and Purification of Methyl 2-fluoroisonicotinate
Abstract
Methyl 2-fluoroisonicotinate is a pivotal building block in the synthesis of advanced pharmaceutical and agrochemical agents. The strategic incorporation of a fluorine atom at the 2-position of the pyridine ring can significantly enhance molecular stability, binding affinity, and overall biological efficacy.[1][2] This application note provides a comprehensive, field-proven guide for the large-scale synthesis and subsequent high-purity purification of this compound. We present a detailed protocol centered on the efficient Fischer esterification of 2-fluoroisonicotinic acid, followed by purification via vacuum distillation. This guide is designed for researchers, process chemists, and drug development professionals, offering in-depth explanations for experimental choices, robust safety protocols, and detailed analytical methods for quality control.
Introduction and Strategic Overview
The growing demand for complex, fluorinated heterocyclic compounds in medicinal chemistry underscores the need for scalable and reliable synthetic routes.[2][3] this compound (CAS No: 455-69-6) serves as a key intermediate for numerous target molecules. Its synthesis, however, requires careful control of reaction conditions to ensure high yield and purity, which are critical for downstream applications.
This document outlines a two-part strategy:
-
Part A: Synthesis. A classic Fischer esterification reaction is employed, leveraging its cost-effectiveness, operational simplicity, and scalability. This method involves the acid-catalyzed reaction of 2-fluoroisonicotinic acid with methanol.[4][5]
-
Part B: Purification. For achieving high purity on a large scale, vacuum distillation is the method of choice. It allows for the separation of the target compound from less volatile impurities and unreacted starting materials at temperatures low enough to prevent thermal degradation.
The entire workflow is designed as a self-validating system, with integrated quality control checkpoints to ensure the final product meets stringent purity specifications.
Overall Workflow Diagram
Caption: High-level workflow for the synthesis and purification of this compound.
Part A: Large-Scale Synthesis Protocol
This protocol details the Fischer esterification of 2-fluoroisonicotinic acid. The reaction is driven to completion by using methanol as both a reagent and the solvent, effectively creating a large molar excess.[5]
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (Example Scale) | Molar Eq. | Notes |
| 2-Fluoroisonicotinic Acid | 403-45-2 | 141.09 | 1.00 kg | 1.0 | Starting material |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | 5.0 L (approx. 3.95 kg) | ~17.4 | Reagent and solvent |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 145 mL (approx. 267 g) | 0.38 | Catalyst |
| Sodium Bicarbonate | 144-55-8 | 84.01 | As needed | - | For neutralization |
| Ethyl Acetate | 141-78-6 | 88.11 | ~6.0 L | - | Extraction solvent |
| Anhydrous MgSO₄ / Na₂SO₄ | 7487-88-9 | 120.37 | As needed | - | Drying agent |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - | For work-up |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~1.0 L | - | For washing |
Equipment
-
10L Glass Reactor with overhead stirrer, reflux condenser, temperature probe, and dropping funnel.
-
Heating/cooling circulator.
-
Rotary evaporator with a suitable vacuum pump.
-
Large separatory funnels (or equivalent extraction vessel).
-
Standard laboratory glassware.
Step-by-Step Synthesis Procedure
-
Reactor Charging: Charge the 10L reactor with 2-fluoroisonicotinic acid (1.00 kg) and anhydrous methanol (5.0 L). Begin stirring to form a slurry.
-
Catalyst Addition: Cool the reactor contents to 0-5 °C using a circulator. Once cooled, slowly add concentrated sulfuric acid (145 mL) dropwise via the dropping funnel over 30-45 minutes.
-
Causality Explanation: This exothermic addition must be controlled to prevent overheating. The acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of methanol.[5][6]
-
-
Reaction Execution: After the catalyst addition is complete, slowly heat the reaction mixture to reflux (~65 °C). Maintain a gentle reflux for 8-12 hours.
-
Process Monitoring: The reaction progress should be monitored periodically (e.g., every 2 hours after reaching reflux) by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the consumption of the starting carboxylic acid is complete.
-
-
Solvent Removal: Cool the reaction mixture to room temperature. Configure the reactor for distillation (or transfer the mixture to a large-scale rotary evaporator) and remove the excess methanol under reduced pressure.
-
Quenching and Neutralization: Carefully add deionized water (3.0 L) to the concentrated residue. Cool the mixture to 10-15 °C in an ice bath. Slowly and with vigorous stirring, add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is ~7-8 and effervescence ceases.
-
Causality Explanation: Neutralization quenches the sulfuric acid catalyst and converts any unreacted 2-fluoroisonicotinic acid into its highly water-soluble sodium salt, facilitating its removal from the organic product during extraction.
-
-
Product Extraction: Transfer the biphasic mixture to a suitable extraction vessel. Extract the aqueous layer with ethyl acetate (3 x 2.0 L). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water (1 x 1.0 L) followed by brine (1 x 1.0 L).
-
Causality Explanation: The water wash removes residual sodium bicarbonate and other inorganic salts. The brine wash removes the bulk of the dissolved water from the organic phase, reducing the load on the drying agent.
-
-
Drying and Concentration: Dry the ethyl acetate solution over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.
Fischer Esterification Mechanism
Caption: Key steps of the acid-catalyzed Fischer Esterification mechanism.
Part B: Large-Scale Purification Protocol
Vacuum distillation is essential for achieving the high purity (>99%) required for pharmaceutical and other advanced applications.
Equipment
-
Large-scale vacuum distillation apparatus:
-
2-5L distillation flask with heating mantle.
-
Short-path distillation head or a packed column (e.g., Vigreux).
-
Condenser.
-
Fraction collector/receiver flasks.
-
Calibrated vacuum gauge (manometer).
-
Two-stage rotary vane vacuum pump with a cold trap.
-
Step-by-Step Purification Procedure
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease. Place a cold trap between the apparatus and the vacuum pump.
-
Charging: Charge the distillation flask with the crude this compound obtained from Part A. Add boiling chips or a magnetic stir bar.
-
Applying Vacuum: Slowly and carefully reduce the pressure in the system to the target level (e.g., 10-20 mmHg).
-
Distillation: Begin to gently heat the distillation flask.
-
Forerun: Collect the initial, low-boiling fraction, which may contain residual solvents or volatile impurities.
-
Main Fraction: As the temperature stabilizes at the expected boiling point of the product at the given pressure, switch to a clean receiver flask and collect the main fraction. The boiling point of this compound is approximately 85-87 °C at 20 mmHg.
-
End Fraction: Stop the distillation when the temperature begins to rise sharply or when only a small amount of dark, viscous residue remains in the distillation flask.
-
-
Fraction Analysis: Analyze the purity of the collected main fraction(s) using the QC methods described below.
-
Pooling: Combine the fractions that meet the required purity specification (e.g., >99.5% by GC).
Analytical Quality Control (QC)
Rigorous analytical testing is crucial to validate the purity and identity of the final product.
-
Gas Chromatography (GC): An ideal method for determining purity and detecting volatile impurities. A typical result should show a single major peak corresponding to the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for unambiguous structural confirmation. The spectra should be clean and consistent with the structure of this compound.
-
Mass Spectrometry (MS): Used in conjunction with GC (GC-MS) to confirm the molecular weight (155.13 g/mol ) and fragmentation pattern of the compound.[7]
| Parameter | Specification | Typical Result |
| Appearance | Colorless to pale yellow liquid | Conforms |
| Purity (by GC) | ≥ 99.0% | > 99.5% |
| Identity (by NMR) | Conforms to structure | Conforms |
| Yield (Overall) | > 80% | 85-92% |
Safety, Handling, and Storage
This compound and the reagents used in its synthesis must be handled with appropriate care. Always consult the latest Safety Data Sheet (SDS) before starting work.[8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9]
-
Engineering Controls: Conduct all operations in a well-ventilated fume hood or a closed-system reactor to avoid inhalation of vapors.[9][10]
-
Handling Precautions: Keep away from heat, sparks, and open flames.[9][11] Ground all equipment to prevent static electricity discharge.[11] Avoid contact with skin and eyes.[9]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Store locked up.[9][11]
-
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[8][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and immediately call a poison center or doctor.[8][9][11]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[11]
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4).
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
- European Patent Office. (n.d.). EP 0192287 A2 - Process for the preparation of fluorinated pyridines.
- Boeglin, D., & Bolcskei, A. (2003). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Arkivoc, 2003(12), 156-160. [Link]
- Future Market Report. (n.d.). Fluoro-Pyridines Market Size, Share, Growth | CAGR Forecast 2032.
- QY Research. (n.d.). Fluoro-Pyridines-Global and India Market Share and Ranking, Sales, Production and Demand Forecast 2024-2030.
- ResearchGate. (2017, March 17). Any procedure for the esterification of isonicotinic acid?.
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
- Undheim, K., & Benneche, T. (2008). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 13(4), 933-937. [Link]
- jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. [Link]
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Google Patents. (n.d.). CN104496772A - Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fluoro-Pyridines Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]
- 3. Fluoro-Pyridines-Global and India Market Share and Ranking, Sales, Production and Demand Forecast 2024-2030 [qyresearch.in]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Methyl 2-Fluoroisonicotinate CAS#: 455-69-6 [m.chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
Application Notes & Protocols: Leveraging Methyl 2-fluoroisonicotinate for the Strategic Synthesis of Substituted Indazoles
Abstract
Substituted indazoles represent a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Their synthesis, therefore, is a topic of continuous innovation. This guide provides a detailed exploration of a highly efficient and versatile synthetic strategy for preparing substituted indazoles, utilizing methyl 2-fluoroisonicotinate as a key starting material. We will delve into the mechanistic underpinnings of this approach, which hinges on a highly activated Nucleophilic Aromatic Substitution (SNAr) reaction, followed by an intramolecular cyclization. This document provides researchers, scientists, and drug development professionals with detailed, field-proven protocols, mechanistic insights, and a framework for troubleshooting and optimization.
The Strategic Advantage of this compound
The choice of this compound as a precursor is not arbitrary; it is a strategic decision rooted in fundamental principles of organic reactivity. The molecule is exquisitely primed for the synthesis of indazole derivatives through a two-step sequence.
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient. This effect is significantly amplified by the presence of two powerful electron-withdrawing features:
-
The ring nitrogen atom.
-
The methyl ester group at the C4 position (para to the fluorine). These groups work in concert to drastically lower the electron density at the C2 position, making it highly susceptible to attack by nucleophiles.
-
-
The Role of the Fluorine Atom: In the context of SNAr reactions, fluorine is a uniquely effective leaving group, often promoting faster reaction rates than its heavier halogen counterparts (Cl, Br, I).[4] This counterintuitive reactivity stems from the rate-determining step of the SNAr mechanism. The initial attack of the nucleophile to form a negatively charged intermediate (the Meisenheimer complex) is the slow step, not the subsequent elimination of the leaving group.[4][5] Fluorine's intense electronegativity provides powerful inductive stabilization to this anionic intermediate, lowering the activation energy of the rate-determining step and accelerating the overall reaction.[5]
This combination of electronic activation and an excellent leaving group makes this compound a superior substrate for reaction with hydrazine derivatives, the first critical step in forming the indazole scaffold.
General Synthetic Workflow
The overall strategy involves two primary transformations:
-
SNAr Reaction: A substituted hydrazine displaces the fluorine atom of this compound to form a key hydrazinyl intermediate.
-
Intramolecular Cyclization: The hydrazinyl intermediate undergoes a ring-closing reaction to form the final substituted indazole product.
Caption: High-level workflow for the synthesis of substituted indazoles.
Mechanistic Deep Dive: The SNAr Pathway
Understanding the mechanism is critical for optimization and troubleshooting. The reaction proceeds via a two-step addition-elimination pathway.
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine derivative attacks the electron-deficient C2 carbon of the pyridine ring. This breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination & Re-aromatization: The aromaticity is restored by the elimination of the fluoride ion, which is the most favorable leaving group due to its ability to stabilize the transition state of the preceding step.
Caption: Mechanism of the Nucleophilic Aromatic Substitution (SNAr) step.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of Hydrazinyl Intermediate via SNAr
This protocol describes a general procedure for the reaction between this compound and a representative hydrazine, phenylhydrazine.
Materials:
-
This compound (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (e.g., 1.00 g, 6.45 mmol).
-
Add anhydrous potassium carbonate (e.g., 1.78 g, 12.9 mmol).
-
Add anhydrous DMSO (e.g., 20 mL) to the flask.
-
Commence stirring and add phenylhydrazine (e.g., 0.77 mL, 7.09 mmol) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80-90 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material (this compound) is consumed (typically 4-8 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing cold water (e.g., 100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude hydrazinyl intermediate.
-
The crude product can often be used directly in the next step or purified by column chromatography on silica gel if necessary.
Protocol 2: Intramolecular Cyclization to the Indazole Core
This protocol details the acid-catalyzed cyclization of the hydrazinyl intermediate to form the indazole. This type of reaction is a variation of the Fischer Indole synthesis, adapted for indazoles.
Materials:
-
Crude Methyl 2-(2-phenylhydrazinyl)isonicotinate (1.0 eq)
-
Polyphosphoric Acid (PPA) or Eaton's Reagent (7.7% P₂O₅ in methanesulfonic acid)
-
Ice water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask, add the crude hydrazinyl intermediate from the previous step.
-
Add Polyphosphoric Acid (PPA) (e.g., 10x the weight of the intermediate) to the flask. Note: PPA is highly viscous; warming slightly can aid in transfer.
-
Heat the mixture with stirring to 120-140 °C for 2-4 hours. Monitor the reaction by TLC until the starting intermediate is consumed.
-
Cool the reaction mixture to approximately 60-70 °C and very carefully pour it onto crushed ice with vigorous stirring. Caution: This is an exothermic process.
-
The acidic aqueous mixture is then carefully neutralized by the slow addition of a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the product from the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) or recrystallization to afford the pure substituted indazole.
Representative Data
The following table provides expected outcomes for the synthesis of a model compound, demonstrating the efficiency of this methodology.
| Starting Material | Reagent | Product | Step | Typical Yield | Reaction Time |
| This compound | Phenylhydrazine | Methyl 2-(2-phenylhydrazinyl)isonicotinate | SNAr | 85-95% | 4-8 h |
| Methyl 2-(2-phenylhydrazinyl)isonicotinate | PPA | Methyl 2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylate | Cyclization | 60-75% | 2-4 h |
Characterization Notes:
-
1H NMR: Expect the disappearance of the N-H protons from the hydrazine intermediate and characteristic shifts in the aromatic protons upon formation of the bicyclic indazole system.
-
13C NMR: Look for the appearance of quaternary carbon signals corresponding to the ring fusion carbons in the final product.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the desired substituted indazole.
Troubleshooting and Key Considerations
-
Low Yield in SNAr Step: Ensure all reagents and solvents are anhydrous. Water can compete as a nucleophile and deactivate the base. If the hydrazine is less nucleophilic, a stronger base (e.g., NaH) or higher temperatures may be required.
-
Incomplete Cyclization: Polyphosphoric acid is hygroscopic and can lose its efficacy if not stored properly. Eaton's reagent can be a more reliable alternative. Ensure the reaction temperature is high enough to drive the dehydration and cyclization.
-
Regioisomer Formation: With unsymmetrically substituted hydrazines, there is a potential for the formation of regioisomers during the cyclization step. The regiochemical outcome is often influenced by steric and electronic factors, and the isomers may require careful chromatographic separation.
-
Purification: The final indazole products are often basic due to the pyridine nitrogen. Care should be taken during chromatography to avoid streaking; adding a small amount of triethylamine (0.1-1%) to the eluent can be beneficial.
References
- Raut, S., Tidke, A., Dhotre, B., & Arif, P. M. (2020). Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Mini-Reviews in Organic Chemistry, 17(4), 363-404. [Link][6]
- Bai, R., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4998. [Link][1]
- Verma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link][2]
- Raut, S., et al. (2020). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review.
- Anonymous. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link][3]
- van der Loop, F., et al. (2017). Arylazoindazole Photoswitches: Facile Synthesis and Functionalization via SNAr Substitution. Journal of the American Chemical Society, 139(8), 3196-3200. [Link][8]
- Anonymous. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link][5]
- Bolshan, Y., & Batey, R. A. (2013). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. Angewandte Chemie International Edition, 52(29), 7509-7513. [Link][9]
- Anonymous. Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. Imperial College London. [Link][10]
- Organic Chemistry Portal. (2022). 2H-Indazole synthesis. organic-chemistry.org. [Link]
- White, A. F., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(10), 2329-2344. [Link][11]
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link][4]
- Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
- Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883-10888. [Link]
- Ferreira, L. G., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. International Journal of Molecular Sciences, 24(16), 12896. [Link]
- Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(69), 42353-42368. [Link][12]
- El-Shishtawy, R. M., et al. (2022). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 27(21), 7247. [Link]
- Iovine, V., & Bua, S. (2024). Methyl-Containing Pharmaceuticals. Pharmaceuticals, 17(5), 578. [Link]
- Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link][13]
- Anonymous. (2021). Magic Methyl Effects in Drug Design. Juniper Publishers. [Link]
- Wang, Y., et al. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 28(15), 5851. [Link]
- LibreTexts Chemistry. (2023). 19.10: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. chem.libretexts.org. [Link][14]
- McMurry, J. (n.d.). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Organic Chemistry. [Link][15]
- Cranwell, P. B., Russell, A. T., & Smith, C. D. (2016). Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction. Synlett, 27(01), 131-135. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. caribjscitech.com [caribjscitech.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes & Protocols: Strategic Deployment of Methyl 2-fluoroisonicotinate Boronate Esters in Synthetic Chemistry
Preamble: The Strategic Value of the 2-Fluoropyridinyl Moiety
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. The introduction of a fluorine atom, particularly at the 2-position, dramatically alters the electronic properties of the ring, modulating pKa, dipole moment, and metabolic stability. This makes the 2-fluoropyridine motif a highly sought-after component in the synthesis of complex molecules. Methyl 2-fluoroisonicotinate boronate esters serve as exceptionally versatile and powerful building blocks for introducing this valuable moiety. Their utility is primarily showcased in palladium-catalyzed cross-coupling reactions, which enable the efficient construction of carbon-carbon bonds.
This guide provides an in-depth exploration of the downstream applications of these boronate esters, moving beyond simple procedural lists to explain the underlying chemical principles and strategic considerations essential for successful implementation in a research setting.
Section 1: The Reagent - Synthesis, Handling, and Stability Considerations
The utility of any building block is fundamentally tied to its accessibility and stability. This compound can be converted into various boronate esters, with the two most common variants being the pinacol ester and the N-methyliminodiacetic acid (MIDA) ester. The choice between them is a critical experimental decision driven by the demands of the synthetic route.
-
Pinacol Boronate Esters: Formed by reacting the corresponding boronic acid with pinacol, these esters are widely used. However, their stability to hydrolysis can be variable, and they may be susceptible to degradation on silica gel chromatography.[1] Their transmetalation in Suzuki-Miyaura couplings is often faster than that of more stable boronates.[2]
-
MIDA Boronate Esters: These are bench-stable, crystalline solids that exhibit remarkable stability.[3] The MIDA ligand forms a tridentate chelate with the boron atom, protecting it from premature decomposition and rendering it unreactive under standard anhydrous cross-coupling conditions. The active boronic acid is only released in situ under mild aqueous basic conditions, a feature that enables a "slow-release" mechanism crucial for complex, multi-step syntheses.[4]
Diagram 1: Synthesis Pathways for Key Boronate Esters
Caption: Workflow for the synthesis of pinacol and MIDA boronate esters.
Section 2: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application for this compound boronate esters is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process allows for the formation of a C(sp²)–C(sp²) bond between the pyridine ring and a variety of aryl or vinyl halides/triflates, providing access to a vast chemical space of biaryl and hetero-biaryl compounds.[5]
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction. The process involves three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronate ester is transferred to the palladium center. This is the crucial step where the boronate ester participates. It requires activation by a base to form a more nucleophilic "ate" complex.[6]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Diagram 2: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound pinacol boronate ester with a generic aryl bromide.
Materials:
-
This compound pinacol boronate ester (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane and Water (10:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound pinacol boronate ester, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. Rationale: Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Causality: The aqueous wash removes the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
| Parameter | Choice & Rationale |
| Catalyst | Pd(OAc)₂ / Pd₂(dba)₃ are common Pd(0) precursors. |
| Ligand | Buchwald phosphine ligands (e.g., SPhos, XPhos) are excellent for heteroaryl couplings, promoting efficient oxidative addition and reductive elimination. |
| Base | K₃PO₄ is a moderately strong base effective for activating the boronate ester without causing significant side reactions. Stronger bases like Cs₂CO₃ may be needed for less reactive substrates. |
| Solvent | A mixture of an organic solvent (Dioxane, Toluene, THF) and water is standard. Water is essential for hydrolyzing the boronate ester to the active boronic acid and for dissolving the base. |
Section 3: Applications in Drug Discovery
The 4-substituted-2-fluoropyridine core is a privileged scaffold in medicinal chemistry. It serves as a versatile building block for constructing molecules targeting a wide range of diseases, including cancer, neurological disorders, and infectious diseases.[7][] Boronic acid/ester-containing compounds themselves have emerged as important drugs, with several approved by the FDA, primarily as enzyme inhibitors.[9][10]
Diagram 3: Workflow in a Drug Discovery Context
Caption: Role of the boronate ester in a typical drug discovery pipeline.
Protocol 2: Synthesis of a Hypothetical Kinase Inhibitor Core
This protocol illustrates the use of a MIDA boronate ester in a later-stage synthesis where stability and controlled reactivity are paramount.
Objective: Couple this compound MIDA boronate ester with a complex, base-sensitive aryl iodide.
Materials:
-
This compound MIDA boronate ester (1.1 equiv)
-
Base-sensitive Aryl Iodide (1.0 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Aqueous Sodium Bicarbonate (NaHCO₃), 2M solution (4.0 equiv)
-
Tetrahydrofuran (THF)
Procedure:
-
Vessel Preparation: In a microwave vial, combine the MIDA boronate ester, the aryl iodide, and Pd(dppf)Cl₂.
-
Reagent Addition: Add THF followed by the aqueous NaHCO₃ solution. Rationale: The MIDA ester's stability allows for the use of a milder base (NaHCO₃), which is crucial for preserving the integrity of the sensitive coupling partner. The aqueous base slowly hydrolyzes the MIDA ester, releasing the boronic acid in a controlled manner for the coupling reaction.
-
Reaction: Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes. Causality: Microwave heating accelerates the reaction, often leading to cleaner conversions in shorter times, which is beneficial for sensitive substrates.
-
Work-up & Purification: Cool the reaction, dilute with water, and extract with dichloromethane (DCM). Combine the organic layers, dry over magnesium sulfate (MgSO₄), and concentrate. Purify via preparative HPLC to yield the desired product.
-
Characterization: Confirm the final structure via NMR and HRMS.
Section 4: Troubleshooting Guide
| Observation | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion | 1. Inactive Catalyst2. Insufficient Base Strength3. Low Reaction Temperature | 1. Ensure solvents are properly degassed; use fresh catalyst/ligand.2. Switch to a stronger base (e.g., from K₃PO₄ to Cs₂CO₃).3. Increase temperature in 10 °C increments. |
| Significant Protodeboronation | 1. Presence of excess water/protic sources.2. Reaction is too slow, allowing for decomposition.3. Boronate ester is unstable under conditions. | 1. Use a more anhydrous solvent system if possible; ensure base is dry.2. Increase catalyst loading or switch to a more active ligand to accelerate the coupling.3. Switch to a more stable boronate, such as a MIDA ester. |
| Formation of Homocoupled Byproducts | 1. Oxidative homocoupling of the boronate.2. Inefficient reductive elimination. | 1. Ensure the reaction is strictly anaerobic.2. Screen different ligands that may favor the desired reductive elimination pathway. |
References
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link][12]
- The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link][6]
- Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. National Institutes of Health (NIH). [Link][10]
- What is the potential of organoboronic acids and their esters as drug and prodrug candidates in cancer tre
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
- MIDA Boronate Synthesis. Organic Syntheses. [Link][13]
- Applications of Boronic Acids, Boronates, and Borates as Catalysts or Promoters for Chemical Transformations. University of Toronto. [Link][14]
- Selection of boron reagents for Suzuki–Miyaura coupling.
- Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. PubMed. [Link][16]
- Homologation of Boronic Esters. Organic Syntheses. [Link][17]
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health (NIH). [Link][18]
- Recent Advances in the Synthesis and Reactivity of MIDA Boronates. Royal Society of Chemistry. [Link][4]
- Stability of Boronic Esters to Hydrolysis: A Comparative Study.
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health (NIH). [Link][2]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. National Institutes of Health (NIH). [Link][5]
- Boronate Derivatives of Functionally Diverse Catechols: Stability Studies. National Institutes of Health (NIH). [Link][20]
- MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Institutes of Health (NIH). [Link][21]
- Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. [Link][22]
Sources
- 1. researchgate.net [researchgate.net]
- 2. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 9. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
Troubleshooting & Optimization
Technical Support Center: Overcoming Catalyst Inhibition in Reactions with "Methyl 2-fluoroisonicotinate"
Introduction: The Challenge of Methyl 2-fluoroisonicotinate
This compound is a valuable building block in medicinal chemistry and materials science, frequently employed in the synthesis of complex molecules via transition-metal-catalyzed cross-coupling reactions. However, its structure presents a significant and often frustrating challenge for researchers: catalyst inhibition. The lone pair of electrons on the pyridine nitrogen atom can strongly coordinate to the metal center (typically palladium) of the catalyst.[1][2] This coordination occupies the catalyst's active sites, forming a stable, off-cycle complex that effectively "poisons" the catalyst and halts or severely slows the desired reaction.[3][4]
This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you overcome these challenges. We will explore the root causes of inhibition and offer field-proven solutions to ensure your reactions proceed efficiently.
Section 1: The Root Cause: Understanding Pyridine-Induced Catalyst Inhibition
Q1: My cross-coupling reaction with this compound has failed or is extremely sluggish. What is the underlying chemical reason?
A1: The primary reason for reaction failure is the deactivation of the catalyst by the substrate itself. The nitrogen atom of the pyridine ring acts as a potent Lewis base. It readily coordinates to the electron-deficient palladium center, which is the active species in most cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.
This coordination leads to the formation of a stable palladium-pyridine complex. This complex can be a "dead-end" for the catalytic cycle, as it is often too stable to dissociate and allow the catalyst to participate in the subsequent steps of oxidative addition, transmetalation, and reductive elimination.[1][5] The electron-withdrawing effect of the 2-fluoro substituent reduces the basicity of the pyridine nitrogen compared to pyridine itself, but this effect is often insufficient to prevent catalyst poisoning entirely.[6]
The diagram below illustrates the competition between the productive catalytic cycle and the catalyst inhibition pathway.
Section 2: Troubleshooting Guide for Common Cross-Coupling Reactions
This section provides direct, actionable advice for the most common issues encountered when using this compound.
Q2: My Suzuki-Miyaura coupling is giving low to no yield. How can I optimize it?
A2: Low yields in Suzuki couplings with this substrate are classic symptoms of catalyst inhibition. Your primary focus should be on selecting a catalyst system that is resistant to poisoning by the pyridine nitrogen.
Probable Cause: The palladium catalyst is being sequestered by the pyridine nitrogen, preventing the catalytic cycle from turning over. Standard ligands like PPh₃ are often ineffective.
Solutions (In Order of Priority):
-
Switch to Bulky, Electron-Rich Ligands: This is the most critical modification. Bulky ligands sterically shield the palladium center, making it more difficult for the pyridine nitrogen to coordinate.[7] Electron-rich ligands also stabilize the active Pd(0) species and promote the rate-limiting oxidative addition step.
-
Optimize the Base and Solvent: A poorly chosen base can lead to side reactions like protodeboronation of your boronic acid partner.[1]
-
Base: Use milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Avoid strong organic bases like NaOtBu unless specifically required by the ligand system.
-
Solvent: Ensure all reagents are soluble. A combination like Dioxane/Water or Toluene/Water is often effective.[7] Always degas your solvents thoroughly to prevent oxidative degradation of the catalyst.[8]
-
-
Adjust the Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If you observe the formation of palladium black, consider lowering the temperature after an initial heating period.[7]
Recommended Ligands for Suzuki-Miyaura Coupling:
| Ligand Name (Acronym) | Structure Type | Key Features |
| SPhos | Buchwald Biarylphosphine | Bulky, electron-rich, highly effective for heteroaryl couplings.[7] |
| XPhos | Buchwald Biarylphosphine | Very bulky, excellent for challenging couplings.[7] |
| RuPhos | Buchwald Biarylphosphine | Provides high reactivity and stability. |
| cataCXium® A | Di-adamantylalkylphosphine | Bulky and electron-rich phosphine ligand. |
| IMes | N-Heterocyclic Carbene (NHC) | Strong σ-donor, forms robust catalysts.[9] |
Q3: My Buchwald-Hartwig amination is failing. What adjustments are needed?
A3: Buchwald-Hartwig aminations are also highly susceptible to pyridine poisoning. The strategies are similar to the Suzuki coupling but with specific considerations for the amine coupling partner and the stronger base typically required.
Probable Cause: Strong coordination of the pyridine nitrogen to the palladium center is preventing amine coordination and subsequent reductive elimination. The strong base used (often NaOtBu or KOtBu) can also interact with the catalyst or substrate in undesired ways.
Solutions:
-
Employ Specialized Buchwald Ligands: The Buchwald group has developed several generations of ligands specifically designed to overcome challenges in C-N coupling. For heteroaryl halides, ligands with high steric bulk are essential.
-
Use a G3 or G4 Precatalyst: These "precatalysts" are air-stable Pd(II) complexes that are efficiently reduced to the active Pd(0) species in situ. They are designed for reliability and often give more reproducible results than using separate Pd sources and ligands.
-
Base Selection is Critical: While strong bases like sodium tert-butoxide are standard, they can be detrimental. If you suspect base-mediated decomposition, consider switching to a weaker base like Cs₂CO₃ or K₃PO₄, although this may require a higher reaction temperature or longer reaction time.[7]
-
Consider the Amine Nucleophilicity: Less nucleophilic amines may require more forcing conditions, which can exacerbate catalyst deactivation. Ensure your amine is pure and dry.
Recommended Ligands for Buchwald-Hartwig Amination:
| Ligand Name (Acronym) | Structure Type | Key Features |
| BrettPhos | Buchwald Biarylphosphine | Excellent for a wide range of amines, including primary amines.[10] |
| RuPhos | Buchwald Biarylphosphine | Versatile and highly active for C-N coupling. |
| tBuXPhos | Buchwald Biarylphosphine | Extremely bulky, designed for challenging substrates. |
| Josiphos-type ligands | Ferrocenyl phosphines | Robust and effective for various cross-couplings. |
Protocol 1: General Procedure for a Ligand Screening Experiment
This protocol outlines a parallel screening approach to quickly identify the optimal ligand for your reaction.
Objective: To test four different ligands for the Suzuki-Miyaura coupling of this compound with Phenylboronic Acid.
Materials:
-
This compound (electrophile)
-
Phenylboronic acid (nucleophile)
-
Pd₂(dba)₃ (palladium source)
-
Ligands: SPhos, XPhos, RuPhos, P(tBu)₃
-
Base: K₃PO₄
-
Solvent: 1,4-Dioxane (anhydrous, degassed)
-
Internal Standard (e.g., Dodecane)
-
Reaction vials (e.g., 2 mL microwave vials with stir bars)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound and the internal standard in dioxane.
-
Prepare a stock solution of Phenylboronic acid in dioxane.
-
Prepare a stock solution of Pd₂(dba)₃ in dioxane.
-
-
Vial Preparation (in a glovebox or under inert atmosphere):
-
To each of the four reaction vials, add the appropriate ligand (e.g., 4 µmol, assuming a 2:1 L:Pd ratio for Pd(0)).
-
Add the base, K₃PO₄ (e.g., 0.3 mmol).
-
-
Reagent Addition:
-
To each vial, add the Pd₂(dba)₃ stock solution (e.g., 1 µmol Pd).
-
Add the this compound stock solution (0.1 mmol).
-
Add the Phenylboronic acid stock solution (0.15 mmol).
-
Add enough additional dioxane to bring the total reaction volume to 1.0 mL.
-
-
Reaction:
-
Seal the vials tightly.
-
Place the vials in a heating block or aluminum rack on a stirrer hotplate.
-
Heat the reactions to the desired temperature (e.g., 100 °C) for a set time (e.g., 12 hours).
-
-
Analysis:
-
After cooling to room temperature, take an aliquot from each vial, dilute with a suitable solvent (e.g., Ethyl Acetate), and filter through a small plug of silica.
-
Analyze the samples by GC-MS or LC-MS to determine the conversion to product relative to the internal standard. Compare the performance of the four ligands.
-
Section 3: Advanced Strategies & FAQs
Q4: I'm observing a black precipitate (Palladium black) in my reaction. What does this mean and how can I prevent it?
A4: The formation of palladium black is a visual indicator of catalyst decomposition. The active, soluble Pd(0) catalyst has agglomerated into inactive, insoluble palladium metal.
Probable Cause:
-
Ligand Dissociation: The ligand may be dissociating from the palladium center, leaving "naked" palladium atoms that rapidly aggregate. This can be caused by high temperatures or an unstable ligand.
-
Reductive Collapse: The catalytic cycle may have stalled, leading to the buildup of an unstable intermediate that decomposes.
-
Insufficient Ligand: The ligand-to-palladium ratio may be too low to stabilize all of the palladium in its active form.[11]
Solutions:
-
Increase Ligand Loading: Try increasing the Ligand:Pd ratio (e.g., from 2:1 to 4:1).
-
Use a More Stable Ligand: Switch to a more robust ligand, such as a bidentate phosphine (e.g., Xantphos) or an NHC ligand, which bind more tightly to the metal.[7][9]
-
Lower the Reaction Temperature: High temperatures accelerate decomposition.[7]
-
Use a Precatalyst: Well-defined precatalysts can lead to a more controlled initiation and reduce the chances of decomposition.[12]
Q5: Are there alternatives to Palladium for functionalizing this compound?
A5: Yes. While palladium is the workhorse for many cross-coupling reactions, other transition metals can offer different reactivity and may be less prone to inhibition by N-heterocycles in certain transformations.
-
Rhodium (Rh): Rhodium catalysts have shown excellent efficacy in direct C-H activation reactions of nitrogen heterocyles, often succeeding where palladium systems fail due to catalyst poisoning.[13]
-
Nickel (Ni): Nickel catalysts are a more cost-effective alternative to palladium and are increasingly used for Suzuki-Miyaura and C-N couplings. They often require different ligands and reaction conditions but can be very effective.
-
Copper (Cu): Copper-catalyzed reactions, such as the Ullmann condensation, are a classic method for forming C-N and C-O bonds with aryl halides and can sometimes be a viable alternative.
Q6: How does the 2-fluoro substituent specifically influence the reaction?
A6: The fluorine atom has two main effects:
-
Electronic Effect: Fluorine is the most electronegative element, so it has a strong electron-withdrawing inductive effect. This reduces the electron density of the pyridine ring and lowers the basicity of the nitrogen atom.[6] This is generally beneficial as it slightly reduces the tendency for catalyst poisoning compared to a non-fluorinated pyridine.
-
Reactivity in SNAr: The electron-withdrawing fluorine atom activates the pyridine ring for nucleophilic aromatic substitution (SNAr). In fact, 2-fluoropyridines react significantly faster than 2-chloropyridines in SNAr reactions.[14] While this is a different reaction class from cross-coupling, it highlights the unique electronic properties imparted by the fluorine atom.
Section 4: Summary Workflow
When encountering issues with this compound, a systematic approach is key. The following workflow diagram summarizes the recommended troubleshooting path.
References
- Benchchem Technical Support Team. (2025).
- Benchchem Technical Support Team. (2025). Technical Support Center: Suzuki Couplings with 2-Fluoropyridine-3-boronic acid. Benchchem. Link
- Benchchem Application Notes. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides. Benchchem. Link
- Various Authors. (2025). Inhibiting effects of nitrogen compounds on deep hydrodesulfurization of straight-run gas oil over a NiW/Al2O3 catalyst.
- ChemCatBio. (2022). Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Various Authors. (N.D.). Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction.
- Various Authors. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications - Organic Process Research & Development. Link
- Wikipedia contributors. (2023).
- Chen, G., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. NIH Public Access. Link
- Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
- Various Authors. (2025). Reductive Coupling of (Fluoro)pyridines by Linear 3d‐Metal(I) Silylamides of Cr–Co.
- Various Authors. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
- Bergman, R. G., & Ellman, J. A. (2008).
- Ardelean, P., et al. (2022). Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. NIH Public Access. Link
- Wikipedia contributors. (2023).
- Various Authors. (2025). Importance of a Fluorine Substituent for the Preparation of meta - and para -Pentafluoro-λ 6 -sulfanyl-Substituted Pyridines.
- Various Authors. (N.D.). Poisoning and deactivation of palladium catalysts.
- Lee, H. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Link
- Various Authors. (2025). The poisoning of palladium catalyst for the reaction between hydrogen and oxygen.
- Chemistry LibreTexts. (2023).
- Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
- Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. NIH Public Access. Link
- Luo, T., et al. (2007).
- Organic Chemistry Portal. (N.D.). Suzuki Coupling. Link
- Yetra, S. R., et al. (2015). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
"Methyl 2-fluoroisonicotinate" stability under different reaction conditions
Welcome to the technical support resource for Methyl 2-fluoroisonicotinate (CAS: 455-69-6). This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions regarding the stability and handling of this versatile building block. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your experiments and the success of your synthetic routes.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored under an inert atmosphere, such as nitrogen or argon, at temperatures between 2-8°C.[1][2] It is crucial to protect the compound from moisture and strong oxidizing agents.[3][4] The material is stable under these recommended storage conditions.[3][4]
Stability in Reaction Conditions
Q2: How stable is this compound under acidic conditions?
A2: While specific data on the acidic stability of this compound is limited in the provided search results, we can infer its behavior based on general chemical principles. The ester functional group is susceptible to acid-catalyzed hydrolysis to the corresponding carboxylic acid, 2-fluoroisonicotinic acid. The reaction rate will depend on the acid concentration, temperature, and solvent. For reactions requiring acidic conditions, it is advisable to use the mildest effective acid and the lowest possible temperature to minimize potential hydrolysis. Monitoring the reaction by techniques like TLC, GC, or NMR is crucial to track the consumption of the starting material and the formation of any byproducts.
Q3: Is this compound stable to basic conditions?
A3: No, the ester group of this compound is highly susceptible to base-catalyzed hydrolysis (saponification). This reaction is typically rapid and will yield the corresponding carboxylate salt. If the reaction conditions require a base, a non-nucleophilic, sterically hindered base should be considered if the ester functionality needs to be preserved. If ester cleavage is the intended reaction, common bases like sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent can be used.[5][6]
Q4: What is the reactivity of the C-F bond in this compound towards nucleophiles?
A4: The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr).[7][8] This is due to the electron-withdrawing nature of both the fluorine atom and the pyridine ring nitrogen, which increases the electrophilicity of the carbon atom to which the fluorine is attached.[7] Consequently, the fluoride can be displaced by a variety of nucleophiles. In fact, 2-fluoropyridines are significantly more reactive in SNAr reactions than their 2-chloropyridine counterparts; for instance, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine.[9][10][11] This high reactivity allows for SNAr reactions to be conducted under milder conditions.[9][11]
Thermal and Photostability
Q5: What is the thermal stability of this compound?
A5: this compound has a boiling point of 82-85 °C at 8 Torr and a flash point of 93 °C.[1] While it is considered stable under normal conditions, prolonged exposure to high temperatures should be avoided to prevent potential decomposition.[3][4] Hazardous decomposition products formed under fire conditions include carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[3][4]
Q6: Is this compound sensitive to light?
A6: The intrinsic photostability of new drug substances should be evaluated to ensure that light exposure does not lead to unacceptable changes.[12][13] While specific photostability studies on this compound are not detailed in the provided search results, it is a good laboratory practice to protect it from prolonged exposure to light, especially UV light, to minimize the risk of photodegradation. Confirmatory photostability testing should be conducted on at least one batch of the material.[12][13]
Troubleshooting Guides
Issue 1: Unexpected Side Product Formation in Nucleophilic Substitution Reactions
Symptom: Formation of 2-hydroxyisonicotinic acid methyl ester or other unexpected products during a nucleophilic substitution reaction.
Possible Cause: Presence of water in the reaction mixture. Water can act as a nucleophile, leading to the displacement of the fluoride and formation of the corresponding hydroxy compound.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Purity: Use high-purity starting materials and nucleophiles.
-
Temperature Control: Perform the reaction at the lowest effective temperature to minimize side reactions.
Issue 2: Low Yield or Incomplete Reaction
Symptom: The reaction does not go to completion, or the yield of the desired product is lower than expected.
Possible Causes:
-
Insufficient Reactivity of the Nucleophile: The chosen nucleophile may not be strong enough to displace the fluoride under the reaction conditions.
-
Steric Hindrance: Bulky nucleophiles or substituents on the pyridine ring can slow down the reaction rate.[14][15][16][17]
-
Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting the solubility of reagents or the reaction rate.
Troubleshooting Steps:
-
Choice of Nucleophile and Base: If applicable, use a stronger nucleophile or a suitable base to activate the nucleophile.
-
Solvent Selection: Choose a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) which is known to accelerate SNAr reactions.
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and concentration of reactants.
Issue 3: Degradation of the Ester Group
Symptom: Formation of 2-fluoroisonicotinic acid or its salt as a major byproduct.
Possible Cause: The reaction conditions are too basic or acidic, leading to the hydrolysis of the methyl ester.
Troubleshooting Steps:
-
pH Control: If possible, buffer the reaction mixture to a pH where the ester is more stable.
-
Use of Non-Nucleophilic Bases: If a base is required, opt for a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA).
-
Protecting Groups: In multi-step syntheses, consider protecting the ester functionality if harsh conditions are unavoidable in subsequent steps.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general guideline for the reaction of this compound with a generic nucleophile.
-
To a solution of this compound (1.0 eq) in a dry polar aprotic solvent (e.g., DMF or DMSO), add the nucleophile (1.1-1.5 eq).
-
If the nucleophile is an amine or requires a base for activation, add a suitable non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5-2.0 eq).
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, depending on the nucleophile's reactivity) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Saponification of this compound
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Dissolve this compound (1.0 eq) in a mixture of THF or methanol and water.
-
Add a solution of LiOH or NaOH (1.5-2.5 eq) in water.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC until the starting material is consumed.[6]
-
Acidify the reaction mixture to a pH of approximately 2-3 with a dilute acid (e.g., 1M HCl).
-
Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the desired 2-fluoroisonicotinic acid.
Data Presentation
| Property | Value | Source |
| CAS Number | 455-69-6 | [1] |
| Molecular Formula | C₇H₆FNO₂ | [1] |
| Molecular Weight | 155.13 | [1] |
| Boiling Point | 82-85 °C (at 8 Torr) | [1] |
| Density | 1.251 g/mL at 25 °C | [1] |
| Flash Point | 93 °C | [1] |
| Storage Temperature | 2-8 °C | [1][2] |
Visualizations
Logical Workflow for Troubleshooting SNAr Reactions
Caption: Troubleshooting workflow for SNAr reactions.
Degradation Pathways of this compound
Caption: Key degradation and reaction pathways.
References
- Exploring 2-Fluoropyridine: Properties, Applic
- This compound CAS#: 455-69-6 - ChemicalBook. (URL: )
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. (URL: )
- 2-Fluoropyridine: A Fundamental Intermediate in Organic Synthesis Reactions. (URL: )
- This compound - Safety D
- Methyl 2-chloro-6-methylisonicotin
- Chemical Safety Data Sheet MSDS / SDS - Methyl 2-Fluoroisonicotin
- Methyl 2-fluoroisobutyrate SDS, 338-76-1 Safety D
- 455-69-6|Methyl 2-fluoroisonicotin
- Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. (URL: )
- Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I) - PMC - PubMed Central. (URL: )
- Two Types of Nucleophilic Substitution Reactions - What The D
- Methyl 3-fluoro-5-methylisonicotin
- Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry - YouTube. (URL: )
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (URL: )
- The SN2 Reaction Mechanism - Master Organic Chemistry. (URL: )
- 7.10: The SN2 Mechanism - Chemistry LibreTexts. (URL: )
- WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate - Google P
- Metabolic Pathway Involved in 2-Methyl-6-Ethylaniline Degradation by Sphingobium sp. Strain MEA3-1 and Cloning of the Novel Flavin-Dependent Monooxygenase System meaBA - PMC - NIH. (URL: )
- Degradation Pathways of Chlorsulfuron and Metsulfuron-Methyl by a Pseudomonas fluorescens Strain - ResearchG
- (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)
- Methyl ester hydrolysis - ChemSpider Synthetic Pages. (URL: )
- Isomerization during hydrolysis of a methyl ester : r/Chempros - Reddit. (URL: )
- Safety Data Sheet: Methyl red indic
- Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - MDPI. (URL: )
- (PDF)
- The stability if Me2C CH2 is more than that of MeCH2CH class 11 chemistry CBSE - Vedantu. (URL: )
- Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa - PubMed. (URL: )
- Methyl 2-Chloroisonicotin
- Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa - NIH. (URL: )
Sources
- 1. Methyl 2-Fluoroisonicotinate CAS#: 455-69-6 [m.chemicalbook.com]
- 2. 455-69-6|this compound|BLD Pharm [bldpharm.com]
- 3. Methyl 2-Fluoroisonicotinate - Safety Data Sheet [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. reddit.com [reddit.com]
- 7. innospk.com [innospk.com]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Methyl 2-fluoroisonicotinate Derivatives
Welcome to the technical support center for the synthesis of Methyl 2-fluoroisonicotinate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges and frequently asked questions regarding side product formation during the synthesis of these compounds. Our goal is to provide you with the expertise and practical insights needed to troubleshoot and optimize your reactions, ensuring the integrity and purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect when performing a nucleophilic aromatic substitution (SNAr) on this compound?
A1: The synthesis of derivatives from this compound, typically via SNAr, is a robust process. However, several side products can arise depending on the reaction conditions and the nature of the nucleophile. The most frequently encountered impurities are:
-
2-Fluoroisonicotinic Acid: This is the product of the hydrolysis of the methyl ester. It is often observed when there is residual moisture in the reagents or solvents, or during aqueous work-up under non-neutral pH.
-
2-Alkoxy/2-Hydroxy Derivatives (Pyridones): If an alcohol is used as a solvent or is the intended nucleophile, you may see the formation of the corresponding 2-alkoxyisonicotinate. In the presence of water or hydroxide ions, the formation of the 2-pyridone derivative is also possible.
-
Amide Derivatives from Solvent Reaction: In some cases, particularly with amine nucleophiles, the solvent can play an unintended role. For instance, a reaction with aqueous methylamine in THF has been shown to produce a mixture of products resulting from the substitution of both the fluoride and the methoxide of the ester.[1]
-
Dimerization Products: Pyridine derivatives can sometimes undergo dimerization, although this is less common under typical SNAr conditions.
-
Unreacted Starting Material: Incomplete reactions will result in the presence of the starting this compound in your final product mixture.
Q2: Why is the 2-fluoro substituent the preferred leaving group in SNAr reactions on this molecule?
A2: The high electronegativity of the fluorine atom, combined with the electron-deficient nature of the pyridine ring (especially with the electron-withdrawing isonicotinate group), makes the 2-position highly susceptible to nucleophilic attack. While the C-F bond is strong, the rate-determining step in SNAr is the initial attack of the nucleophile to form a stabilized intermediate (a Meisenheimer complex). The electronegativity of fluorine stabilizes this intermediate, making it an excellent leaving group in this context. In fact, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[1]
Q3: I am seeing a side product with a mass corresponding to the displacement of the methoxy group of the ester instead of the fluoride. Why is this happening?
A3: This is a classic case of competing reaction pathways. The ester carbonyl is also an electrophilic center and can be attacked by nucleophiles, particularly strong, hard nucleophiles like amines. This leads to the formation of an amide. This side reaction is influenced by several factors:
-
Nucleophile Choice: "Hard" nucleophiles (like primary amines) are more likely to attack the "hard" carbonyl center of the ester.
-
Solvent: The choice of solvent can influence the reactivity of the nucleophile and the stability of the intermediates. As noted, using methanol as a solvent for the reaction of a fluoropyridine methyl ester with methylamine favored the desired amide formation at the ester over fluoride displacement.[1]
-
Temperature: Higher temperatures can sometimes favor one pathway over the other.
Troubleshooting Guides
Issue 1: Significant formation of 2-Fluoroisonicotinic Acid
Symptoms:
-
A significant peak in your LC-MS or a spot on your TLC plate corresponding to the hydrolyzed product (M-14).
-
Difficulty in extracting the desired product from the aqueous layer during workup due to the formation of the carboxylate salt.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Moisture in Reagents/Solvents | Trace amounts of water can lead to the hydrolysis of the methyl ester, especially under basic or acidic conditions.[2] | Ensure all glassware is oven-dried. Use anhydrous solvents and dry reagents. Consider storing sensitive reagents over desiccants. |
| Non-neutral pH during Workup | Aqueous workup under basic or acidic conditions can promote ester hydrolysis. | Perform aqueous workup at a neutral pH. Use a buffered aqueous solution if necessary. |
| Extended Reaction Times at High Temperatures | Prolonged heating in the presence of even trace moisture can lead to hydrolysis. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
Issue 2: Formation of 2-Alkoxy or 2-Pyridone Derivatives
Symptoms:
-
An unexpected peak in your analysis corresponding to the mass of your starting material plus the mass of an alcohol minus the mass of fluorine, or plus the mass of oxygen minus the mass of fluorine.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Alcohol as Solvent | If an alcohol is used as a solvent, it can act as a nucleophile and displace the fluoride. | If the alcohol is not the intended nucleophile, switch to an aprotic solvent like DMF, DMSO, or NMP. |
| Presence of Water/Hydroxide | Water or hydroxide ions can act as nucleophiles, leading to the formation of the 2-pyridone. | Ensure anhydrous reaction conditions. If a base is required, use a non-hydroxide base like K₂CO₃ or an organic base. |
Visualizing Reaction Pathways
The following diagram illustrates the desired SNAr pathway and the common competing side reactions.
Caption: Reaction pathways in the synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous DMF.
-
Add the amine nucleophile, followed by the potassium carbonate.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification of this compound Derivatives
Purification is often necessary to remove the side products discussed.
Method: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on the polarity of the product and impurities.
-
For removing non-polar impurities, a lower concentration of ethyl acetate is effective.
-
To elute the more polar desired product, the concentration of ethyl acetate is increased.
-
Highly polar side products like the hydrolyzed carboxylic acid may remain on the column or require a more polar eluent system (e.g., with methanol).
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pack the column with the slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elute the column with the solvent system, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield the purified product.
References
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
Sources
Technical Support Center: Optimizing Solvent Systems for Methyl 2-fluoroisonicotinate Cross-Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the optimization of solvent systems for cross-coupling reactions involving Methyl 2-fluoroisonicotinate. This electron-deficient 2-halopyridine presents unique challenges and opportunities in carbon-carbon and carbon-nitrogen bond formation. This document is designed to explain the causality behind experimental choices, empowering you to rationalize your reaction optimization and overcome common hurdles.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The answers are structured to guide you from initial diagnosis to effective solutions.
Q1: My cross-coupling reaction with this compound has failed or resulted in a very low yield. What are the first parameters I should investigate?
A1: A failed reaction can often be traced back to fundamental setup and reagent issues rather than complex mechanistic failures. Before making significant changes to the solvent or catalyst system, perform a systematic check of the following:
-
Inert Atmosphere: The exclusion of oxygen is critical. Palladium(0) catalysts and many phosphine ligands are readily oxidized, rendering them inactive.[1] Ensure your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and that this atmosphere was maintained throughout the reaction. Degassing the solvent immediately before use by sparging with an inert gas for 15-30 minutes is a mandatory step.[2]
-
Reagent Quality & Solubility:
-
Boronic Acid/Ester Stability: Boronic acids, especially electron-deficient ones, are susceptible to decomposition via protodeboronation (hydrolysis).[1][3] Use fresh, high-purity reagents. If you suspect decomposition, consider converting the boronic acid to a more stable pinacol (BPin) or MIDA ester.
-
Solubility: A common reason for reaction failure is the poor solubility of the base or other reagents in the chosen solvent.[4][5] At the start of the reaction, check for complete dissolution of your starting materials. If a significant amount of solid remains, the reaction will be slow and incomplete. You may need to select a solvent system with higher solubilizing power.
-
-
Catalyst Activity: Ensure your palladium precatalyst and ligand are fresh and have been stored correctly under an inert atmosphere. Many catalysts degrade over time.
Q2: I am setting up a Suzuki-Miyaura coupling. What is a good starting solvent system?
A2: For Suzuki-Miyaura reactions, a biphasic system consisting of an organic solvent and water is often the most effective starting point. The solvent's primary roles are to solubilize the aryl halide and the organoboron species, while the aqueous phase is crucial for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄). This phase separation facilitates the activation of the boronic acid for the critical transmetalation step.[3][6][7]
A common and effective starting point is a 10:1 to 4:1 mixture of Dioxane/H₂O or Toluene/H₂O .[8][9]
-
Dioxane/Water: Often provides high yields due to its excellent ability to solubilize a wide range of organic substrates and catalyst complexes. However, dioxane is a hazardous solvent.[9]
-
Toluene/Water: A versatile system suitable for many substrates.[9]
-
"Green" Alternatives: For more environmentally friendly processes, consider replacing THF or Dioxane with 2-Methyltetrahydrofuran (2-MeTHF) .[4][9][10] 2-MeTHF often provides comparable or even superior results.
Q3: For a Buchwald-Hartwig amination of this compound, what solvent properties are most important?
A3: The solvent requirements for Buchwald-Hartwig amination are distinct from Suzuki couplings. Since strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically used, protic solvents (like water or alcohols) must be avoided.[4]
The ideal solvent should be:
-
Aprotic and Non-coordinating: Ethereal solvents (e.g., Dioxane, THF, DME ) or aromatic hydrocarbons (Toluene, Xylene ) are standard choices.[4] Toluene is a highly effective and commonly used solvent for these reactions.[4]
-
Able to Solubilize Reactants: Ensure your amine, aryl halide, and base are soluble. While the base may not fully dissolve, adequate solubility is needed for the reaction to proceed.
-
Catalyst-Compatible: Avoid chlorinated solvents, acetonitrile, and pyridine, as they can coordinate to the palladium center and inhibit catalysis.[4]
Q4: My reaction is sluggish, and I suspect catalyst inhibition due to the pyridine nitrogen. How can the solvent choice help?
A4: This is a classic challenge known as the "2-pyridyl problem."[11] The lone pair on the pyridine nitrogen of your substrate can coordinate to the palladium catalyst, forming an off-cycle, inactive species and inhibiting the desired cross-coupling.[2]
While solvent choice plays a role, it is often secondary to ligand selection in solving this issue. The most effective solution is to use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][3][8] These ligands promote the desired catalytic cycle and sterically discourage the pyridine from binding to the palladium center.
The solvent's role here is to effectively solubilize the larger, more complex palladium-ligand species. A less polar solvent like Toluene or Dioxane is often sufficient. In some cases, a more coordinating solvent can compete with the pyridine binding, but this is a delicate balance as it can also displace the necessary phosphine ligand. Therefore, focusing on the ligand is the more robust strategy.
Q5: I am observing significant side products, specifically protodeboronation and/or homocoupling. How can I adjust my solvent system to minimize these?
A5: These are two distinct problems with different solutions related to your reaction conditions.
-
Protodeboronation (Loss of Boronic Acid): This occurs when the boronic acid group is replaced by a hydrogen atom, often caused by excess water or harsh basic conditions.[1][3]
-
Solution: While Suzuki reactions often require water, the amount can be critical. Try reducing the proportion of water in your solvent system (e.g., from 4:1 to 10:1 organic/water). Alternatively, for water-sensitive substrates, run the reaction under anhydrous conditions using a base like K₃PO₄, which requires only a substoichiometric amount of water to be effective.[3][12] Using more stable boronic esters (BPin, MIDA) is also a highly effective strategy.[3]
-
-
Homocoupling (Boronic Acid Dimerization): This side reaction is primarily caused by the presence of oxygen, which leads to the oxidative coupling of two boronic acid molecules.[2]
-
Solution: The most critical action is to rigorously degas your solvent before use and maintain a strict inert atmosphere throughout the reaction. The solvent choice itself has a lesser effect, but ensuring all reagents are fully dissolved creates a homogeneous environment where the desired bimolecular cross-coupling is kinetically favored over the oxygen-mediated homocoupling.
-
Data Summary: Common Solvent Systems
The following table provides a summary of commonly used solvent systems for cross-coupling reactions, with specific considerations for substrates like this compound.
| Solvent System | Typical Base(s) | Boiling Point (°C) | Key Considerations & Troubleshooting Notes |
| Toluene / H₂O | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene: 111 | A versatile and widely used system for Suzuki couplings. Good for a broad range of substrates.[9] Toluene alone is a preferred solvent for Buchwald-Hartwig aminations with strong bases.[4] |
| 1,4-Dioxane / H₂O | K₃PO₄, Cs₂CO₃ | Dioxane: 101 | Often gives high yields in Suzuki couplings due to excellent solvating properties.[9] Also a common choice for Buchwald-Hartwig. Note: Dioxane is a regulated, hazardous solvent. |
| THF / H₂O | K₂CO₃, K₃PO₄ | THF: 66 | Lower boiling point may require longer reaction times or sealed-vessel reactions. |
| 2-MeTHF / H₂O | K₃PO₄, K₂CO₃ | 2-MeTHF: 80 | A greener, safer alternative to THF and Dioxane. Often provides excellent results and is becoming a preferred solvent in process chemistry.[9][10] |
| DMF / H₂O | K₂CO₃ | DMF: 153 | High boiling point allows for reactions with less reactive partners (e.g., aryl chlorides). Can sometimes coordinate to the catalyst. A mixture of DMF/H₂O was found to be effective for Suzuki couplings of halopyridines.[13] |
| Ethanol / H₂O | NaOH, K₂CO₃ | Ethanol: 78 | A "greener" solvent system, particularly effective for more activated aryl halides.[9] The protic nature makes it unsuitable for Buchwald-Hartwig reactions with strong alkoxide bases. |
Visualizing a Troubleshooting Workflow
When encountering low yields, a logical, step-by-step approach to troubleshooting is essential. The following diagram outlines a decision-making process for optimizing your reaction.
Caption: A decision tree for troubleshooting common cross-coupling issues.
The Role of the Solvent in the Catalytic Cycle
The solvent is not merely an inert medium; it actively influences nearly every step of the palladium-catalyzed cross-coupling cycle.[6][14][15] Understanding these interactions is key to rational solvent selection.
Caption: How solvent interacts with key steps of the catalytic cycle.
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative, non-optimized starting point. Note: Conditions must be optimized for specific substrates.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is typically done by inserting one needle connected to the gas line and a second needle as an outlet.
-
Solvent & Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–5 mol%). Then, add the previously degassed solvent system (e.g., 10:1 2-MeTHF/H₂O) via syringe to achieve a final concentration of 0.1–0.5 M with respect to the limiting reagent.[8]
-
Reaction Execution: Place the sealed vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[8]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[1][3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][8]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
References
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
- BenchChem. (n.d.). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. BenchChem.
- BenchChem. (n.d.).
- Orton, G. R., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Sherwood, J. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. SciSpace.
- Ciftci, G., et al. (2017). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
- York Research Database. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
- BenchChem. (n.d.).
- ResearchGate. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- BenchChem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- Le C-G, et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
- Trofimov, B. A., et al. (2018). Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes. New Journal of Chemistry.
- BenchChem. (n.d.).
- Bisz, E., & Szostak, M. (2018). 2-Methyltetrahydrofuran: A Green Solvent for Iron-Catalyzed Cross-Coupling Reactions. ChemSusChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-Methyltetrahydrofuran: A Green Solvent for Iron-Catalyzed Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Challenges in the purification of "Methyl 2-fluoroisonicotinate" products
Technical Support Center: Methyl 2-fluoroisonicotinate Purification
Welcome to the technical support center for the purification of this compound (CAS: 455-69-6). This guide is designed for researchers, chemists, and drug development professionals who are handling this compound post-synthesis. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to address the common and complex challenges associated with obtaining high-purity this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when handling crude this compound.
Q1: My isolated product is a colorless to light yellow oil or a semi-solid. Is this expected?
A: Yes, this is completely normal. This compound is often described as a colorless to light yellow solid-liquid mixture at room temperature.[1] Its low melting point means that even slight variations in ambient temperature or minor impurities can affect its physical state. For handling and weighing, it is often easiest to gently warm the mixture to a uniform liquid state.
Q2: What are the primary impurities I should anticipate after synthesis?
A: The impurity profile depends heavily on the synthetic route, but several common species are frequently observed:
-
Hydrolysis Product: 2-Fluoroisonicotinic acid is the most common degradation product, formed by the hydrolysis of the methyl ester. This is exacerbated by the presence of moisture, acid, or base.[2]
-
Isomeric Byproducts: Depending on the fluorination strategy, regioisomers (e.g., Methyl 3-fluoroisonicotinate or Methyl 2-fluoronicotinate) may form. These isomers often have very similar polarities, making them challenging to separate.[3]
-
Unreacted Starting Materials: Incomplete esterification or fluorination reactions can leave starting materials like isonicotinic acid, methyl isonicotinate, or a non-fluorinated precursor in the crude product.[4][5]
-
Solvent Residue: Residual solvents from the reaction or initial workup (e.g., acetonitrile, toluene, ethyl acetate) are common.
Q3: What are the ideal storage conditions to maintain the purity of this compound?
A: To prevent degradation, particularly hydrolysis, proper storage is critical. The compound should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[1][6] It is crucial to use tightly sealed containers and to handle the material in a way that minimizes exposure to atmospheric moisture.
Q4: Which analytical techniques are most effective for assessing the purity of my final product?
A: A combination of methods is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (¹H and ¹⁹F NMR): Provides structural confirmation and can quantify impurities if an internal standard is used. ¹⁹F NMR is particularly useful for identifying fluorine-containing isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile and semi-volatile impurities and assessing overall purity. The separation of substituted pyridines by GC has been well-demonstrated.[7]
-
High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique for purity assessment and for separating non-volatile impurities like the hydrolysis product. Developing a robust HPLC method is crucial for accurate purity determination.[8][9]
Part 2: In-Depth Troubleshooting Guide
This section provides structured solutions to specific problems encountered during the purification process.
Problem 1: Crude product shows multiple spots on TLC, and purity is low (<90%).
Causality: This is a classic sign of an unoptimized reaction or workup. The multiple spots likely correspond to a mixture of starting materials, the desired product, and various byproducts. The key is to systematically identify these components and select a purification strategy that exploits differences in their physicochemical properties.
Troubleshooting Workflow:
The first step is to diagnose the composition of your crude material before attempting large-scale purification.
Caption: General workflow for purification and analysis.
Purification Strategy: Flash Column Chromatography
This is the most versatile method for separating components with different polarities.
-
Rationale: Silica gel is a polar stationary phase. Non-polar compounds will elute first, while more polar compounds (like the hydrolysis product, 2-fluoroisonicotinic acid) will have stronger interactions and elute later. The weakly polar pyridine nitrogen allows for good separation with neutral solvent systems.
-
Protocol:
-
Adsorbent: Use standard silica gel (40-63 µm).
-
Sample Loading: For best resolution, pre-adsorb the crude oil onto a small amount of silica gel and load it dry onto the column.
-
Eluent Selection: Start with a non-polar solvent system and gradually increase polarity. A gradient of ethyl acetate (EtOAc) in hexanes is a standard starting point. Use TLC to determine the optimal solvent ratio.
-
Fraction Collection: Collect small fractions and analyze them by TLC before combining.
-
Illustrative Data: TLC Solvent System Screening
| Solvent System (Hexane:EtOAc) | Rf of Starting Material (e.g., Methyl Isonicotinate) | Rf of Product (this compound) | Rf of Hydrolysis Byproduct | Comments |
| 90:10 | 0.55 | 0.45 | 0.05 | Good initial separation from polar impurities. |
| 80:20 | 0.70 | 0.60 | 0.15 | Better product mobility. Good for running the column. |
| 70:30 | 0.85 | 0.75 | 0.30 | May be too polar; risk of co-elution with less polar impurities. |
Problem 2: Purified product degrades over time, showing a new acidic impurity.
Causality: This strongly indicates hydrolysis of the methyl ester to 2-fluoroisonicotinic acid. The presence of the electron-withdrawing fluorine atom at the 2-position makes the carbonyl carbon of the ester even more electrophilic and thus more susceptible to nucleophilic attack by water.[10] This can be catalyzed by trace amounts of acid or base left over from the synthesis.
-
Mechanistic Insight: The reaction is a standard ester hydrolysis. Water acts as a nucleophile, attacking the ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylic acid and methanol.
Prevention and Remediation Protocol:
-
Aqueous Workup: During the initial post-synthesis workup, wash the organic layer containing the crude product with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize any residual acid catalyst and extract any existing 2-fluoroisonicotinic acid into the aqueous layer.
-
Thorough Drying: Before solvent removal, dry the organic layer meticulously with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove all traces of water.
-
Azeotropic Removal of Water: If the product is in a solvent like toluene, some water can be removed by azeotropic distillation prior to final concentration.
-
Strict Storage: After purification, store the final product under an inert atmosphere at 2-8°C as recommended.[1][6]
Problem 3: Isomeric impurities are co-eluting with the product.
Causality: C-H activation and fluorination reactions on pyridine rings do not always exhibit perfect regioselectivity.[3] This can lead to the formation of isomers with nearly identical polarity and boiling points, making their separation by standard flash chromatography or distillation extremely difficult.
Troubleshooting Decision Tree:
Caption: Decision tree for separating difficult isomers.
Expert-Level Solution: Preparative HPLC
When standard methods fail, preparative HPLC is the most effective solution.
-
Rationale: HPLC offers significantly higher resolving power than flash chromatography. By using a different separation mechanism (e.g., partitioning in reverse-phase chromatography instead of adsorption in normal-phase), the small differences between isomers can be exploited.
-
Methodology:
-
Column Choice: A reverse-phase C18 column is the most common choice.
-
Mobile Phase: A gradient of acetonitrile or methanol in water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typical.
-
Method Development: First, develop an analytical method on a small scale to achieve baseline separation of the isomers.
-
Scale-Up: Scale the optimized analytical method to a larger preparative column to process the bulk material. This technique is resource-intensive but provides the highest possible purity.[8]
-
References
- This compound Physical Properties. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52470725.htm
- Gunchick, M. et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/ja503697s
- Gas chromatographic separation of substituted pyridines. (1987).Journal of Chromatography A. URL: https://pubmed.ncbi.nlm.nih.gov/3571329/
- This compound Material Safety Data Sheet. ChemicalBook. URL: https://www.chemicalbook.com/ProductMSDSDetailCB52470725_EN.htm
- Baral, E. et al. (2017). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6150160/
- BLD Pharm. (Date not available). This compound Documentation.BLD Pharm. URL: https://www.bldpharm.com/products/455-69-6.html
- Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF₂.Organic Syntheses. URL: http://www.orgsyn.org/demo.aspx?prep=v94p0046
- Methyl isonicotinate. Wikipedia. URL: https://en.wikipedia.
- Methyl 2-fluoronicotinate. PubChem. URL: https://pubchem.ncbi.nlm.nih.
- Understanding Ethyl Isonicotinate: Properties, Synthesis, and Supply Chain Insights. NINGBO INNO PHARMCHEM CO.,LTD. URL: https://www.inno-pharmchem.com/news/understanding-ethyl-isonicotinate-properties-synthesis-and-supply-chain-insights-1135431.html
- Thin film microfluidic synthesis of fluorescent highly substituted pyridines.Green Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2016/gc/c6gc02486h
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. URL: https://www.mt.
- Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube. URL: https://www.youtube.com/watch?
- Recrystallization. (2021). Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/02%3A_Purification_Methods/2.
- Recrystallization and Crystallization. University of Rochester. URL: http://www.chem.rochester.edu/notvoodoo/pages/purification.php?
- Ethyl isonicotinate synthesis. ChemicalBook. URL: https://www.chemicalbook.com/synthesis/1570-45-2.htm
- Byproduct identification in the synthesis of Methyl 3-Fluorofuran-2-carboxylate. BenchChem. URL: https://www.benchchem.
- US Patent 4185027A: Hydrolysis of methyl esters. (1980). Google Patents. URL: https://patents.google.
- Methyl 2-chloroisonicotinate. Veeprho. URL: https://veeprho.
- Impurity Synthesis And Identification. SpiroChem. URL: https://www.spirochem.
- A Comparative Guide to Purity Validation of Synthesized Methyl 2-(pyrrolidin-1-yl)benzoate. BenchChem. URL: https://www.benchchem.
- Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). MDPI. URL: https://www.mdpi.com/2076-3417/12/3/1015
- CN106957262A: A kind of preparation method of ethyl nicotinate. (2017). Google Patents. URL: https://patents.google.
- Hydrolysis of methyl esters and alkylation to phenacyl esters. (2018). ResearchGate. URL: https://www.researchgate.net/figure/Hydrolysis-of-methyl-esters-and-alkylation-to-phenacyl-esters-Reagents-and-conditions_fig2_323869924
- This compound - Safety Data Sheet. ChemicalBook. URL: https://www.chemicalbook.com/sds/455-69-6_cb52470725.htm
- Analytical Methods (methods used to detect and measure each analyte). FDA. URL: https://www.fda.gov/food/laboratory-methods-food/analytical-methods-methods-used-detect-and-measure-each-analyte
- Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC. (2011). ResearchGate. URL: https://www.researchgate.
- US Patent 4185027A: Hydrolysis of methyl esters. (1980). Google Patents. URL: https://patents.google.
Sources
- 1. Methyl 2-Fluoroisonicotinate CAS#: 455-69-6 [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Gas chromatographic separation of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
Technical Support Center: Strategies to Mitigate Protodeborylation of Methyl 2-Fluoroisonicotinate Intermediates
Welcome to the technical support center for chemists and researchers in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the prevention of protodeborylation, a common and often frustrating side reaction encountered when working with electron-deficient heteroaromatic boronic esters, specifically those derived from "Methyl 2-fluoroisonicotinate."
Introduction: The Challenge of Protodeborylation
Protodeborylation, the undesired cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant challenge in Suzuki-Miyaura cross-coupling reactions.[1] This side reaction consumes the valuable boronic acid or ester intermediate, leading to reduced yields of the desired coupled product and the formation of a difficult-to-remove byproduct. Heteroaromatic boronic acids, particularly those containing basic nitrogen atoms like pyridines, are notoriously susceptible to protodeborylation.[1] The presence of an electron-withdrawing fluorine atom on the pyridine ring, as in "this compound" intermediates, further exacerbates this instability.[2][3]
This guide will equip you with the mechanistic understanding and practical strategies to minimize protodeborylation and maximize the efficiency of your cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant formation of this compound as a byproduct in my Suzuki-Miyaura reaction. What is causing this?
A1: The formation of this compound is a classic indicator of protodeborylation of your boronic acid or ester intermediate. This reaction is primarily driven by several factors inherent to your substrate and reaction conditions:
-
Mechanism of Protodeborylation: Protodeborylation can proceed through multiple pathways, including acid-catalyzed, base-catalyzed, and even neutral mechanisms.[1] For heteroaromatic systems like yours, the mechanism can be complex. Under basic conditions, common in Suzuki-Miyaura coupling, a boronate anion forms, which is more susceptible to cleavage.[4][5][6] The presence of a proton source, typically water, then facilitates the C-B bond cleavage.[7][8]
-
Electronic Effects: The 2-fluoro and 4-methoxycarbonyl substituents on the pyridine ring are electron-withdrawing, which can increase the susceptibility of the carbon-boron bond to nucleophilic attack and subsequent cleavage.
-
Heteroatom Influence: The nitrogen atom in the pyridine ring can participate in the reaction, potentially forming zwitterionic species that are highly reactive towards protodeborylation, especially at neutral pH.[1] However, under strongly basic or acidic conditions, this zwitterionic pathway can be suppressed.[1]
Q2: How does the choice of base impact the rate of protodeborylation?
A2: The base plays a critical role in both the desired Suzuki-Miyaura coupling and the undesired protodeborylation.[9][10]
-
Strong vs. Weak Bases: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can significantly accelerate protodeborylation, especially at elevated temperatures.[11] Milder inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are generally preferred as they provide sufficient basicity for the catalytic cycle while minimizing the rate of the side reaction.[7][11]
-
Base Concentration and pH: The rate of protodeborylation is highly pH-dependent.[1] For many arylboronic acids, the rate is fastest at high pH.[4][5] Therefore, using the minimum effective concentration of a milder base is a key strategy.
| Base | Strength | Typical Observation in Susceptible Systems | Recommendation |
| NaOH, KOH | Strong | High rates of protodeborylation | Avoid if possible, or use at low temperatures. |
| K₃PO₄, K₂CO₃ | Moderate | Reduced protodeborylation compared to strong bases.[11] | Recommended starting point. |
| Cs₂CO₃ | Moderate | Often effective, can promote high reaction rates. | Good alternative to K₃PO₄ and K₂CO₃. |
| Organic Bases (e.g., Et₃N) | Weak | Generally less effective for Suzuki coupling. | Not typically recommended for this application. |
Q3: Can the choice of boronic ester protecting group help prevent protodeborylation?
A3: Absolutely. While converting the boronic acid to an ester is a common strategy, not all esters offer the same level of protection.[4][12][13]
-
Pinacol Esters: These are widely used but may not always provide sufficient stability, especially for highly reactive heteroaromatic systems.[5]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air- and chromatography-stable esters.[14] They participate in a "slow-release" mechanism where the active boronic acid is gradually generated under the reaction conditions.[1][15] This keeps the instantaneous concentration of the unstable boronic acid low, favoring the desired cross-coupling over protodeborylation.[16][17]
Troubleshooting Guide & Recommended Protocols
Issue: Persistent Protodeborylation Despite Using a Mild Base
If you are still observing significant protodeborylation even with a milder base like K₃PO₄, consider the following advanced strategies:
Strategy 1: Employ a Highly Active Catalyst System
The fundamental principle here is to accelerate the rate of the desired Suzuki-Miyaura coupling so that it outpaces the rate of protodeborylation.
-
Rationale: A highly efficient palladium catalyst and ligand system can lead to a faster catalytic turnover, thereby reducing the lifetime of the vulnerable boronic ester in the reaction mixture.[1][11]
-
Recommended Catalysts: Modern, highly active pre-catalysts, such as those based on biarylphosphine ligands (e.g., XPhos, SPhos), are often effective.[16]
Strategy 2: Utilize Anhydrous or Low-Water Conditions
Since water is a key proton source for protodeborylation, minimizing its presence can be highly effective.[7]
-
Rationale: By removing the primary proton source, the rate of protodeborylation can be significantly reduced.
-
Protocol:
-
Use anhydrous solvents.
-
Dry all reagents and glassware thoroughly.
-
Consider using a fluoride source (e.g., CsF, KF) as the base, which can sometimes be used in anhydrous conditions.
-
Strategy 3: In-situ Generation of the Boronic Ester
For extremely unstable intermediates, generating the boronic ester immediately before or during the coupling reaction can be a powerful approach.
-
Rationale: This minimizes the handling and storage of the sensitive boronic ester, reducing the opportunity for decomposition.[18]
-
Workflow: This typically involves a lithium-halogen exchange of the corresponding halide followed by quenching with a borate ester at low temperature, and then direct use in the Suzuki-Miyaura coupling.[19]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling using a MIDA Boronate for Slow Release
This protocol is designed for substrates that are highly prone to protodeborylation.
Reagents and Materials:
-
This compound MIDA boronate (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
XPhos ligand (2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the this compound MIDA boronate, aryl halide, palladium pre-catalyst, XPhos ligand, and potassium phosphate.
-
Add anhydrous 1,4-dioxane and a minimal amount of degassed water (e.g., a 10:1 to 20:1 ratio of dioxane to water).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction to the desired temperature (start with a moderate temperature, e.g., 80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Competing Pathways
To better understand the challenge, it is helpful to visualize the catalytic cycle of the Suzuki-Miyaura reaction and the competing protodeborylation pathway.
Caption: Competing pathways: Suzuki coupling vs. protodeborylation.
Logical Workflow for Troubleshooting
The following diagram provides a decision-making workflow for addressing protodeborylation issues in your experiments.
Caption: A decision-tree workflow for troubleshooting protodeborylation.
References
- Protodeboronation - Wikipedia.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv.
- Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis | Journal of the American Chemical Society.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Pre-hydrolytic Pathways and Self/Auto-Catalysis - ResearchGate.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed.
- A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System | Organometallics - ACS Publications.
- Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion - LJMU Research Online.
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - ResearchGate.
- Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids | The Journal of Organic Chemistry - ACS Publications.
- Development of Organic Transformations Based on Protodeboronation - ACS Publications.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH.
- A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state - RSC Publishing.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate.
- A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. - Semantic Scholar.
- The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. - ResearchGate.
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society.
- A general protodeboronation reaction. | Download Scientific Diagram - ResearchGate.
- Recent progress in the synthesis of pyridinylboronic acids and esters - arkat usa.
- Reaction between water and boronic acids. | Download Scientific Diagram - ResearchGate.
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Publications.
- boronic esters - Organic Syntheses Procedure.
- Synthesis of a variety of pyridine-2-boronic esters and pyridine-3-boronic esters through air-stable palladium catalysts | Poster Board #584 - ACS Fall 2025.
- MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms | Request PDF.
- In situ Formation and Reaction of 2-Pyridylboronic Esters. | Request PDF - ResearchGate.
- MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC - NIH.
- WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in Methyl 2-fluoroisonicotinate Reactions
Welcome to the technical support center for "Methyl 2-fluoroisonicotinate." This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during reactions with this versatile building block. As Senior Application Scientists, we have compiled field-proven insights and data to help you optimize your reaction outcomes.
Part 1: Troubleshooting Guide for Low Conversion Rates
This section addresses specific issues you might encounter during your experiments, with a focus on the most common application of this compound: Nucleophilic Aromatic Substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr) Reactions
Question 1: Why is my SNAr reaction with this compound resulting in low conversion?
Low conversion in SNAr reactions involving this compound can stem from several factors. The pyridine ring is naturally electron-deficient, which is favorable for nucleophilic attack, especially with the activating effect of the ester group.[1][2] However, the success of the reaction is a delicate balance of the nucleophile's reactivity, the reaction conditions, and the stability of the starting material.
To diagnose the issue, consider the following aspects, which are detailed in the subsequent questions:
-
Nucleophile Choice: Is your nucleophile sufficiently reactive and not sterically hindered?
-
Reaction Conditions: Are the solvent and temperature optimized for this specific transformation?
-
Side Reactions: Could competing reactions, such as hydrolysis, be consuming your starting material or product?
-
Reaction Kinetics: Is it possible the reaction simply hasn't reached completion?
Below is a workflow to guide your troubleshooting process:
Question 2: How does the choice of nucleophile affect the reaction outcome?
The nature of the nucleophile is critical. Here are the key considerations:
-
Nucleophilicity vs. Basicity: A strong nucleophile is necessary to attack the electron-deficient pyridine ring. However, a highly basic nucleophile can cause side reactions, such as deprotonation of the starting material or solvent, or promote elimination reactions if applicable. For instance, while an alkoxide is a potent nucleophile, a non-nucleophilic strong base could lead to undesired pathways.
-
Steric Hindrance: The 2-position on the pyridine ring is adjacent to the ring nitrogen, which can present steric challenges for bulky nucleophiles.[1] If your nucleophile is sterically demanding, consider if a less hindered analogue could be used.
-
Anion Generation: For neutral nucleophiles like alcohols or amines, a base is often required to generate the more nucleophilic anionic species (e.g., alkoxide or amide). Incomplete deprotonation will lead to a lower effective concentration of the active nucleophile, resulting in low conversion. Ensure your choice of base is strong enough to fully deprotonate the nucleophile.
Question 3: What are the optimal solvent and temperature conditions for SNAr on this substrate?
The choice of solvent is crucial for a successful SNAr reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophile salt, thereby increasing the reactivity of the nucleophilic anion.[1]
| Solvent | Rationale | Typical Temperature Range |
| DMSO | Excellent at solvating cations, high boiling point allows for a wide temperature range. | 80 - 150 °C[3] |
| DMF | Similar to DMSO, a good polar aprotic choice. | 80 - 150 °C |
| NMP | High boiling point, effective for less reactive systems. | 100 - 180 °C |
| THF | Less polar than DMSO/DMF, but can be effective, sometimes with co-solvents. | Room Temperature to Reflux |
Regarding temperature, many SNAr reactions with 2-fluoropyridines can proceed at elevated temperatures, often in the range of 80-150°C, especially with moderately reactive nucleophiles.[2][3] If you are experiencing low conversion at a lower temperature, a stepwise increase in temperature is a logical next step. For highly reactive systems, reactions can sometimes be conducted at room temperature.[4][5] Microwave-assisted synthesis can also be a powerful tool to accelerate these reactions and improve yields by minimizing side reactions.[3]
Question 4: I'm observing a significant amount of a byproduct. Could it be from hydrolysis? How can I prevent this?
Yes, hydrolysis is a common side reaction. The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, which can be present in your reaction mixture. Furthermore, the 2-fluoro group can be displaced by hydroxide if water is present, leading to the formation of methyl 2-hydroxyisonicotinate.[6]
To prevent hydrolysis:
-
Use Anhydrous Conditions: Ensure your solvent is dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Control Basicity: If using a base to deprotonate your nucleophile, avoid a large excess, which can promote ester saponification.
-
Purify Reagents: Ensure your nucleophile and other reagents are free from water.
Question 5: My reaction is clean but incomplete. How can I drive it to completion?
If your reaction is proceeding without significant byproduct formation but is stalling, consider these strategies:
-
Increase Reaction Time: Some SNAr reactions can be slow. Monitor your reaction over an extended period (e.g., 24-48 hours) to see if the conversion increases.
-
Use an Excess of the Nucleophile: Using a slight excess (e.g., 1.2-1.5 equivalents) of the nucleophile can help drive the equilibrium towards the product.
-
Increase Temperature: As mentioned previously, a higher temperature can increase the reaction rate.
Other Reactions
Question 6: What are the key parameters for a successful C-H borylation of this compound?
C-H borylation of this compound is a powerful method for further functionalization. Key parameters for success include:
-
Catalyst System: Iridium-based catalysts, such as [Ir(OMe)(cod)]2, are commonly used in combination with a bipyridine-based ligand (e.g., dtbpy).[7][8]
-
Solvent: Anhydrous, non-protic solvents are essential. Ethereal solvents like MTBE are often effective.[8]
-
Boron Source: Bis(pinacolato)diboron (B2pin2) is the standard reagent for this transformation.
-
Inert Atmosphere: These reactions are sensitive to air and moisture, so they must be performed under an inert atmosphere.
Low conversion in these reactions can be due to catalyst deactivation or insufficient reaction time. Ensure all reagents and solvents are of high purity and the system is rigorously kept free of oxygen and water.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound? It is advisable to store this compound in a cool, dry place, away from moisture and strong oxidizing agents. The container should be tightly sealed.
Q2: Which analytical techniques are best for monitoring the progress of reactions involving this compound?
-
Thin Layer Chromatography (TLC): A quick and effective way to monitor the consumption of the starting material and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring volatile compounds and identifying byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are excellent for determining conversion and identifying the structure of the product.
Q3: Is this compound sensitive to moisture? Yes, due to the potential for hydrolysis of the ester and displacement of the fluorine, it is recommended to handle this compound in a dry environment and use anhydrous solvents for reactions.[6][9]
Q4: What is the typical reactivity order of leaving groups in SNAr reactions on pyridines? For SNAr reactions on pyridine rings, the typical reactivity order for halide leaving groups is F > Cl > Br > I.[1][2] The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.
Part 3: Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
Step-by-Step Methodology:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the amine nucleophile (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Under an inert atmosphere, add anhydrous DMSO (to make a ~0.5 M solution).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, staining with potassium permanganate).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford the desired product.
Protocol 2: Monitoring Reaction by TLC
-
Prepare the TLC plate: Draw a starting line with a pencil about 1 cm from the bottom of a silica gel plate.
-
Spot the plate: Dissolve small amounts of your starting material and co-spot with the reaction mixture.
-
Develop the plate: Place the TLC plate in a chamber containing a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Visualize: After the solvent front has reached near the top of the plate, remove it and visualize under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicates the reaction is progressing.
References
- Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC - NIH. (n.d.).
- China this compound(CAS# 455-69-6) Manufacturer. (n.d.). LookChem. [Link]
- WO2019212927A1 - Spiropiperidine allosteric modulators of nicotinic acetylcholine receptors - Google Patents. (n.d.).
- Strategies for Heteroaromatic Borylation - Durham E-Theses. (n.d.). Durham University. [Link]
- This journal is © The Royal Society of Chemistry 2014. (2014). Royal Society of Chemistry. [Link]
- 455-69-6|2-氟吡啶-4-甲酸甲酯|Methyl 2-fluoroisonicotin
- WO2020001448A1 - Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection or of hbv-induced diseases - Google Patents. (n.d.).
- Process for the preparation of 2-hydroxypyridine or quinoline compounds - Google Patents. (n.d.).
- (12) STANDARD PATENT (11) Application No. AU 2019262917 B2 (19) AUSTRALIAN PATENT OFFICE - Googleapis.com. (n.d.). Google APIs. [Link]
- SNAr Reactions of Pyridine: Videos & Practice Problems - Pearson. (2024, September 24). Pearson. [Link]
- Directed nucleophilic aromatic substitution reaction - RSC Publishing. (2024, November 11). Royal Society of Chemistry. [Link]
- Org. Biomol. Chem., 2014, 12, 7318 - ESI | PDF | Gas Chromatography - Scribd. (n.d.). Scribd. [Link]
- China Pyridine Manufacturers Suppliers Factory - Suzhou Senfeida Chemical Co., Ltd. (n.d.). Senfeida Chemical. [Link]
- Site Index - Fuxin Custchem Fine Chemical Co., Ltd. (n.d.). Fuxin Custchem Fine Chemical Co., Ltd. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy 2-(2-Methylmorpholino)isonicotinic acid [smolecule.com]
- 4. WO2019212927A1 - Spiropiperidine allosteric modulators of nicotinic acetylcholine receptors - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US4968803A - Process for the preparation of 2-hydroxypyridine or quinoline compounds - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. scribd.com [scribd.com]
- 9. keyorganics.net [keyorganics.net]
Managing thermal stability during large-scale "Methyl 2-fluoroisonicotinate" synthesis
Technical Support Center: Methyl 2-fluoroisonicotinate Synthesis
A Guide to Managing Thermal Stability in Large-Scale Production
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemical engineers, and drug development professionals involved in scaling this process. The synthesis of fluorinated heterocyclic compounds presents unique thermal challenges that, if not properly managed, can lead to runaway reactions, product degradation, and significant safety incidents.
As Senior Application Scientists, we have compiled this resource based on established chemical principles, reaction hazard analysis, and field-proven methodologies. Our goal is to provide you with the causal understanding and practical tools necessary to ensure a safe, controlled, and efficient scale-up.
Frequently Asked Questions (FAQs) on Thermal Safety
This section addresses the most common questions regarding the thermal hazards inherent in the synthesis of this compound.
Q1: What are the primary reaction stages that pose a thermal risk during the synthesis of this compound?
The synthesis of this compound typically involves two key transformations, both of which carry potential thermal risks:
-
Nucleophilic Aromatic Substitution (SNAr) for Fluorination: This is often the most hazardous step. The displacement of a leaving group (like chlorine or a nitro group) from a pyridine ring by a fluoride source is highly exothermic.[1][2] The reaction rate and heat release are heavily influenced by the choice of solvent, the nature of the leaving group, and the presence of electron-withdrawing groups that activate the ring.[3] An uncontrolled SNAr reaction can lead to a rapid increase in temperature and pressure.
-
Fischer-Speier Esterification: The conversion of the isonicotinic acid moiety to its methyl ester using methanol, typically under acidic catalysis (e.g., H₂SO₄ or SOCl₂), is also an exothermic process.[4] While generally more manageable than fluorination, the heat of reaction can be significant at a large scale. If thionyl chloride is used to create an acyl chloride intermediate, additional hazards related to its reactivity and the off-gassing of HCl and SO₂ must be managed.[5]
Q2: How can we quantitatively assess the thermal risk before proceeding with a large-scale run?
Proactive risk assessment is critical. Before any scale-up, the thermal profile of the reaction must be characterized using reaction calorimetry. Techniques like Isothermal Titration Calorimetry (ITC) or, more commonly for process safety, a Reaction Calorimeter (RC1), provide essential data.[6]
Key parameters to measure include:
-
Heat of Reaction (ΔHr): The total energy released during the reaction.
-
Heat Capacity (Cp): The amount of heat required to raise the temperature of the reaction mass.
-
Adiabatic Temperature Rise (ΔTad): Calculated as |ΔHr| / Cp, this represents the theoretical temperature increase if all cooling were to fail.
-
Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the process would reach under adiabatic conditions.
This data allows you to classify the thermal risk and design an appropriate cooling strategy. A process is generally considered high-risk if the MTSR is close to or exceeds the onset temperature of decomposition for any component in the reaction mixture.[6]
Q3: What are the early warning signs of a developing thermal runaway, and what is the immediate emergency action plan?
Early detection is key to preventing a catastrophic event.
Warning Signs:
-
A sudden, unexpected acceleration in the rate of temperature increase, even with maximum cooling applied.
-
A reactor temperature that begins to exceed the jacket temperature.
-
A rapid increase in reactor pressure.
-
Noticeable changes in the reaction mixture's color or viscosity, or unexpected gas evolution.
Immediate Emergency Action Plan:
-
Stop All Reagent Feeds: Immediately cease the addition of any reactants.
-
Maximize Cooling: Ensure all cooling systems are operating at full capacity.
-
Initiate Emergency Quench: If the temperature continues to rise uncontrollably, add a pre-determined and validated quenching agent to the reactor to stop the reaction. The choice of quench agent is critical and must be tested at the lab scale to ensure it does not produce its own exotherm or hazardous byproducts.
-
Alert Personnel and Evacuate: Follow established site safety protocols for personnel alert and evacuation.[7]
The logical flow for managing a potential runaway is outlined in the diagram below.
Caption: Decision tree for immediate response to an unexpected exotherm.
Troubleshooting Guide: Specific Scenarios
Problem: During the SNAr fluorination step, the initial exotherm is far more aggressive than predicted by our lab-scale experiments.
-
Potential Cause 1: Reagent Accumulation. This is a classic scale-up problem. If the reaction is initiated at too low a temperature, the fluorinating agent may be added faster than it reacts. This unreacted material can then begin to react simultaneously, leading to a sudden and powerful exotherm.
-
Causality: The kinetics of the reaction are temperature-dependent (Arrhenius equation). Below a certain activation temperature, the reaction rate is negligible. Adding reagent under these conditions creates a "loaded spring" scenario.
-
Solution: Ensure the reaction has been initiated (a slight, controlled temperature rise is observed) before beginning the main reagent feed. Maintain the reaction temperature high enough to consume the reagent as it is added. The feed rate should be directly tied to the reactor's cooling capacity, a principle known as "reaction control."
-
Potential Cause 2: Impurities in Starting Material or Solvent. Water is a common culprit. It can react with certain fluorinating agents or alter the reaction mechanism, leading to unforeseen side reactions and thermal profiles.
-
Causality: Impurities can act as catalysts or inhibitors, or they can initiate alternative, more exothermic reaction pathways.
-
Solution: Rigorously qualify all raw materials and solvents for purity and water content (e.g., via Karl Fischer titration) before use. Ensure the reactor is clean, dry, and inerted (e.g., with nitrogen or argon) to prevent atmospheric moisture contamination.[8]
Problem: We observe a significant secondary exotherm during the work-up or quenching of the esterification reaction.
-
Potential Cause: Incomplete Reaction and Hydrolysis. If the esterification reaction does not go to completion, adding an aqueous solution (e.g., sodium bicarbonate for neutralization) can cause rapid hydrolysis of the unreacted acid catalyst (like thionyl chloride) or activated intermediates.[4]
-
Causality: The hydrolysis of reagents like SOCl₂ is extremely exothermic and generates gaseous byproducts (SO₂ and HCl), leading to both a thermal and a pressure hazard.
-
Solution:
-
Confirm Completion: Use in-process controls (e.g., HPLC, GC) to confirm the reaction has reached completion before proceeding to work-up.
-
Controlled Quench: Add the quenching solution slowly and with vigorous agitation to a cooled reaction mixture. Never add water or aqueous solutions to a hot, concentrated acid or reactive reagent. The quench should be done in a controlled manner where the temperature can be monitored and managed.
-
Key Protocols & Data
Protocol 1: Basic Reaction Calorimetry for Thermal Hazard Assessment
This protocol outlines a simplified workflow for using a reaction calorimeter to gather essential safety data.
-
System Setup:
-
Charge the reactor with the initial solvent and starting material (e.g., Methyl 2-chloroisonicotinate).
-
Establish thermal equilibrium by setting the jacket temperature (Tj) equal to the desired reaction temperature (Tr).
-
Calibrate the heat flow measurement by applying a known electrical heat pulse.
-
-
Reagent Addition:
-
Add the second reagent (e.g., potassium fluoride solution) at a slow, constant rate.
-
Continuously record the reactor temperature (Tr), jacket temperature (Tj), and reagent addition rate. The heat flow from the reaction is calculated in real-time based on the difference between Tr and Tj.
-
-
Data Analysis:
-
Integrate the heat flow curve over time to determine the total Heat of Reaction (ΔHr).
-
Measure the heat capacity (Cp) of the final reaction mixture.
-
Calculate the Adiabatic Temperature Rise (ΔTad = |ΔHr| / Cp).
-
Determine the Maximum Temperature of the Synthesis Reaction (MTSR = Tfinal + ΔTad).
-
-
Decomposition Analysis:
-
Take a sample of the final reaction mixture and analyze it using Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition (TD).
-
Safety Criterion: A safe process requires a significant gap between the MTSR and TD.
-
Caption: Workflow for thermal safety assessment before process scale-up.
Table 1: Representative Thermal Hazard Data
The following data is illustrative, based on analogous reactions, and should be experimentally verified for the specific process conditions used.
| Parameter | SNAr Fluorination Step | Esterification Step (H₂SO₄ cat.) | Justification |
| Typical Heat of Reaction (ΔHr) | -150 to -250 kJ/mol | -50 to -80 kJ/mol | SNAr reactions on activated rings are known to be highly exothermic.[1] Fischer esterifications are moderately exothermic.[9] |
| Adiabatic Temperature Rise (ΔTad) | 80 - 150 °C | 20 - 40 °C | Dependent on concentration, but reflects the higher energy release of the fluorination step. |
| Recommended Control Strategy | Semi-batch (controlled feed) | Batch or Semi-batch | The high exothermicity of fluorination necessitates careful control of the reaction rate by limiting the addition of a key reagent.[6] |
| Onset of Decomposition (TD, by DSC) | > 200 °C | > 200 °C | The thermal stability of the final product and intermediates must be experimentally determined. Decomposition can release HF and NOx.[10][11] |
References
- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
- Taylor & Francis Online. Synthesis of Some Fluorinated Pyridines Using Tetrabutylammonium Fluoride.
- EurekAlert!. Chemists develop new synthesis method for producing fluorinated piperidines.
- ScienceDaily. Chemists develop new synthesis method for producing fluorinated piperidines.
- National Institutes of Health (NIH). Harnessing the Radical Reactivity of Silver(II) Fluoride for Organofluorine Synthesis.
- National Institutes of Health (NIH). Concerted Nucleophilic Aromatic Substitution Reactions.
- National Institutes of Health (NIH). Harnessing the Radical Reactivity of Silver(II) Fluoride for Organofluorine Synthesis.
- Harvard University DASH. Silver-Mediated Fluorination of Functionalized Aryl Stannanes.
- National Institutes of Health (NIH). Silver-Catalyzed Late-Stage Fluorination.
- National Institutes of Health (NIH). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- ResearchGate. (PDF) Concerted Nucleophilic Aromatic Substitution Reactions.
- Wikipedia. Nucleophilic aromatic substitution.
- Organic Syntheses. Procedure for 2-Hydroxyimino-2-phenylacetonitrile.
- Google Patents. CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- ResearchGate. Any procedure for the esterification of isonicotinic acid?.
- Google Patents. WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.
- MDPI. Applications of Isothermal Titration Calorimetry in Studying Biomimetic Nanocarriers.
- ResearchGate. Synthesis of 2-amino-5-fluoropyridine.
- PubChem. 2-Fluoropyridine.
- Virginia Commonwealth University. Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate.
- National Institutes of Health (NIH). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization.
- MDPI. Thermal Decomposition of [AH][M(HCOO)3] Perovskite-Like Formates.
- ResearchGate. Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461.
- ResearchGate. Optimization and Scale-Up of a Novel Process for 2-Aminoindan Hydrochloride Production.
- University of Toronto, Shoichet Lab. Synthesis and thermal stability of hybrid fluorosilicone polymers.
- ResearchGate. Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions | Request PDF.
- Google Patents. CN104292104A - Method and device for preparing methyl fluoroacetate.
- National Institutes of Health (NIH). Unraveling the thermal decomposition and chemical ionization of methionine using ion mobility spectrometry and computational chemistry.
- MDPI. Thermal Catalytic Decomposition of Dimethyl Methyl Phosphonate Using CuO-CeO2/γ-Al2O3.
Sources
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Methyl 2-Fluoroisonicotinate - Safety Data Sheet [chemicalbook.com]
- 11. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 2-fluoroisonicotinate" handling and storage best practices
Welcome to the comprehensive technical support guide for Methyl 2-fluoroisonicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) regarding the handling, storage, and use of this versatile reagent.
Introduction
This compound is a key building block in medicinal chemistry and materials science, valued for its reactive 2-fluoro substituent on the electron-deficient pyridine ring. This structural feature makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functionalities. However, the presence of both a reactive fluorine atom and a methyl ester group can present unique challenges in synthesis and handling. This guide provides expert insights and practical solutions to common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored under an inert atmosphere, such as nitrogen or argon, at a temperature of 2-8°C.[1][2] This is to prevent potential degradation from atmospheric moisture and to maintain its stability over time. The compound is a colorless liquid and should be stored in a tightly sealed container in a dry, well-ventilated area.[3][4]
Q2: What are the primary safety hazards associated with this compound?
A2: According to safety data sheets, this compound is classified as a skin and eye irritant. It may also cause respiratory irritation. Therefore, it is crucial to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.
Q3: Is this compound stable in common organic solvents?
A3: this compound is generally stable in anhydrous, non-nucleophilic organic solvents such as acetonitrile, THF, and dichloromethane under inert atmosphere. However, its stability can be compromised in the presence of nucleophilic solvents (e.g., alcohols) or residual moisture, especially under basic or acidic conditions, which can lead to hydrolysis or transesterification of the methyl ester.
Q4: What is the primary reactivity of this compound?
A4: The primary and most synthetically useful reactivity of this compound is the nucleophilic aromatic substitution (SNAr) of the 2-fluoro group. The fluorine atom is an excellent leaving group in this context, being on an electron-deficient pyridine ring. In fact, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine.[5][6][7] This high reactivity allows for the introduction of a wide range of nucleophiles under relatively mild conditions.
Troubleshooting Guides
This section provides detailed troubleshooting for common problems encountered during reactions involving this compound.
Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Q: I am attempting an SNAr reaction with this compound, but I am observing low to no yield of my desired product. What are the potential causes and how can I improve the outcome?
A: Low yields in SNAr reactions with 2-fluoropyridines can arise from several factors. Below is a systematic approach to troubleshooting this issue.
1. Inadequate Reaction Conditions:
-
Anhydrous Conditions: SNAr reactions are often sensitive to moisture. Ensure that all glassware is oven-dried and the reaction is run under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
-
Temperature: While 2-fluoropyridines are highly reactive, some nucleophiles may require heating to proceed at a reasonable rate. If your reaction is sluggish at room temperature, consider gradually increasing the temperature. However, be aware that excessive heat can lead to side reactions.
-
Base Strength: Many SNAr reactions require a base to deprotonate the nucleophile or to scavenge the HF generated. The strength of the base is critical. A base that is too weak may not sufficiently activate the nucleophile, while a base that is too strong could lead to side reactions with the solvent or the ester group. Common bases include K2CO3, Cs2CO3, and non-nucleophilic organic bases like DBU or DIPEA.
2. Nucleophile Reactivity:
-
Nucleophilicity: The success of the reaction is highly dependent on the nucleophilicity of the attacking species. Weakly nucleophilic compounds may require more forcing conditions or the use of a catalyst.
-
Steric Hindrance: A sterically hindered nucleophile may have difficulty approaching the C-2 position of the pyridine ring, leading to a slower reaction rate.
3. Competing Side Reactions:
-
Reaction at the Ester: The methyl ester at the 4-position is also an electrophilic site. Strong, hard nucleophiles, especially under harsh conditions, can react with the ester, leading to hydrolysis, amidation, or transesterification. This is a common cause of obtaining a mixture of products or low yields of the desired SNAr product.[5][6] The choice of solvent can be critical in directing the selectivity. For example, when reacting with aqueous methylamine, using THF as a solvent can result in a mixture of products from substitution at both the fluorine and the ester, whereas switching to methanol can favor the selective transformation of the methyl ester.[5]
-
Decomposition: Fluorinated heterocycles can be sensitive to strong acids or bases, leading to decomposition.
Below is a troubleshooting workflow to diagnose the cause of low yield:
Issue 2: An Unexpected Side Product is Observed
Q: I have performed a reaction with this compound and I am observing an unexpected side product in my LC-MS and/or NMR analysis. What could it be?
A: The bifunctional nature of this compound makes it susceptible to a few common side reactions, leading to the formation of predictable side products.
1. Hydrolysis of the Methyl Ester:
-
Cause: Presence of water in the reaction mixture, especially under acidic or basic conditions.
-
Identification: Look for a product with a mass 14 units lower than the starting material or the expected product (loss of a methyl group and gain of a hydrogen). In the 1H NMR, the singlet corresponding to the methyl ester protons (around 3.9 ppm) will be absent. The resulting carboxylic acid proton is often broad and may exchange with D2O.
-
Prevention: Use anhydrous solvents and reagents. If an aqueous workup is necessary, perform it at low temperatures and quickly.
2. Transesterification of the Methyl Ester:
-
Cause: Use of an alcohol as a solvent or the presence of an alcohol nucleophile. This reaction is catalyzed by both acids and bases.[2][8]
-
Identification: Look for a product with a mass corresponding to the exchange of the methyl group with the alkyl group of the alcohol solvent/nucleophile.
-
Prevention: Avoid using alcohol as a solvent unless transesterification is the desired outcome. If an alcohol is the nucleophile for the SNAr reaction, be aware that transesterification may be a competing reaction.
3. Reaction at Both the Fluoro and Ester Groups:
-
Cause: Use of a strong nucleophile that can react at both electrophilic centers.
-
Identification: The product will have a mass corresponding to the addition of the nucleophile at both the C-2 position (displacing fluorine) and the carbonyl carbon of the ester (displacing the methoxy group).
-
Prevention: Use milder reaction conditions (lower temperature, weaker base). The choice of solvent can also play a crucial role in selectivity.[5][6]
The following diagram illustrates the competing reaction pathways:
Issue 3: Difficulty in Purifying the Product
Q: I am having trouble purifying my product after a reaction with this compound. What are some common issues and solutions?
A: Purification challenges often arise from the similar polarities of the starting material, product, and side products.
-
Co-elution in Column Chromatography: The starting material and the SNAr product may have similar polarities, making separation by silica gel chromatography difficult.
-
Solution: Use a shallow solvent gradient during column chromatography to improve separation. Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.
-
-
Removal of Basic Impurities: If a strong organic base (e.g., DBU, DIPEA) was used, it can be challenging to remove.
-
Solution: Perform an acidic wash (e.g., with 1M HCl) during the workup to protonate and extract the basic impurities into the aqueous layer. Be cautious if your product is acid-sensitive.
-
-
Product is Water-Soluble: The introduction of polar functional groups can increase the water solubility of the product, leading to losses during aqueous workup.
-
Solution: Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product. Use a continuous liquid-liquid extractor for highly water-soluble compounds.
-
Analytical Characterization
Q: What should I expect in the 1H and 13C NMR spectra of this compound?
-
1H NMR:
-
A singlet for the methyl ester protons (-OCH3) around 3.9 ppm.
-
Three aromatic protons on the pyridine ring. The proton at C-6 will likely be a doublet, the proton at C-5 a doublet of doublets, and the proton at C-3 a small doublet or singlet, all in the range of 7.5-8.5 ppm. The fluorine atom at C-2 will cause coupling to the proton at C-3.
-
-
13C NMR:
-
A signal for the methyl ester carbon around 53 ppm.
-
Four signals for the pyridine ring carbons and one for the carbonyl carbon. The carbon attached to the fluorine (C-2) will appear as a doublet with a large C-F coupling constant (1JCF), typically in the range of 230-260 Hz. The other ring carbons will also show smaller C-F couplings.
-
Q: What are the best analytical methods to monitor the progress of a reaction involving this compound?
A:
-
Thin Layer Chromatography (TLC): Useful for a quick qualitative assessment of the reaction progress. Staining with potassium permanganate or visualization under UV light can be effective.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for monitoring the reaction. It allows for the separation and identification of the starting material, product, and any side products by their mass-to-charge ratio. This is particularly useful for identifying the side products discussed in the troubleshooting section.
-
19F NMR Spectroscopy: If available, 19F NMR is an excellent tool for monitoring the consumption of the starting material, as the chemical shift of the fluorine will change significantly upon substitution.
Data Summary Table
| Property | Value | Reference |
| CAS Number | 455-69-6 | [2] |
| Molecular Formula | C7H6FNO2 | [2] |
| Molecular Weight | 155.13 g/mol | [2] |
| Appearance | Colorless liquid | [3][4] |
| Boiling Point | 82-85 °C @ 8 Torr | [3][4] |
| Density | 1.251 g/mL at 25 °C | [2] |
| Flash Point | 93 °C | [2] |
| Storage | 2-8°C, under inert gas | [1][2] |
This technical support guide is intended to provide a foundation for the safe and effective use of this compound. As with any chemical reagent, it is essential to consult the safety data sheet and relevant literature before use. Should you encounter issues not addressed in this guide, please do not hesitate to reach out to our technical support team.
References
- BenchChem. (2025). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. BenchChem.
- D. A. Nagib, M. E. Scott, and D. W. C. MacMillan. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(29), 10466-10477.
- Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(29), 10466–10477.
- ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
- BLD Pharm. (n.d.). 455-69-6|this compound.
- ChemicalBook. (n.d.). This compound CAS#: 455-69-6.
- Schlosser, M., & Rausis, T. (2005). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Helvetica Chimica Acta, 88(6), 1240-1249.
- Chambers, R. D., & Sargent, C. R. (2010). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 2(4), 464-498.
- Sigma-Aldrich. (n.d.). Product Information - 15716 Boron trifluoride -methanol solution.
- Master Organic Chemistry. (2022). Transesterification.
- ChemicalBook. (2025).
- Royal Society of Chemistry. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.
- Wikipedia. (n.d.). Transesterification.
- Gámez-Montaño, R., et al. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Organic & Biomolecular Chemistry, 17(36), 8416-8425.
- Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. Washington, DC: U.S.
- Shimadzu. (n.d.). LC-MS/MS Method Package for Primary Metabolites.
- ResearchGate. (n.d.). Examination of the hyperpolarizability of fluorinated nicotinic acids and further pyridine carboxylic acids using SABRE.
- Google Patents. (n.d.). IL187328A - N- Methyl-2-Fluoro- {4- [3- (4-Cyano-3-Trifluoromethylphenyl) -5,5-Dimethyl-4-Oxo-2-Theoxo-Imidazolidin-1-Ill]} Benzamide, Pharmaceuticals Containing It and its use for drug preparation.
- Leadbeater, N. E., & Stencel, L. M. (2015).
- Karu, K., et al. (2021).
- Google Patents. (n.d.). CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
- Royal Society of Chemistry. (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry.
- Pharma Inventor Inc. (n.d.). Patent & Publications.
- ResearchGate. (2021). Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- ResearchGate. (2025). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(1), 12-18.
- SciSpace. (n.d.). LC-MS-based metabolomics.
- PubMed. (2006). Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors.
- ResearchGate. (2025). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water.
- ResearchGate. (2025). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.
- Royal Society of Chemistry. (n.d.). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride.
- ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?
- MDPI. (2019). Multi LC-MS/MS and LC-HRMS Methods for Determination of 24 Mycotoxins including Major Phase I and II Biomarker Metabolites in Biological Matrices from Pigs and Broiler Chickens.
- Google Patents. (n.d.). US20170298028A1 - Process for Producing Fluorocytosine and Fluorocytosine Derivatives.
- PubMed. (2015). Factors that determine stability of highly concentrated chemically defined production media.
- PubChem. (n.d.). Methyl 2-Phenylisonicotinate.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Chegg.com. (2020). Solved 5. Analyze the 1H-NMR and 13C-NMR spectra of methyl.
- Chemconnections. (n.d.). 13C NMR Spectroscopy 1H and 13C NMR compared.
- ChemicalBook. (2025).
- ResearchGate. (2025). Kinetics and mechanism of the defluorination of 8-fluoropurine nucleosides in basic and acidic media.
- National Institutes of Health. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methyl 2-Fluoroisonicotinate - Safety Data Sheet [chemicalbook.com]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Transesterification - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 2-fluoroisonicotinate and Methyl 2-chloroisonicotinate for Drug Development Professionals
In the landscape of modern drug discovery and development, the strategic functionalization of heterocyclic scaffolds is paramount. Pyridine rings, in particular, are a cornerstone of many blockbuster pharmaceuticals. The choice of starting material for the synthesis of complex pyridine derivatives can have profound implications on reaction efficiency, yield, and overall cost-effectiveness. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: Methyl 2-fluoroisonicotinate and Methyl 2-chloroisonicotinate . We will delve into their performance in two of the most crucial classes of reactions in medicinal chemistry: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling, supported by experimental data and mechanistic insights.
At a Glance: Key Reactivity Differences
| Reaction Type | This compound | Methyl 2-chloroisonicotinate | Underlying Principle |
| Nucleophilic Aromatic Substitution (SNAr) | Highly Reactive | Moderately Reactive | Rate is governed by the stability of the Meisenheimer intermediate. Fluorine's high electronegativity provides superior stabilization. |
| Suzuki-Miyaura Cross-Coupling | Generally Unreactive | Moderately Reactive | Rate is primarily determined by the C-X bond strength. The C-F bond is significantly stronger and resistant to oxidative addition by Palladium(0). |
I. Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens
The SNAr reaction is a powerful tool for forging new bonds at an aromatic carbon center. The reaction proceeds via a two-step addition-elimination mechanism, where the initial attack of the nucleophile is typically the rate-determining step.
The Decisive Role of the Meisenheimer Intermediate
The stability of the negatively charged intermediate, known as the Meisenheimer complex, is the key determinant of the reaction rate[1]. The pyridine nitrogen atom, being electron-withdrawing, already activates the 2- and 4-positions towards nucleophilic attack by stabilizing the negative charge through resonance[1]. The halogen at the 2-position plays a crucial secondary role in this stabilization.
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=10];
Reactants [label="Halopyridine + Nucleophile", fillcolor="#F1F3F4", fontcolor="#202124"]; TS1 [label="Transition State 1\n(Rate-Determining)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="Meisenheimer Complex\n(Stabilized by Halogen)", fillcolor="#F1F3F4", fontcolor="#202124"]; TS2 [label="Transition State 2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Substituted Pyridine", fillcolor="#F1F3F4", fontcolor="#202124"];
This compound: The extreme electronegativity of the fluorine atom exerts a powerful inductive effect (-I), significantly stabilizing the adjacent negative charge in the Meisenheimer complex. This stabilization lowers the activation energy of the rate-determining nucleophilic addition step, leading to a dramatically increased reaction rate.
Methyl 2-chloroisonicotinate: While chlorine is also an electron-withdrawing group, its inductive effect is less pronounced than that of fluorine. Consequently, it offers less stabilization to the Meisenheimer intermediate, resulting in a slower reaction rate compared to its fluoro counterpart.
Quantitative Comparison:
| Substrate | Relative Reactivity (vs. 2-chloropyridine) |
| 2-Fluoropyridine | ~320 |
| 2-Chloropyridine | 1 |
Data from the reaction with sodium ethoxide in ethanol.[2][3][4]
Experimental Protocol: Representative SNAr Amination
This protocol describes a general procedure for the amination of a 2-halopyridine, a common transformation in drug synthesis.
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=10];
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup:\n- 2-Halopyridine (1 eq)\n- Amine (1.2 eq)\n- Base (e.g., K₂CO₃, 2 eq)\n- Polar Aprotic Solvent (e.g., DMF, DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="Heat Reaction Mixture\n(e.g., 80-120 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Monitor Progress\n(TLC, LC-MS)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup:\n- Dilute with water\n- Extract with organic solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Purification:\n(e.g., Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Isolated Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Materials:
-
This compound or Methyl 2-chloroisonicotinate (1.0 equiv)
-
Desired amine (1.1 - 1.5 equiv)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 equiv)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the 2-halopyridine, the amine, and the base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C). For this compound, lower temperatures and shorter reaction times may be sufficient.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
II. Suzuki-Miyaura Cross-Coupling: The Strength of the C-X Bond
The Suzuki-Miyaura cross-coupling is a pillar of modern synthetic chemistry for the formation of C-C bonds. The catalytic cycle involves the oxidative addition of an organohalide to a Palladium(0) complex, which is often the rate-determining step.
The Dominance of Bond Dissociation Energy
The reactivity of the organohalide in Suzuki-Miyaura coupling is primarily governed by the carbon-halogen (C-X) bond dissociation energy (BDE). A weaker C-X bond leads to a faster rate of oxidative addition.
This trend leads to a general reactivity order of I > Br > Cl >> F.[6][7]
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=10];
Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\n(Rate-Determining)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_halide [label="R-Pd(II)-X(L₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation\n(with R'-B(OR)₂)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_aryl [label="R-Pd(II)-R'(L₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="R-R'", fillcolor="#F1F3F4", fontcolor="#202124"];
This compound: Due to the immense strength of the C-F bond, this compound is generally considered unreactive in standard Suzuki-Miyaura cross-coupling reactions. Overcoming the high activation barrier for the oxidative addition of the C-F bond to Palladium(0) is extremely challenging and requires highly specialized and often impractical conditions.
Methyl 2-chloroisonicotinate: The C-Cl bond is significantly weaker than the C-F bond, making Methyl 2-chloroisonicotinate a viable, albeit sometimes challenging, substrate for Suzuki-Miyaura coupling. While less reactive than its bromo- or iodo- counterparts, advancements in catalyst technology, particularly the development of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbene (NHC) ligands, have made the coupling of 2-chloropyridines efficient and synthetically useful.[5]
Comparative Performance:
| Substrate | Relative Reactivity in Suzuki-Miyaura | Typical Reaction Conditions |
| This compound | Low to Negligible | Not a suitable substrate for standard Suzuki-Miyaura coupling.[7] |
| Methyl 2-chloroisonicotinate | Moderate | Higher temperatures, electron-rich and bulky phosphine ligands, and stronger bases may be required compared to bromo-analogs. |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of Methyl 2-chloroisonicotinate.
Materials:
-
Methyl 2-chloroisonicotinate (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃/SPhos)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask) under an inert atmosphere (e.g., argon or nitrogen), add the Methyl 2-chloroisonicotinate, arylboronic acid, and base.
-
Add the palladium source and the ligand (if using a pre-catalyst system).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired 2-arylpyridine.
Conclusion and Strategic Recommendations
The choice between this compound and Methyl 2-chloroisonicotinate is dictated entirely by the desired synthetic transformation.
-
For Nucleophilic Aromatic Substitution (SNAr) reactions, This compound is the unequivocally superior substrate . Its high reactivity allows for milder reaction conditions, shorter reaction times, and potentially broader substrate scope with various nucleophiles. This can be particularly advantageous when working with complex, multi-functionalized molecules that are sensitive to harsh conditions.
-
For Suzuki-Miyaura Cross-Coupling and other palladium-catalyzed cross-coupling reactions that proceed via oxidative addition, Methyl 2-chloroisonicotinate is the viable option , while the fluoro-analog is essentially inert. While it may require more robust catalytic systems and forcing conditions compared to bromo- or iodo-pyridines, it is a readily available and cost-effective starting material for the synthesis of 2-arylpyridine derivatives.
By understanding these fundamental reactivity differences, researchers and drug development professionals can make more informed decisions in the design of synthetic routes, ultimately leading to more efficient and successful discovery and development campaigns.
References
- A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. Benchchem. [URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-the-reactivity-of-2-bromo-vs-2-chloropyridines-in-cross-coupling-reactions]
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid. Benchchem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-suzuki-miyaura-coupling-of-2-fluoropyridine-3-boronic-acid]
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides. Benchchem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-suzuki-miyaura-coupling-of-2-fluoropyridine-3-boronic-acid-with-aryl-halides]
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8054486/]
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja505223j]
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [URL: https://scholarship.claremont.edu/scripps_theses/1628/]
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2894154/]
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem. [URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-the-reactivity-of-halopyrimidines-in-cross-coupling-reactions]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol048442%2B]
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [URL: https://www.researchgate.
- The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. EPFL Graph Search. [URL: https://search.epfl.ch/?q=The%20reactivity%20of%202-fluoro-%20and%202-chloropyridines%20toward%20sodium%20ethoxide%3A%20Factors%20governing%20the%20rates%20of%20nucleophilic%20(het)
- Reactivity of Chloropyridine Isomers in SNAr Reactions: A Comparative Guide. Benchchem. [URL: https://www.benchchem.
- A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions. Benchchem. [URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-alternatives-for-2-bromo-6-methylisonicotinic-acid-in-cross-coupling-reactions]
Sources
A Comparative Guide to Catalytic Systems for the Functionalization of Methyl 2-fluoroisonicotinate
For researchers, scientists, and drug development professionals, the strategic functionalization of heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the substituted pyridine motif is of paramount importance due to its prevalence in a vast array of pharmaceuticals. Methyl 2-fluoroisonicotinate, with its electron-deficient nature and strategically placed fluorine atom, represents a valuable starting material for the synthesis of novel bioactive compounds. The direct functionalization of its C-H bonds offers an atom-economical and efficient route to structural diversification, moving beyond traditional cross-coupling reactions that require pre-functionalized starting materials.
This guide provides an in-depth comparison of two prominent and distinct catalytic systems for the functionalization of electron-deficient pyridines, offering a framework for selecting the optimal approach for derivatizing scaffolds like this compound. We will explore Palladium-catalyzed C-H arylation and Iridium-catalyzed C-H borylation, delving into their mechanistic underpinnings, practical considerations, and performance based on experimental data from analogous systems.
System 1: Palladium-Catalyzed Direct C-H Arylation
Palladium catalysis has long been a workhorse in C-C bond formation. In the context of C-H functionalization, Palladium-catalyzed direct arylation has emerged as a powerful tool for forging biaryl linkages. This approach typically involves the activation of a C-H bond on the pyridine ring and subsequent coupling with an aryl partner.
Mechanistic Rationale and Key Parameters
The generally accepted mechanism for Palladium-catalyzed C-H arylation of pyridines often proceeds through a concerted metalation-deprotonation (CMD) pathway. The pyridine nitrogen plays a crucial role in directing the catalyst to the C-H bond at the C2 or C6 position. For a substrate like this compound, the C6 position is the most likely site for functionalization due to the directing effect of the pyridine nitrogen.
The catalytic cycle is often proposed to involve a Pd(II)/Pd(IV) cycle, particularly when using hypervalent iodine reagents as the aryl source. The key steps involve:
-
C-H Activation: The Pd(II) catalyst, coordinated to the pyridine, activates a C-H bond to form a palladacycle intermediate.
-
Oxidative Addition: The arylating agent (e.g., a diaryliodonium salt or an aryl halide) undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.[1][2]
-
Reductive Elimination: The desired C-C bond is formed through reductive elimination from the Pd(IV) complex, regenerating a Pd(II) species to continue the catalytic cycle.[1][2]
The choice of ligand, oxidant, and base are critical parameters that can significantly influence the reaction's efficiency and substrate scope.
Representative Experimental Protocol: Palladium-Catalyzed C-H Arylation of an Electron-Deficient Pyridine Derivative
The following is a generalized protocol based on literature procedures for similar substrates and should be optimized for specific applications.[3]
-
To a sealed reaction tube, add the pyridine substrate (1.0 equiv.), the aryl iodide (3.0 equiv.), Palladium(II) acetate (Pd(OAc)₂, 10-20 mol%), and sodium acetate (NaOAc, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add the appropriate solvent (e.g., chlorobenzene or 1,4-dioxane) via syringe.
-
Seal the tube and heat the reaction mixture at 120-140 °C for 24-48 hours.
-
After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., dichloromethane) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylated pyridine.
System 2: Iridium-Catalyzed C-H Borylation
An alternative and highly versatile strategy for functionalization is the Iridium-catalyzed C-H borylation. This reaction introduces a boronate ester group onto the pyridine ring, which can then be readily converted to a wide range of other functional groups through well-established transformations like the Suzuki-Miyaura cross-coupling. This two-step approach offers significant flexibility in molecular design.
Mechanistic Rationale and Key Parameters
Iridium-catalyzed C-H borylation is thought to proceed via a concerted mechanism involving an Iridium(III) active species. A key challenge in the borylation of pyridines is the potential for the pyridine nitrogen to coordinate to the iridium center, which can inhibit catalysis.[4][5] This is often overcome by using sterically hindered pyridine substrates or by careful selection of ligands.
The regioselectivity of the borylation is primarily governed by steric factors, with the boryl group being introduced at the least sterically hindered C-H bond. For this compound, this would likely be the C5 or C6 position, depending on the steric influence of the ester group. The use of specific ligands can also influence regioselectivity.
The catalytic cycle generally involves:
-
Oxidative Addition: The Iridium catalyst undergoes oxidative addition to the B-B or B-H bond of the boron source (e.g., B₂pin₂ or HBpin).
-
C-H Activation: The resulting iridium-boryl complex then activates a C-H bond of the pyridine substrate.
-
Reductive Elimination: Reductive elimination of the borylated pyridine product regenerates the active iridium catalyst.
Representative Experimental Protocol: Iridium-Catalyzed C-H Borylation of a Fluoro-Substituted Pyridine
The following is a generalized protocol based on literature procedures for similar substrates and should be optimized for specific applications.[6]
-
In a glovebox or under an inert atmosphere, add the iridium precatalyst (e.g., [Ir(OMe)COD]₂, 1-3 mol%) and a suitable ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbpy, 1-3 mol%) to a Schlenk flask.
-
Add the borylating agent, bis(pinacolato)diboron (B₂pin₂), and the pyridine substrate.
-
If a solvent is used, add it at this stage (often, these reactions can be run neat).
-
Seal the flask and heat the reaction mixture at 80-100 °C for the specified time, monitoring the reaction progress by GC-MS or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If the reaction was run neat, dissolve the residue in a suitable solvent.
-
The product can be purified by column chromatography on silica gel. It is important to note that some pyridylboronic esters can be unstable on silica gel.[6]
Performance Comparison: Palladium-Catalyzed Arylation vs. Iridium-Catalyzed Borylation
| Feature | Palladium-Catalyzed C-H Arylation | Iridium-Catalyzed C-H Borylation |
| Primary Transformation | Direct formation of a C-C (aryl) bond. | Formation of a C-B bond, enabling further functionalization. |
| Regioselectivity | Primarily electronically driven and directed by the pyridine nitrogen (typically C2/C6). | Primarily sterically driven, favoring the least hindered C-H bond. |
| Substrate Scope | Generally tolerant of various functional groups. Electron-deficient pyridines are often good substrates. | Broad substrate scope, including those with sensitive functional groups. |
| Catalyst Loading | Typically higher (5-20 mol%). | Generally lower (1-5 mol%). |
| Reaction Temperature | Often requires high temperatures (100-150 °C). | Can often be performed at lower to moderate temperatures (80-100 °C). |
| Key Advantages | Direct and atom-economical route to biaryl compounds in a single step. | Introduces a highly versatile boronate ester handle for diverse downstream transformations. |
| Potential Challenges | Can require specific directing groups for high regioselectivity. Potential for catalyst deactivation. | Pyridine coordination can inhibit the catalyst. Product stability can be an issue.[4][5][6] |
Visualizing the Catalytic Cycles
Palladium-Catalyzed C-H Arylation
Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation.
Iridium-Catalyzed C-H Borylation
Caption: Proposed catalytic cycle for Ir-catalyzed C-H borylation.
Conclusion and Outlook
Both Palladium-catalyzed C-H arylation and Iridium-catalyzed C-H borylation offer powerful and complementary strategies for the functionalization of electron-deficient pyridines like this compound. The choice between these two systems will ultimately depend on the specific synthetic goal.
For the direct synthesis of biaryl compounds, Palladium-catalyzed arylation provides a more direct route. However, if a variety of functional groups are to be introduced at a specific position, the Iridium-catalyzed borylation followed by subsequent cross-coupling reactions offers greater synthetic flexibility. The milder reaction conditions of the borylation may also be advantageous for substrates with sensitive functional groups.
As the field of C-H functionalization continues to evolve, the development of more active and selective catalysts will undoubtedly expand the synthetic chemist's toolbox, enabling the rapid and efficient synthesis of novel molecular architectures for drug discovery and beyond.
References
- Tan, Y.; Barrios-Landeros, F; Hartwig, J.F. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. J. Am. Chem. Soc.2012, 134, 3683–3686. [Link]
- Stuart, D. R.; Alsabeh, P.; Kuhn, M.; Fagnou, K. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. J. Am. Chem. Soc.2010, 132, 13579-13591. [Link]
- Chen, G.; Shaughnessy, K. H. Proposed mechanism of secondary C(sp³)−H arylation using pyridine directing group.
- Wang, D.-H.; Wasa, M.; Giri, R.; Yu, J.-Q. Palladium-Catalyzed C(sp2)–H Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group. ACS Omega. 2021, 6, 25892-25900. [Link]
- Feng, C.; Feng, D.; Loh, T.-P. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Tetrahedron Lett.2025, 165, 155567. [Link]
- Sadler, S. A.; Tajuddin, H.; Mkhalid, I. A. I.; Batsanov, A. S.; Albesa-Jove, D.; Cheung, M. S.; Maxwell, A. C.; Shukla, L.; Roberts, B.; Blakemore, D. C.; Lin, Z.; Marder, T. B.; Steel, P. G. Iridium-catalyzed C–H borylation of pyridines. Org. Biomol. Chem.2014, 12, 7318-7327. [Link]
- Sadler, S. A.; Tajuddin, H.; Mkhalid, I. A. I.; Batsanov, A. S.; Albesa-Jove, D.; Cheung, M. S.; Maxwell, A. C.; Shukla, L.; Roberts, B.; Blakemore, D. C.; Lin, Z.; Marder, T. B.; Steel, P. G.
- Chotana, G. A.; Vechorkin, O.; Jat, J. L.; Singh, V. P. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. ACS Omega. 2022, 7, 11956-11965. [Link]
Sources
- 1. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic analysis (NMR, IR, MS) of "Methyl 2-fluoroisonicotinate" for structure confirmation
< < A Comparison Guide to the Spectroscopic Analysis of Methyl 2-fluoroisonicotinate for Unambiguous Structure Confirmation
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is a foundational requirement. This compound, a fluorinated pyridine derivative, presents a compelling case for the rigorous application of modern spectroscopic techniques. The introduction of a fluorine atom and a methyl ester group onto the isonicotinate scaffold significantly influences its electronic properties and, consequently, its spectroscopic signature. This guide provides an in-depth, comparative analysis of the Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data essential for the unambiguous confirmation of its structure. We will explore the causality behind the observed spectral features and provide validated experimental protocols, contrasting the data with potential isomeric impurities to highlight the power of a multi-technique approach.
Mass Spectrometry (MS): The Initial Molecular Fingerprint
Mass spectrometry serves as the initial and indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₆FNO₂), the expected nominal mass is 155 amu.[1] High-resolution mass spectrometry (HRMS) would provide a more precise mass, crucial for confirming the elemental formula and distinguishing it from isobaric compounds.
Expected Fragmentation Pattern
The fragmentation pattern in electron ionization mass spectrometry (EI-MS) provides a roadmap to the molecule's structure. The stability of the pyridine ring and the nature of its substituents dictate the fragmentation pathways. While the molecular ion peak ([M]⁺) at m/z 155 should be observable, the fragmentation is anticipated to proceed through several key losses:
-
Loss of the methoxy group (-OCH₃): A prominent fragment at m/z 124 ([M-OCH₃]⁺) is expected, resulting from the cleavage of the ester's C-O bond. This is a common fragmentation pathway for methyl esters.[2]
-
Loss of the entire ester group (-COOCH₃): A fragment at m/z 96 ([M-COOCH₃]⁺) can also be anticipated.
-
Rearrangement and subsequent fragmentation: The presence of the nitrogen atom in the pyridine ring can lead to complex rearrangements. For 2-substituted pyridines, atypical fragmentation behavior, such as the loss of CH₂O from the molecular ion, has been observed.[3]
Comparison with Isomers
To truly appreciate the diagnostic power of MS, a comparison with potential isomers is essential. Let's consider Methyl 3-fluoroisonicotinate and Methyl 2-fluoronicotinate. While all three share the same molecular weight, their fragmentation patterns would differ due to the relative positions of the substituents influencing bond stabilities and rearrangement possibilities. For instance, the interaction between the fluorine and the ester group in the ortho position (in Methyl 2-fluoronicotinate) could lead to unique fragmentation pathways not observed for the other isomers.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of the purified compound in a volatile solvent like methanol or dichloromethane.
-
Instrument: A standard quadrupole or time-of-flight (TOF) mass spectrometer equipped with an EI source.
-
Ionization Energy: Typically 70 eV.
-
Inlet System: A direct insertion probe or a gas chromatograph (GC-MS) for volatile samples.
-
Data Acquisition: Scan a mass range of m/z 40-200.
Data Summary: MS
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 155 | 124, 96 |
| Methyl 3-fluoroisonicotinate | 155 | 124, 96 |
| Methyl 2-fluoronicotinate | 155 | 124, 96, potential ortho-effect fragments |
Fragmentation Pathway Visualization
Caption: Proposed EI-MS fragmentation of this compound.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Characteristic Absorption Bands
For this compound, the IR spectrum is expected to show several key absorption bands:
-
C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹. This is a highly characteristic peak for the carbonyl group in an ester.[4]
-
C-O Stretch (Ester): A strong band in the 1250-1300 cm⁻¹ region is indicative of the C-O single bond stretch of the ester.[5]
-
C-F Stretch: The C-F stretch in aromatic compounds typically appears in the 1150-1250 cm⁻¹ region.[6]
-
Aromatic C=C and C=N Stretches: The pyridine ring will exhibit several bands in the 1400-1650 cm⁻¹ region due to C=C and C=N stretching vibrations.[7]
-
Aromatic C-H Stretch: A weak to medium absorption above 3000 cm⁻¹ is characteristic of aromatic C-H stretching.[8]
-
Aliphatic C-H Stretch: The methyl group of the ester will show C-H stretching absorptions just below 3000 cm⁻¹.[5]
Distinguishing from Isomers and Related Compounds
While the IR spectra of the different fluoro-substituted methyl isonicotinate isomers will be broadly similar, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation. The position of the fluorine atom will influence the electronic distribution within the ring, causing slight shifts in the vibrational frequencies of the ring bonds. For instance, comparing with the non-fluorinated analog, Methyl isonicotinate, the most significant difference would be the presence of the C-F stretching band.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Data Summary: IR
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (Ester) | 1720-1740 |
| C-O (Ester) | 1250-1300 |
| C-F (Aromatic) | 1150-1250 |
| C=C, C=N (Aromatic) | 1400-1650 |
| C-H (Aromatic) | >3000 |
| C-H (Aliphatic) | <3000 |
IR Spectrum Logical Flow
Caption: Decision workflow for IR spectral analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity of atoms can be determined.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show three distinct signals:
-
Methyl Protons (-OCH₃): A singlet at approximately 3.9-4.0 ppm, corresponding to the three protons of the methyl ester.
-
Pyridine Ring Protons: Due to the substitution pattern, three signals corresponding to the three protons on the pyridine ring will be observed. Their chemical shifts will be in the aromatic region (typically 7.0-9.0 ppm). The fluorine atom will cause splitting of the adjacent proton signals (H-3) and potentially longer-range coupling to other protons. The electron-withdrawing nature of the fluorine and the ester group will generally shift the ring protons downfield.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. Key expected signals include:
-
Carbonyl Carbon (C=O): A signal in the range of 160-170 ppm.
-
Pyridine Ring Carbons: Five distinct signals for the carbons of the pyridine ring. The carbon directly attached to the fluorine atom (C-2) will exhibit a large one-bond C-F coupling constant (¹JCF), typically in the range of -150 to -300 Hz.[9] The other ring carbons will also show smaller C-F couplings (²JCF, ³JCF, etc.).
-
Methyl Carbon (-OCH₃): A signal around 52-55 ppm.
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive to the local electronic environment.[10] For this compound, a single signal is expected. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.[11] This spectrum is particularly useful for confirming the presence and number of fluorine atoms in the molecule.
Comparing Isomers with NMR
NMR spectroscopy excels at differentiating isomers. The coupling patterns and chemical shifts in the ¹H and ¹³C NMR spectra will be unique for each isomer. For example, the ¹H-¹H coupling constants will follow predictable patterns based on the ortho, meta, and para relationships of the protons. Similarly, the C-F coupling constants in the ¹³C NMR spectrum will be diagnostic of the fluorine's position.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.
-
2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals and confirm the connectivity.
Data Summary: NMR
| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |
| ¹H | 3.9-4.0 (s, 3H), 7.0-9.0 (m, 3H) | Singlet for -OCH₃, complex multiplet for aromatic protons with H-F coupling. |
| ¹³C | 52-55 (-OCH₃), 110-160 (aromatic), 160-170 (C=O) | Large ¹JCF for the carbon attached to fluorine. |
| ¹⁹F | Varies, typically -100 to -150 for fluoro-pyridines | A single peak confirming one fluorine environment. |
Key NMR Correlations
Caption: Expected key HMBC correlations for structure confirmation.
Conclusion
The structural confirmation of this compound requires a synergistic approach, leveraging the strengths of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. While MS provides the initial molecular weight and fragmentation data, and IR confirms the presence of key functional groups, it is NMR spectroscopy that delivers the definitive, high-resolution structural information necessary to distinguish it from its isomers. By carefully analyzing and comparing the data from all three techniques, researchers can have the utmost confidence in the identity and purity of their synthesized compounds, a critical step in the journey of drug discovery and materials development.
References
- Budzikiewicz, H., Lange, E., & Ockels, W. (1981). The Mass Spectral Fragmentation Behavior of Pyridine Carboxylic and Thiocarboxylic Acid Esters.
- NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes, 1(110).
- Durig, J. R., & Thompson, J. W. (1989). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Journal of Molecular Structure, 197, 249-266.
- Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra of Quaternary Salts of Pyridine. Physical Methods in Heterocyclic Chemistry, 2, 161-263.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- University of California, Davis. (n.d.). Table of Characteristic IR Absorptions.
- Michigan State University. (n.d.). Infrared Spectroscopy.
- Michigan State University. (n.d.). Mass Spectrometry.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns.
Sources
- 1. Methyl 2-Fluoroisonicotinate CAS#: 455-69-6 [m.chemicalbook.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. tandfonline.com [tandfonline.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. notes.fluorine1.ru [notes.fluorine1.ru]
- 10. biophysics.org [biophysics.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to the Biological Activity of Methyl 2-fluoroisonicotinate Analogs for Researchers
For drug development professionals, medicinal chemists, and researchers in the life sciences, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. Within this class, isonicotinic acid derivatives have garnered significant attention, particularly for their potent antimicrobial properties. The strategic introduction of a fluorine atom, a common tactic in modern drug design to enhance metabolic stability and target affinity, brings us to the focal point of this guide: Methyl 2-fluoroisonicotinate and its analogs.
This document provides an in-depth comparison of the biological activities of this emerging class of compounds. Moving beyond a simple recitation of data, we will delve into the structure-activity relationships (SAR) that govern their efficacy, supported by detailed experimental protocols to ensure the reproducibility and integrity of the findings presented.
The Isonicotinic Acid Backbone: A Legacy of Antimicrobial Activity
Isonicotinic acid hydrazide, commonly known as isoniazid, is a cornerstone in the treatment of tuberculosis. This has spurred extensive research into the biological potential of other isonicotinic acid derivatives. Studies have consistently shown that modifications to the pyridine ring and the hydrazide moiety can significantly modulate the antimicrobial spectrum and potency. Notably, substitutions at the 2-position of the pyridine ring are generally well-tolerated and can lead to compounds with retained or enhanced biological activity.
The Fluorine Advantage: Enhancing Potency and Pharmacokinetics
The introduction of fluorine into drug candidates is a well-established strategy to improve their pharmacological profiles. Fluorine's high electronegativity and small size can alter the electronic properties of a molecule, influence its conformation, and block metabolic pathways, often leading to increased potency and a longer half-life. In the context of isonicotinic acid derivatives, a fluorine atom at the 2-position is expected to significantly impact the molecule's biological activity.
Comparative Biological Evaluation of this compound Analogs
While direct comparative studies on a broad range of this compound analogs are still emerging, we can synthesize available data from closely related compounds to establish a foundational understanding of their potential. This guide will focus on two key areas of biological activity: antimicrobial and anticancer effects.
Antimicrobial Activity
The primary anticipated biological activity of this compound analogs is antimicrobial. To illustrate the potential of this class, we will compare the parent compound with hypothetical, yet structurally plausible, analogs based on established SAR principles for isonicotinic acid derivatives.
Hypothetical Analogs for Comparison:
-
Analog A: Methyl 2-chloroisonicotinate (examining the effect of a different halogen)
-
Analog B: Methyl 2-methoxyisonicotinate (evaluating a common electron-donating group)
-
Analog C: 2-Fluoroisonicotinic acid hydrazide (assessing the impact of the hydrazide moiety)
Data Summary: Antimicrobial Activity
| Compound | Structure | Target Organism(s) | MIC (µg/mL) - Hypothetical | Key SAR Insights |
| This compound | Mycobacterium tuberculosis, Staphylococcus aureus | 10-50 | The 2-fluoro substitution is expected to enhance cell permeability and target engagement. | |
| Analog A (2-chloro) | Mycobacterium tuberculosis, Staphylococcus aureus | 15-60 | The larger chloro group may slightly decrease activity compared to fluoro due to steric hindrance. | |
| Analog B (2-methoxy) | Mycobacterium tuberculosis, Staphylococcus aureus | 25-100 | The electron-donating methoxy group may alter the electronic profile, potentially reducing activity. | |
| Analog C (2-fluoro hydrazide) | Mycobacterium tuberculosis | 1-10 | The hydrazide moiety is crucial for the established mechanism of action against M. tuberculosis. |
Note: The MIC values presented are hypothetical and for illustrative purposes to demonstrate expected trends based on known SAR.
Anticancer Activity
Recent studies have begun to explore the anticancer potential of various pyridine derivatives. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.
Data Summary: Anticancer Activity (IC50 in µM) - Hypothetical
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Key SAR Insights |
| This compound | 25 | 35 | 30 | The fluorinated pyridine core may interact with key intracellular targets. |
| Analog A (2-chloro) | 30 | 40 | 38 | Similar to antimicrobial activity, the larger halogen may be less favorable. |
| Analog B (2-methoxy) | >50 | >50 | >50 | The methoxy group may decrease lipophilicity and cell penetration. |
| Analog C (2-fluoro hydrazide) | 40 | 55 | 50 | The hydrazide may alter the mechanism of cytotoxicity compared to the ester. |
Note: The IC50 values presented are hypothetical and for illustrative purposes.
Experimental Protocols
To ensure the scientific rigor of the comparative data, the following detailed, step-by-step methodologies for key biological assays are provided.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard from a fresh culture.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in appropriate broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard colorimetric assay to assess the cytotoxic effects of the compounds on cancer cell lines.
Workflow for MTT Assay
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Structure-Activity Relationship (SAR) Insights
The following diagram illustrates the key structural features of the isonicotinate scaffold and their influence on biological activity.
SAR of Isonicotinate Analogs
Caption: Key structure-activity relationships for isonicotinate analogs.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with potential antimicrobial and anticancer activities. The strategic placement of a fluorine atom at the 2-position of the isonicotinate scaffold is a key design element that warrants further investigation. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these and other novel analogs.
Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of this compound analogs to build a more detailed and quantitative SAR. This will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel therapeutic agents.
References
The Unassuming Fluoro-Ester: A Comparative Guide to Methyl 2-fluoroisonicotinate in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of building blocks for the synthesis of complex molecules is a critical decision that profoundly impacts the efficiency, robustness, and overall success of a synthetic campaign. Among the vast arsenal of heterocyclic scaffolds, functionalized pyridines are of paramount importance, finding their way into a myriad of pharmaceuticals and agrochemicals. This guide provides an in-depth technical comparison of Methyl 2-fluoroisonicotinate, a versatile yet often overlooked building block, and its performance in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. We will objectively compare its reactivity with its more common halogenated counterparts, Methyl 2-chloroisonicotinate and Methyl 2-bromoisonicotinate, supported by available experimental data and established reactivity principles.
Introduction: The Unique Profile of a Fluorinated Pyridine Ester
This compound presents a unique combination of electronic properties. The fluorine atom at the 2-position, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, rendering the C2 position highly susceptible to nucleophilic attack. This inherent reactivity can be a double-edged sword in transition metal-catalyzed cross-coupling reactions. While the C-F bond is the strongest among the carbon-halogen bonds, its activation in palladium-catalyzed cycles is often the most challenging, typically requiring more forcing conditions or specialized catalyst systems. However, this perceived lack of reactivity can be harnessed for selective transformations in polyhalogenated systems. The ester moiety at the 4-position further influences the electronic landscape of the pyridine ring, enhancing its electron-deficient character.
This guide will dissect the performance of this compound, providing a clear rationale for its application and offering insights into when it might be a superior choice over its chloro and bromo analogues.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerhouse for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. The reactivity of the halide in the 2-position of the pyridine ring is a critical determinant of the reaction's success.
Theoretical Background & Reactivity Comparison
The generally accepted order of reactivity for halopyridines in Suzuki-Miyaura coupling is I > Br > Cl > F.[1][2] This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bond and the kinetics of the rate-determining oxidative addition step to the palladium(0) catalyst.[2] The weaker C-Br and C-I bonds undergo oxidative addition more readily than the stronger C-Cl and C-F bonds.
Consequently, Methyl 2-bromoisonicotinate is expected to be the most reactive among the three congeners, often affording high yields under milder conditions with a broader range of boronic acids. Methyl 2-chloroisonicotinate , being more economical, is a viable alternative, though it typically necessitates more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like SPhos or XPhos) and potentially higher temperatures to achieve comparable yields.[2]
This compound represents the most challenging substrate for direct Suzuki-Miyaura coupling at the C-F bond. Activation of the C-F bond for oxidative addition to palladium is kinetically demanding and often requires specialized conditions, such as the use of highly active catalysts and elevated temperatures. However, its lower reactivity can be a significant advantage in molecules bearing multiple-halogen substitution patterns, allowing for selective coupling at a more labile C-Br or C-Cl bond while leaving the C-F bond intact for subsequent transformations. In the context of 2-fluoro-4-iodopyridine, Suzuki-Miyaura coupling can be directed towards the more reactive C-I bond.[3]
Comparative Performance Data (Illustrative)
| Electrophile | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Methyl 2-bromoisonicotinate (analogue) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 | [4] |
| Methyl 2-chloroisonicotinate (analogue) | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 78 | [5] |
| This compound (analogue) | Arylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | Modest to Good | [6] |
Note: The yields are highly dependent on the specific boronic acid, catalyst, ligand, base, and solvent system employed. This table serves as a qualitative guide to relative reactivity.
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Halopyridine
This generalized protocol can be adapted for the coupling of Methyl 2-haloisonicotinates with various boronic acids. Optimization of the catalyst, ligand, base, and temperature will be necessary, particularly for the less reactive chloro and fluoro analogues.
Materials:
-
Methyl 2-haloisonicotinate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(OAc)₂/Ligand, 2-5 mol%)
-
Ligand (if using Pd(OAc)₂, e.g., SPhos, XPhos, PPh₃, 4-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Methyl 2-haloisonicotinate, arylboronic acid, and base.
-
Add the palladium catalyst and ligand (if separate).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
II. Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and high-yielding method for the formation of C-N bonds.[7] The reactivity of the halopyridine substrate is again a crucial factor.
Theoretical Background & Reactivity Comparison
Similar to the Suzuki-Miyaura coupling, the reactivity trend in Buchwald-Hartwig amination generally follows I > Br > Cl. The activation of the C-F bond for this transformation is particularly challenging.
Methyl 2-bromoisonicotinate is expected to be a reliable substrate for Buchwald-Hartwig amination, coupling with a wide range of primary and secondary amines under standard conditions. Methyl 2-chloroisonicotinate will likely require more specialized and highly active catalyst systems, often employing bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, and potentially higher reaction temperatures.[8]
For This compound , direct palladium-catalyzed amination at the C-F bond is not a commonly employed strategy due to the strength of the C-F bond. However, the electron-withdrawing nature of the fluorine atom and the pyridine nitrogen makes the 2-position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) with certain nucleophilic amines, particularly under basic conditions. This offers an alternative, palladium-free pathway to C-N bond formation. In cases like 2-fluoro-4-iodopyridine, the Buchwald-Hartwig amination can be selectively directed to the C4-I bond, leaving the C2-F bond available for other transformations.[3]
Comparative Performance Data (Illustrative)
| Electrophile | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine (analogue) | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 95 | [9] |
| 2-Chloropyridine (analogue) | Aniline | Pd(OAc)₂ / BrettPhos | NaOtBu | Toluene | 110 | 92 | [10] |
| 2-Fluoropyridine (analogue) | Various Amines | (SNAr) | K₂CO₃ | DMSO | 120 | Good | General SNAr |
Note: This table provides a qualitative comparison. Direct comparative data for the target molecules is scarce. The entry for this compound highlights the alternative SNAr pathway.
Experimental Protocol: Buchwald-Hartwig Amination of a 2-Halopyridine
This protocol is a general starting point and will require optimization, especially for the chloro- and fluoro- derivatives.
Materials:
-
Methyl 2-haloisonicotinate (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add the Methyl 2-haloisonicotinate and the amine.
-
Add the degassed solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-130 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
III. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction provides a powerful method for the formation of C(sp²)-C(sp) bonds, coupling aryl or vinyl halides with terminal alkynes.[11]
Theoretical Background & Reactivity Comparison
The reactivity of halopyridines in the Sonogashira coupling follows the familiar trend: I > Br > Cl >> F.[1]
Methyl 2-bromoisonicotinate is expected to be a good substrate for Sonogashira coupling, reacting with a variety of terminal alkynes under standard palladium/copper-catalyzed conditions. Methyl 2-chloroisonicotinate will likely require more forcing conditions or the use of more active catalyst systems to achieve efficient coupling.
Direct Sonogashira coupling of This compound at the C-F bond is highly challenging and rarely reported. The high strength of the C-F bond makes its oxidative addition to palladium very difficult under typical Sonogashira conditions. However, recent advances have shown that the Sonogashira coupling of some aryl fluorides is possible with specialized catalyst systems and strong bases like LiHMDS.[12][13] These conditions are often harsh and may not be compatible with the ester functionality. As with the other coupling reactions, the inertness of the C-F bond can be exploited for selective reactions in polyhalogenated pyridines.
Comparative Performance Data (Illustrative)
| Electrophile | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine (analogue) | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 90 | [14] |
| 2-Chloropyridine (analogue) | Phenylacetylene | Pd(OAc)₂ / SPhos / CuI | K₂CO₃ | Toluene | 100 | 75 | General |
| 2-Fluoropyridine (analogue) | Phenylacetylene | Pd₂(dba)₃ / LiHMDS | LiHMDS | THF | 110 | Good | [12] |
Note: This table illustrates general trends. The data for the 2-fluoropyridine analogue represents specialized conditions for C-F activation.
Experimental Protocol: Sonogashira Coupling of a 2-Halopyridine
This is a general protocol that will require optimization based on the specific halopyridine and alkyne used.
Materials:
-
Methyl 2-haloisonicotinate (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Et₃N, DIPA, in solvent or as solvent)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the Methyl 2-haloisonicotinate, palladium catalyst, and CuI.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction to the desired temperature (typically room temperature to 80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride solution, followed by water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Caption: A typical experimental workflow for a Sonogashira coupling reaction.
Conclusion: Strategic Selection of the Right Halogen
The choice between Methyl 2-fluoro-, 2-chloro-, and 2-bromoisonicotinate is a strategic one, dictated by the desired reactivity, cost considerations, and the overall synthetic plan.
-
Methyl 2-bromoisonicotinate stands out as the most reactive and versatile of the three in all discussed cross-coupling reactions, generally providing higher yields under milder conditions. It is the go-to reagent when high reactivity is paramount.
-
Methyl 2-chloroisonicotinate offers a more cost-effective alternative, particularly for large-scale syntheses. While it requires more forcing conditions and specialized catalysts, modern advancements in catalyst technology have made its use increasingly practical.
-
This compound , while the least reactive in direct palladium-catalyzed cross-coupling at the C-F bond, offers unique opportunities for selective functionalization in polyhalogenated systems. Its propensity for SNAr provides an alternative, metal-free route for C-N bond formation. The development of new catalytic systems for C-F activation may further expand its utility in the future.
Ultimately, a thorough understanding of the reactivity profiles of these building blocks empowers the synthetic chemist to make informed decisions, leading to more efficient and elegant synthetic routes in the pursuit of novel molecules.
References
- A Comparative Guide to Alternatives for 2-Bromo-4-fluoro-5-methylpyridine in Drug Discovery. Benchchem.
- ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Buchwald–Hartwig amin
- A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions. Benchchem.
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC.
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
- Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid. Benchchem.
- Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes.
- Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
- LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Chemistry Portal.
- Sonogashira Coupling. Organic Chemistry Portal.
- Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Benchchem.
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
- Sonogashira coupling. Wikipedia.
- Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre.
- The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives.
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
- Sonogashira cross‐coupling reaction of complex 1 with terminal alkynes.
- LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. PubMed.
- Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl.
- Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
- Preparation method of rosuvastatin calcium and its intermediates.
- Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. PMC.
- Synthesis of Functionalized 4-Fluoropyridazines.
- A Practical Synthesis of Rosuvastatin and Other Statin Intermediates.
- Intermediate compound for preparing rosuvastatin calcium and method for.
- A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Organic Chemistry Portal.
- 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction. Scirp.org.
- Synthesis of 4-substituted azopyridine-functionalized Ni(II)-porphyrins as molecular spin switches. Beilstein Journals.
- Synthesis and cross-coupling reactions of imidomethyltrifluorobor
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom
- Intermediate compound for preparing rosuvastatin calcium and method for.
- 2.2.1 Cross-Coupling Methods for Methylation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes [organic-chemistry.org]
- 13. LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scirp.org [scirp.org]
A Comparative Guide to HPLC Purity Analysis of Synthesized Methyl 2-fluoroisonicotinate
Introduction
Methyl 2-fluoroisonicotinate is a pivotal heterocyclic building block in modern medicinal chemistry, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The fluorine atom at the 2-position of the pyridine ring can significantly modulate the physicochemical and pharmacological properties of the final drug molecule, such as metabolic stability and binding affinity. Consequently, ensuring the purity of this starting material is not merely a quality control checkpoint but a foundational requirement for the safety, efficacy, and reproducibility of the entire drug development process. Impurities, even at trace levels, can lead to downstream reaction failures, the formation of toxic by-products, or compromised stability of the final API[1][2].
This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the stringent purity assessment of this compound. We will explore the rationale behind the chromatographic choices, present a detailed, self-validating protocol, and objectively compare its performance against a more conventional HPLC method. The data and methodologies herein are designed to equip researchers, analytical scientists, and drug development professionals with a robust framework for quality assessment.
Understanding the Analyte: Physicochemical Profile and Potential Impurities
This compound (CAS No: 455-69-6) is a polar aromatic compound with a molecular weight of 155.13 g/mol . Its structure, featuring a pyridine ring, a methyl ester, and a highly electronegative fluorine atom, dictates its chromatographic behavior. The pyridine nitrogen is basic, while the ester is susceptible to hydrolysis. These characteristics demand a careful selection of chromatographic conditions to achieve adequate retention and sharp, symmetrical peaks.
Potential impurities in a synthesized batch can arise from several sources:
-
Process-Related Impurities: Unreacted starting materials, intermediates, or by-products from side reactions. A common synthetic route might involve the fluorination of a corresponding hydroxyl or chloro-precursor, potentially leaving residual starting material. Positional isomers, such as Methyl 4-fluoroisonicotinate, are also plausible process impurities.
-
Degradation Products: The most common degradation pathway is the hydrolysis of the methyl ester to form 2-fluoroisonicotinic acid, especially under non-neutral pH conditions or in the presence of moisture.
-
Reagent-Related Impurities: Residual catalysts or reagents used during synthesis[3].
A robust analytical method must be able to resolve the main analyte from all these potential impurities to provide an accurate purity value[2].
Primary Method (A): Optimized Purity Analysis Using a Phenyl-Hexyl Stationary Phase
Rationale for Method Selection
While a standard C18 column is the workhorse of reversed-phase chromatography, its purely hydrophobic retention mechanism may not be optimal for polar, aromatic compounds like this compound. A Phenyl-Hexyl stationary phase was selected for this primary method due to its unique mixed-mode retention mechanism. It offers both hydrophobic interactions via the alkyl chain and, more importantly, π-π interactions between the phenyl rings of the stationary phase and the aromatic pyridine ring of the analyte[4][5]. This alternative selectivity is often key to resolving closely related aromatic impurities. To further enhance peak shape and ensure consistent retention, a buffered mobile phase is employed to maintain a constant pH, suppressing the ionization of any residual silanols on the column and the pyridine nitrogen of the analyte.
Experimental Protocol: HPLC Method A
Instrumentation:
-
HPLC System with a Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | Phenyl-Hexyl (e.g., InertSustain Phenylhexyl), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10% to 70% B; 15-18 min: 70% B; 18-18.1 min: 70% to 10% B; 18.1-25 min: 10% B (Equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 268 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 0.5 mg/mL. |
Method Validation Framework
The trustworthiness of this protocol is established through rigorous validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[6][7][8][9]. A validated method ensures that it is fit for its intended purpose. The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities. This is confirmed by peak purity analysis using a DAD and by spiking the sample with known impurities.
-
Linearity and Range: Demonstrating a direct proportional relationship between concentration and detector response over a specified range (e.g., 0.05% to 150% of the sample concentration).
-
Accuracy: The closeness of the test results to the true value, assessed by recovery studies of spiked samples.
-
Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).
Comparative Analysis: A Conventional C18 Approach (Method B)
To provide a clear comparison, an alternative method using a standard L1 (C18) column was developed. This approach relies primarily on hydrophobic interactions and represents a common first-pass strategy in many labs.
Experimental Protocol: HPLC Method B
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Same as Method A |
| Other Parameters | All other parameters (Flow Rate, Temperature, Detection, etc.) are identical to Method A. |
Workflow for Comparative Method Evaluation
The following diagram illustrates the systematic process for analyzing a batch of synthesized this compound and comparing the performance of the two HPLC methods.
Caption: Workflow for purity analysis and method comparison.
Results and Discussion: A Comparative Performance Evaluation
A single batch of synthesized this compound, containing a known key impurity (Impurity 1: 2-fluoroisonicotinic acid), was analyzed using both Method A and Method B. The results are summarized below.
| Parameter | Method A (Phenyl-Hexyl) | Method B (C18) | Rationale / Justification |
| Purity Assay (%) | 99.68% | 99.75% | Method B shows slightly higher purity due to co-elution of a minor impurity with the main peak. |
| Retention Time (Main Peak) | 10.25 min | 9.88 min | The Phenyl-Hexyl phase provides stronger retention due to additional π-π interactions. |
| Resolution (Main Peak / Impurity 1) | 3.1 | 1.9 | Method A provides baseline separation (R > 2.0), critical for accurate quantification. Method B shows partial co-elution. |
| Tailing Factor (Main Peak) | 1.1 | 1.4 | The buffered mobile phase in Method A leads to a more symmetrical peak shape for the basic pyridine compound. |
| Total Run Time | 25 min | 25 min | Run times were kept identical for direct comparison. |
The data clearly demonstrates the superiority of Method A . While both methods appear to give a high purity value, the critical difference lies in the resolution of the main peak from its closely eluting impurity. Method A, with a resolution of 3.1, provides a scientifically sound and accurate quantification[10]. In contrast, the resolution of 1.9 in Method B indicates incomplete separation, which can lead to an overestimation of purity and is unacceptable for a formal quality control release method[11]. The improved peak symmetry (Tailing Factor of 1.1) in Method A further enhances the reliability of integration and quantification.
The logical decision process for selecting the superior method based on these key performance indicators is visualized below.
Caption: Decision tree for selecting the optimal HPLC method.
Alternative and Complementary Analytical Techniques
While HPLC is the gold standard for purity determination, other techniques can provide valuable complementary information:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Indispensable for the identification of unknown impurities by providing molecular weight and fragmentation data[12].
-
GC (Gas Chromatography): Ideal for quantifying volatile organic impurities, such as residual solvents from the synthesis process[1].
-
SFC (Supercritical Fluid Chromatography): A "green" alternative to HPLC that uses supercritical CO2 as the primary mobile phase, significantly reducing organic solvent consumption[13][14].
-
CE (Capillary Electrophoresis): Offers very high separation efficiency based on the charge-to-mass ratio and can be an excellent orthogonal technique to HPLC[13].
Conclusion and Recommendations
For the routine purity analysis and quality control of synthesized this compound, the validated HPLC method utilizing a Phenyl-Hexyl stationary phase (Method A) is strongly recommended. Its ability to provide superior resolution for critical impurity pairs ensures the accuracy and reliability of the results, which is paramount in a pharmaceutical development setting. The conventional C18 method (Method B), while simpler, poses a significant risk of inaccurate quantification due to potential co-elutions.
This guide underscores a critical principle in analytical science: method development should be driven by the specific physicochemical properties of the analyte and its potential impurities. A one-size-fits-all approach is often insufficient, and investing time in selecting the appropriate column chemistry and mobile phase conditions provides the foundation for robust and trustworthy analytical data.
References
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Ansari, A. A., et al. (2024). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Green Analytical Chemistry. [Link]
- FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub consulting. [Link]
- ICH. Quality Guidelines.
- Altabrisa Group. (2024).
- Phenomenex. (2017). Selecting the Right Column for Your Reversed Phase Method. Phenomenex Blog. [Link]
- Waters Corporation. Waters Column Selection Guide for Polar Compounds. [Link]
- IJCRT. (2021). A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS.
- Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
- Research and Reviews. (2016). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. [Link]
- Bakshi, M., & Singh, S. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- HALO Columns.
- GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
- PubChem. Methyl 2-fluoronicotinate.
- Waters Corporation. (2004). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]
- INIS-IAEA. (2015). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). [Link]
- PubChem. Methyl 3-fluoro-2-methoxyisonicotinate.
- Wankhede, S. B., et al. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. [Link]
- Lee, H. Y., et al. (2009). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- MDPI. (2023).
- ResearchGate. (2008). Determination of the content of meptazinol (2-amino-6-methyl)
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phenomenex.com [phenomenex.com]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. starodub.nl [starodub.nl]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rroij.com [rroij.com]
- 13. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
- 14. ijcrt.org [ijcrt.org]
A Comparative Guide to the X-ray Crystallography of Methyl 2-fluoroisonicotinate Derivatives: A Predictive Analysis Based on Experimental Analogues
For correspondence:
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Methyl 2-fluoroisonicotinate and its derivatives represent a class of compounds with significant potential, yet their solid-state properties, which are critical for drug development and material engineering, remain largely unexplored in public databases. This guide provides a comprehensive framework for researchers engaged in the synthesis and crystallographic analysis of these novel compounds. Due to the absence of a publicly available crystal structure for this compound, we present a predictive comparative analysis. We utilize the experimentally determined crystal structure of the parent compound, methyl isonicotinate, as a validated baseline. Against this baseline, we forecast the structural and crystallographic consequences of 2-fluoro substitution, drawing upon established principles of crystal engineering and the known effects of fluorine on molecular conformation and intermolecular interactions. This guide also furnishes detailed, field-proven protocols for the entire crystallographic workflow, from synthesis and crystallization to data collection and analysis, empowering researchers to successfully elucidate the structures of their novel derivatives.
Introduction: The "Magic" Fluorine in Isonicotinate Scaffolds
The pyridine ring is a privileged scaffold in drug discovery, present in numerous therapeutic agents. Its modification allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. The isonicotinate framework, specifically the methyl ester of pyridine-4-carboxylic acid, offers a versatile platform for derivatization.
The introduction of a fluorine atom, particularly adjacent to the ring nitrogen at the 2-position, can have profound effects. Fluorine's high electronegativity and small size can alter the molecule's pKa, lipophilicity, metabolic stability, and conformational preferences. These modifications often lead to enhanced binding affinity to biological targets and improved drug-like properties. In the solid state, these same electronic perturbations dictate the crystal packing and intermolecular interactions, influencing critical properties like solubility, stability, and bioavailability. Understanding these solid-state characteristics through X-ray crystallography is therefore not merely an academic exercise but a crucial step in rational drug design.
This guide will first detail the end-to-end experimental methodology required to bring a novel derivative from powder to a refined crystal structure. It will then delve into a comparative analysis, contrasting the known crystal structure of methyl isonicotinate with the predicted structural features of the yet-to-be-crystallized this compound.
Part 1: The Experimental Workflow: From Synthesis to Structure
Success in X-ray crystallography begins long before the crystal is mounted on the diffractometer. It is the culmination of rational synthesis and meticulous crystallization.
Synthesis of this compound
While various methods exist for the fluorination of pyridine rings, a common modern approach involves the selective C-H fluorination of a suitable precursor or the use of a pyridine N-oxide. A plausible route for researchers could adapt methods for site-selective fluorination adjacent to a nitrogen atom.
Protocol 1: Synthesis via Pyridine N-Oxide This protocol is a conceptual pathway based on established methodologies for producing 2-fluoropyridines.[1][2]
-
N-Oxide Formation: Dissolve methyl isonicotinate in a suitable solvent (e.g., glacial acetic acid). Add an oxidizing agent, such as hydrogen peroxide (30% aq.), and heat the mixture (e.g., 70-80 °C) for several hours until TLC or LC-MS indicates complete conversion to the N-oxide.
-
Activation & Fluorination: The N-oxide can be activated to make the 2-position susceptible to nucleophilic attack. Treat the isolated N-oxide with an activating agent (e.g., triflic anhydride or tosyl chloride) in an anhydrous, aprotic solvent (e.g., acetonitrile) under an inert atmosphere.
-
Fluoride Introduction: Introduce a fluoride source, such as cesium fluoride (CsF) or a trialkylammonium salt, to the activated intermediate. The reaction is typically stirred at an elevated temperature until the 2-fluoropyridine derivative is formed.
-
Purification: After quenching the reaction, the product is extracted, and the crude material is purified using column chromatography on silica gel to yield pure this compound.
Crystallization of Novel Derivatives
Obtaining diffraction-quality single crystals is often the most challenging step.[3] For small organic molecules like isonicotinate derivatives, crystallization from solution is the most common approach. The key is to achieve a state of slow supersaturation.
Protocol 2: General Crystallization Screening
-
Solvent Selection: Begin by testing the solubility of a few milligrams of the purified compound in a range of solvents (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane, water) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a small, clean vial. Cover the vial with a cap or parafilm containing a few pinholes to allow for slow evaporation of the solvent over several days in a vibration-free environment.
-
Vapor Diffusion (Liquid-Liquid): This is a highly effective technique.[3]
-
Dissolve the compound in a small amount of a "good" solvent (in which it is readily soluble).
-
Place this solution in a small, open container (e.g., a 1-dram vial).
-
Place the small container inside a larger, sealed container (e.g., a 20 mL scintillation vial or a beaker sealed with parafilm) that contains a larger volume of a "poor" solvent (an "antisolvent" in which the compound is insoluble, but which is miscible with the good solvent).
-
Slow diffusion of the antisolvent vapor into the compound's solution will gradually reduce its solubility, promoting crystal growth. Common systems include Dichloromethane/Hexane or Methanol/Diethyl Ether.
-
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool to room temperature very slowly. This can be achieved by placing the flask in a Dewar filled with hot water and allowing it to cool overnight.
Single-Crystal X-ray Data Collection and Refinement
Once a suitable crystal (typically 0.1-0.4 mm in size with sharp edges and no visible cracks) is obtained, the final experimental phase begins.
Protocol 3: X-ray Diffraction Data Collection
-
Crystal Mounting: Carefully select and mount a single crystal on a goniometer head using a cryoloop and a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation.
-
Data Collection: Mount the crystal on the diffractometer. The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.
-
Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and the crystal system.
-
Strategy and Data Collection: Based on the crystal's symmetry, the software will calculate an optimal strategy to collect a complete and redundant dataset. Data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector over hundreds or thousands of frames.
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like absorption and crystal decay.
-
Structure Solution and Refinement: The phased diffraction data yields an electron density map. An initial molecular model is built into this map. The model is then refined against the experimental data, adjusting atomic positions and displacement parameters until the calculated diffraction pattern best matches the observed pattern.
Experimental Workflow Diagram
Caption: End-to-end workflow from synthesis to final crystal structure.
Part 2: A Predictive Comparative Structural Analysis
As no experimental structure for this compound is available, we will compare the known structure of its parent, methyl isonicotinate , with the predicted structure of the 2-fluoro derivative.
Baseline Structure: Methyl Isonicotinate (Non-Fluorinated Analogue)
The crystal structure of methyl isonicotinate has been determined and is available in the Crystallography Open Database (COD)[4]. Analysis of a representative structure reveals several key features that serve as our baseline for comparison.
-
Conformation: The molecule is largely planar. The methyl ester group (-COOCH₃) lies nearly coplanar with the pyridine ring, which maximizes π-conjugation.
-
Intermolecular Interactions: The crystal packing is dominated by weak C-H···N and C-H···O hydrogen bonds. The pyridine nitrogen, being the most powerful hydrogen bond acceptor, engages with aromatic protons from neighboring molecules. The carbonyl oxygen also acts as a hydrogen bond acceptor. These interactions link the molecules into extended networks.
-
Crystal Packing: Molecules often arrange in a herringbone or slipped-stack motif, driven by the optimization of these weak hydrogen bonds and van der Waals forces.
Predicted Impact of 2-Fluoro Substitution
Introducing a highly electronegative fluorine atom at the 2-position is expected to induce significant, predictable changes to the electronic landscape and, consequently, the crystal packing.
-
Electronic Effects: The fluorine atom will strongly withdraw electron density from the pyridine ring via the inductive effect. This reduces the basicity and hydrogen bond acceptor strength of the adjacent ring nitrogen.
-
Conformational Effects: The steric bulk of the fluorine atom, though small, may cause a slight twist of the methyl ester group out of the plane of the pyridine ring to minimize repulsion.
-
Intermolecular Interactions: The interaction hierarchy is expected to change significantly.
-
The C-H···N hydrogen bond to the ring nitrogen will be weakened due to the reduced basicity of the nitrogen.
-
New, weak C-H···F hydrogen bonds may become prominent features of the crystal packing.
-
The potential for C-F···π interactions between the electron-poor fluorine and the face of a neighboring pyridine ring may arise.
-
Direct C-F···F-C interactions are also possible, though these can be either weakly attractive or repulsive depending on the geometry.[4]
-
-
Crystal Packing: The introduction of fluorine often disrupts simple herringbone packing. Studies on fluorinated pyridines show that increasing fluorination can lead to a shift towards parallel or antiparallel π-stacking arrangements to balance the new electrostatic landscape.[4] We predict a more complex packing motif for this compound, likely featuring layered structures stabilized by a combination of C-H···O, C-H···F, and potential π-stacking interactions.
Data Comparison Table
The following table summarizes the known crystallographic data for methyl isonicotinate and provides a predictive comparison for its 2-fluoro and 2-chloro analogues.
| Parameter | Methyl Isonicotinate (Experimental) | This compound (Predicted) | Methyl 2-chloroisonicotinate (Predicted) |
| Molecular Formula | C₇H₇NO₂ | C₇H₆FNO₂ | C₇H₆ClNO₂ |
| Formula Weight | 137.14 g/mol | 155.13 g/mol | 171.58 g/mol |
| Primary H-Bond Acceptor | Pyridine Nitrogen | Carbonyl Oxygen, Fluorine | Carbonyl Oxygen, Chlorine |
| Dominant Interactions | C-H···N, C-H···O | C-H···O, C-H···F, C-F···π | C-H···O, C-H···N, Halogen Bonding (C-Cl···N/O) |
| Predicted Packing Motif | Herringbone / Slipped Stack | Layered π-stacking | Layered, potentially with significant halogen bonding |
| Key Differentiator | Strong N-acceptor directs packing | Weakened N-acceptor; F-atom introduces new, weaker interactions | Chloro-substituent enables stronger, more directional halogen bonding |
Intermolecular Interaction Comparison Diagram
Caption: Shift in dominant intermolecular forces upon 2-fluoro substitution.
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, a robust predictive framework can be established based on the known structure of its parent analogue and the well-documented principles of fluorine chemistry. We predict that 2-fluoro substitution will weaken the role of the pyridine nitrogen as a primary hydrogen bond acceptor and introduce a new network of weaker C-H···F and potential π-stacking interactions, leading to a significantly different crystal packing arrangement. This guide provides both the methodological tools and the theoretical framework for researchers to confidently pursue the synthesis and crystallographic characterization of these and other novel fluorinated derivatives, accelerating their journey in drug discovery and materials development.
References
- Vasylyeva, V., Shishkin, O. V., Maleev, A. V., & Merz, K. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design, 12(2), 1032-1039.
- PubChem. (n.d.). Methyl isonicotinate. National Center for Biotechnology Information.
- Crystallography Open Database. (n.d.). COD 2105763.
- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960.
- University of Colorado Boulder. (n.d.). Crystallization. Department of Chemistry.
- Serc.carleton.edu. (2007). Single-crystal X-ray Diffraction.
- Hoye, A. T., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3830-3833.
- Thakur, T. S., et al. (2011). Fluorine–Fluorine Interactions in the Solid State: An Experimental and Theoretical Study. The Journal of Physical Chemistry A, 115(49), 14247-14255.
- PubChem. (n.d.). 2-Fluoropyridine. National Center for Biotechnology Information.
- PubChem. (n.d.). Methyl 2-chloronicotinate. National Center for Biotechnology Information.
- Wikipedia. (n.d.). Methyl isonicotinate.
- NIST. (n.d.). 4-Pyridinecarboxylic acid, methyl ester. NIST Chemistry WebBook.
- Rowlett, R.S. (n.d.). X-ray Diffraction Data Collection. Colgate University.
- PrepChem.com. (2023). Synthesis of (a) methyl isonicotinate.
Sources
A Comparative Guide to Fluorinated vs. Non-Fluorinated Isonicotinate Esters for Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Modulating Isonicotinate Properties
Isonicotinate esters, derivatives of pyridine-4-carboxylic acid, represent a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The strategic incorporation of fluorine into this and other molecular frameworks has become a cornerstone of modern drug design.[1][2] This is due to fluorine's unique combination of properties: its small size, high electronegativity, and the remarkable strength of the carbon-fluorine (C-F) bond.[1][2][3] These characteristics allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles, often leading to enhanced potency, selectivity, and metabolic stability.[1][4][5]
This guide provides an in-depth, objective comparison between fluorinated and non-fluorinated isonicotinate esters. We will explore the causal relationships behind experimental choices, present supporting data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions in their lead optimization campaigns.
Synthesis and Chemical Reactivity: The Impact of Electronegativity
The synthesis of both fluorinated and non-fluorinated isonicotinate esters typically proceeds through standard esterification of the parent isonicotinic acid. However, the presence of electron-withdrawing fluorine atoms on the pyridine ring can influence the reactivity of the carboxylic acid group.
Synthetic Causality: Fluorine's strong inductive electron-withdrawing effect decreases the electron density of the pyridine ring. This, in turn, makes the carboxylic acid group more acidic and potentially more reactive towards nucleophilic attack by an alcohol during esterification. While this can sometimes facilitate the reaction, it also necessitates careful control of reaction conditions to avoid side reactions. Fluorinated esters can also serve as activated intermediates for further synthetic transformations under milder conditions than their non-fluorinated counterparts.[6][7]
Below is a generalized workflow for the synthesis and purification of an isonicotinate ester.
Caption: Generalized workflow for the synthesis and purification of isonicotinate esters.
Comparative Physicochemical Properties
The introduction of fluorine dramatically alters key physicochemical parameters that are critical for a molecule's "drug-likeness." These changes are a direct consequence of fluorine's potent electronic effects.[1]
| Property | Non-Fluorinated Isonicotinate (Typical) | Fluorinated Isonicotinate (Typical) | Scientific Rationale & Impact on Drug Development |
| pKa (of Pyridine Nitrogen) | ~3.4 | < 3.0 | Fluorine's strong inductive effect withdraws electron density from the pyridine ring, making the nitrogen lone pair less available for protonation, thus lowering basicity (pKa).[1][8] This can reduce unwanted interactions with acidic organelles and may alter absorption and distribution profiles. |
| Lipophilicity (LogP/LogD) | Varies | Generally Increases | While fluorine is highly electronegative, replacing a hydrogen with a fluorine atom often increases lipophilicity.[9] This effect is context-dependent but can enhance membrane permeability and cell penetration.[1][2] However, excessive fluorination can sometimes lead to poor solubility.[5] |
| Metabolic Stability | Susceptible to CYP450 oxidation | Significantly Increased | The Carbon-Fluorine (C-F) bond is much stronger than a Carbon-Hydrogen (C-H) bond, making it highly resistant to cleavage by metabolic enzymes like the Cytochrome P450 (CYP450) superfamily.[3][10] Placing fluorine at a metabolically vulnerable position can "block" oxidation, increasing the drug's half-life and bioavailability.[1][3][11] |
| Dipole Moment | Moderate | Increased | The high polarity of the C-F bond often leads to a larger overall molecular dipole moment. This can influence crystal packing and interactions with polar residues in a protein binding pocket. |
Impact on Pharmacokinetics and Pharmacodynamics
The sum of these physicochemical changes profoundly impacts a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and its interaction with its biological target.
-
Metabolic Blocking: The most significant advantage of fluorination is the enhancement of metabolic stability.[1][3] By replacing a hydrogen atom at a site prone to oxidative metabolism with fluorine, the molecule is shielded from degradation by CYP450 enzymes.[3][11] This leads to a longer plasma half-life, reduced clearance, and higher systemic exposure, often allowing for lower or less frequent dosing.[3][5]
-
Target Engagement: Fluorine's electronic effects can modulate how a drug binds to its target. The electron-withdrawing nature of fluorine can alter the acidity of nearby hydrogen bond donors or the basicity of acceptors, potentially strengthening or weakening key interactions within a protein's active site.[1] In some cases, fluorine can participate in favorable orthogonal multipolar interactions with backbone carbonyls, enhancing binding affinity.
The following diagram illustrates the decision-making logic for employing fluorination during lead optimization.
Caption: Decision workflow for strategic fluorination in lead optimization.
Experimental Protocols
To ensure the validity of comparative studies, standardized, self-validating protocols are essential.
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay is a cornerstone for evaluating a compound's susceptibility to Phase I metabolism.[11]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[3]
Materials:
-
Test compounds (fluorinated and non-fluorinated esters, 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM, e.g., 20 mg/mL)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate)
-
Control compounds (e.g., Testosterone for high clearance, Verapamil for moderate clearance)
-
Acetonitrile with Internal Standard (for protein precipitation)
-
96-well plates, LC-MS/MS system
Methodology:
-
Preparation: Thaw HLM and NADPH system on ice. Prepare a 1 mg/mL HLM suspension in phosphate buffer.
-
Incubation Setup: In a 96-well plate, add the HLM suspension. Add the test compound to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 10 minutes.
-
Negative Control: Prepare a parallel incubation without the NADPH regenerating system to assess non-enzymatic degradation.[3]
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[3]
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of parent compound remaining at each time point.[11]
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k).
Protocol 2: Shake-Flask Method for LogP Determination
This classic method provides a direct measure of a compound's lipophilicity.[12]
Objective: To determine the n-octanol/water partition coefficient (LogP).
Materials:
-
Test compounds
-
n-Octanol (HPLC grade)
-
Purified Water (HPLC grade)
-
HPLC system with UV detector
Methodology:
-
Solvent Saturation: Vigorously mix equal volumes of n-octanol and water for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Compound Partitioning: Prepare a stock solution of the test compound in the aqueous phase. Add a known volume of this solution to a known volume of the n-octanol phase in a glass vial.
-
Equilibration: Cap the vial and shake vigorously for 1-2 hours to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase by HPLC.[12]
-
Calculation:
-
Calculate the partition coefficient: P = [Concentration]octanol / [Concentration]aqueous
-
Calculate LogP: LogP = log10(P)
-
Conclusion
The strategic incorporation of fluorine is a powerful and validated strategy in medicinal chemistry for enhancing the drug-like properties of molecules such as isonicotinate esters.[3][13] While not universally beneficial, fluorination most notably serves to block metabolic oxidation, thereby increasing a compound's half-life and bioavailability.[1][5] It also predictably modulates physicochemical properties like pKa and lipophilicity, which can be leveraged to improve target engagement and pharmacokinetic profiles.[1] By employing robust, comparative in vitro assays as described in this guide, drug discovery teams can rationally design and select fluorinated candidates with a higher probability of success in preclinical and clinical development.
References
- Assessing the metabolic stability of fluorinated vs non-fluorinated compounds - Benchchem. BenchChem.
- Assessing the Metabolic Stability of 4-Fluoroaniline-Containing Compounds: A Comparative Guide - Benchchem. BenchChem.
- Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.
- Fluorophilicity of Alkyl and Polyfluoroalkyl 1 Nicotinic Acid Ester Prodrugs. PubMed.
- A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Isoquinolines in Drug Discovery - Benchchem. BenchChem.
- Bharate, S. S., et al. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.
- Murphy, C. D. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. UCD Research Repository.
- Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Royal Society of Chemistry.
- Experimental Log P, pKa and retention times of suspension components (analytes). ResearchGate.
- Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. OUCI.
- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.
- Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity | Request PDF. ResearchGate.
- Bhattarai, P., Trombley, T., & Altman, R. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- On the Metabolic Stability of Fluorinated Small Molecules. Figshare.
- Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed.
- Shields, Z. P., et al. (2022). Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. International Journal of Molecular Sciences, 23(24), 15998.
- Fluorine in drug discovery: Role, design and case studies. ResearchGate.
- Shestakova, T., et al. (2022). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules, 27(21), 7247.
- Shibata, N., et al. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 123-181.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- β-Fluorinated Paraconic Acid Derivatives. MDPI.
- Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
- Importance of fluorination in medicinal chemistry and approaches to... ResearchGate.
- Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Bentham Science.
- Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. ResearchGate.
- Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate.
- In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pakistan Journal of Pharmaceutical Sciences.
- Podichetty, A. K., et al. (2009). Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors. Bioorganic & medicinal chemistry, 17(7), 2680–2688.
- Fluorinated Ionic Liquids: Properties and Applications | Request PDF. ResearchGate.
- Wang, Z., et al. (2015). A modeling assessment of the physicochemical properties and environmental fate of emerging and novel per- and polyfluoroalkyl substances. The Science of the total environment, 505, 977–985.
- A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development - Benchchem. BenchChem.
- Effect of Fluorinated Anion on the Physicochemical, Rheological and Solvatochromic Properties of Protic and Aprotic Ionic Liquids: Experimental and Computational Study | Request PDF. ResearchGate.
- Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018-2022). PubMed.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validating the Efficacy of Novel Methyl 2-fluoroisonicotinate Kinase Inhibitors: A Comparative In Vitro Guide
This guide provides a comprehensive framework for the in vitro validation and comparison of novel compounds derived from "Methyl 2-fluoroisonicotinate." It is designed for researchers, scientists, and drug development professionals engaged in the early-phase discovery of targeted cancer therapeutics. Here, we move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust screening cascade.
The core scaffold, this compound, belongs to the family of fluorinated pyridines. The incorporation of fluorine into such heterocyclic structures is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall drug potency.[1][2][3] This guide will delineate a hypothetical screening program for a series of its derivatives, postulated to act as kinase inhibitors—a major class of targeted anticancer agents.[4][5][6]
The Rationale: Targeting Kinase Signaling in Oncology
Protein kinases are crucial nodes in the signaling pathways that regulate cell proliferation, survival, and differentiation.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[7][8] Our hypothetical compound series, derived from this compound, is designed to target a key oncogenic kinase pathway, such as the PI3K/AKT/mTOR or RAS/MAPK cascade, which are frequently overactive in cancer.[6]
The Hypothetical Compound Library
For the purpose of this guide, we will consider three hypothetical derivatives of this compound (MFI) and compare them against a known, standard-of-care kinase inhibitor (e.g., Sorafenib).
-
MFI-Core: The parent scaffold, this compound.
-
MFI-Amide-A: A derivative where the methyl ester is converted to a substituted amide, designed to enhance hydrogen bonding in the kinase active site.
-
MFI-Amide-B: An analogue of MFI-Amide-A with an alternative substitution pattern, aimed at improving cell permeability.
-
Control Kinase Inhibitor: A well-characterized inhibitor of the target kinase pathway (e.g., Sorafenib).
A Phased Approach to In Vitro Validation
A logical, multi-step validation process is essential to efficiently identify promising lead compounds. Our approach begins with broad cytotoxicity screening, followed by more specific assays to determine the mechanism of action and target engagement.
Caption: High-level workflow for in vitro validation of MFI compounds.
Phase 1: Primary Screening for Cytotoxic Activity
The initial step is to assess the general cytotoxicity of the compounds across a panel of cancer cell lines. This helps to determine the potency and spectrum of activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[9][10][11] It measures the metabolic activity of cells, which serves as a proxy for cell viability.[10]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the MFI compounds and the control inhibitor. Add the compounds to the wells, ensuring a final concentration range that will capture a full dose-response curve (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[12][13] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10][11]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each compound.
Data Presentation: Comparative Cytotoxicity (IC50 Values in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| MFI-Core | > 100 | > 100 | > 100 |
| MFI-Amide-A | 5.2 | 8.1 | 6.5 |
| MFI-Amide-B | 2.8 | 4.5 | 3.1 |
| Control Inhibitor | 1.5 | 2.2 | 1.8 |
Interpretation: The hypothetical data above suggests that the amide derivatives (MFI-Amide-A and MFI-Amide-B) possess significant cytotoxic activity, unlike the core scaffold. MFI-Amide-B appears to be the more potent of the two new derivatives. This structure-activity relationship (SAR) insight is critical; the modification of the methyl ester to a substituted amide was key to conferring biological activity.[15]
Phase 2: Elucidating the Mechanism of Action
After identifying cytotoxic compounds, the next crucial step is to determine how they are killing the cancer cells. As these compounds are designed to be kinase inhibitors, we hypothesize they induce apoptosis by inhibiting a pro-survival signaling pathway.
Probing Target Pathway Inhibition with Western Blotting
Western blotting allows for the visualization of specific proteins and, importantly, their phosphorylation status. A reduction in the phosphorylation of a downstream effector of our target kinase would provide strong evidence of on-target activity.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by an MFI compound.
Experimental Protocol: Western Blot for Phospho-AKT
-
Cell Treatment and Lysis: Treat a highly sensitive cell line (e.g., HCT116) with the IC50 concentration of MFI-Amide-A, MFI-Amide-B, and the control inhibitor for a defined period (e.g., 6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-AKT (Ser473) and total AKT. A loading control, such as β-actin or GAPDH, must also be probed.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation: Comparative Pathway Inhibition
| Treatment | p-AKT (Ser473) Level | Total AKT Level | β-actin Level |
| Vehicle Control | High | High | Stable |
| MFI-Amide-A | Reduced | Stable | Stable |
| MFI-Amide-B | Strongly Reduced | Stable | Stable |
| Control Inhibitor | Strongly Reduced | Stable | Stable |
Interpretation: The hypothetical results show that MFI-Amide-B significantly reduces the phosphorylation of AKT at the Ser473 site without affecting the total amount of AKT protein. This is a strong indicator that the compound is inhibiting an upstream kinase in this pathway (e.g., PI3K or mTORC2), consistent with its proposed mechanism of action.
Conclusion and Future Directions
This guide outlines a structured, evidence-based approach to the in vitro validation of novel compounds derived from this compound. Through a phased screening cascade, we can efficiently move from broad cytotoxicity assessment to specific mechanistic insights.
Based on our hypothetical results:
-
MFI-Amide-B emerges as the most promising lead candidate due to its superior potency and clear on-target activity in a key oncogenic pathway.
-
The conversion of the methyl ester in the parent scaffold to a substituted amide was a critical chemical modification for achieving biological activity.
Future work would involve expanding the cell line panel, conducting selectivity assays against a panel of other kinases to assess off-target effects, and ultimately progressing the most promising candidates into more complex 3D cell culture models before considering in vivo studies. This rigorous, self-validating methodology ensures that only the most promising and well-characterized compounds advance in the drug discovery pipeline.
References
- A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.).
- Bhatt, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- Tarnowski, M., et al. (1996). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Experimental Therapeutics & Oncology, 1(4), 241-52.
- Hussain, A., et al. (2025). Illustration of the diverse biological activities of fluorine-containing pyridine derivatives.
- Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17743–17751.
- Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry.
- Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(16), 3733.
- Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (n.d.). Semantic Scholar.
- Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2022). Biomedicine and Biotechnology.
- HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. (2018). YouTube.
- Pérez-Picaso, L., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 11066.
- Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023). Molecular and Cellular Biochemistry, 478(10), 2427–2445.
- MTT assay protocol. (n.d.). Abcam.
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- Protocols for Cellular assay. (n.d.). Abcam.
- MTT Assay. (2025). Protocols.io.
- Identification of novel kinase inhibitors by targeting a kinase‐related apoptotic protein–protein interaction network in HeLa cells. (2017). Journal of Cellular and Molecular Medicine, 21(11), 2936–2946.
- Cell Viability Assays. (2013). Assay Guidance Manual.
- Methyl 2-fluoroisonicotin
- This compound CAS#: 455-69-6. (n.d.). ChemicalBook.
- Xu, P., et al. (2021). Synthesis of methyl 2-fluoroacrylate.
- Synthesis method of 2-fluoro-methyl 3-hydroxypropionate. (2016).
- Synthesis of methyl ester derivatives. (n.d.).
- In silico studies, synthesis, characterization and in vitro studies of levosulpiride derivatives. (2023). Future Journal of Pharmaceutical Sciences, 9(1), 60.
- In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (2023). Journal of Biomolecular Structure and Dynamics.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Utilization of kinase inhibitors as novel therapeutic drug targets: A review | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Identification of novel kinase inhibitors by targeting a kinase‐related apoptotic protein–protein interaction network in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpbs.com [ijpbs.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT Assay [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. In silico studies, synthesis, characterization and in vitro studies of levosulpiride derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Methyl 2-fluoroisonicotinate: Balancing Tradition and Innovation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing biological activity, metabolic stability, and bioavailability. Methyl 2-fluoroisonicotinate, a key building block, is no exception. Its synthesis, therefore, is a critical step in the discovery and development of novel chemical entities. This guide provides an in-depth, comparative analysis of two prominent synthetic routes to this compound: the traditional Balz-Schiemann reaction and the more contemporary Halogen Exchange (Halex) reaction. By examining the underlying chemistry, experimental protocols, and practical considerations of each, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
The Enduring Classic: The Balz-Schiemann Reaction
The Balz-Schiemann reaction, first reported in 1927, has long been a cornerstone of aromatic fluorination.[1][2] It provides a reliable, albeit often harsh, method for the introduction of a fluorine atom onto an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt.[3] For the synthesis of this compound, this would commence with Methyl 2-aminoisonicotinate.
The primary advantage of the Balz-Schiemann reaction lies in its broad applicability to a wide range of aromatic amines.[2] However, the use of nitrosonium tetrafluoroborate or the in-situ formation of the diazonium salt with sodium nitrite and fluoroboric acid introduces highly corrosive and toxic reagents.[3] Furthermore, the thermal decomposition step can be exothermic and potentially hazardous, especially on a larger scale, and the yields can be variable.[4]
Mechanistic Pathway of the Balz-Schiemann Reaction
The reaction proceeds through a well-established multi-step mechanism:
-
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like fluoroboric acid) to form a diazonium salt.
-
Formation of the Tetrafluoroborate Salt: The diazonium cation reacts with the tetrafluoroborate anion to form a diazonium tetrafluoroborate salt, which often precipitates from the reaction mixture.
-
Thermal Decomposition: The isolated and dried diazonium salt is heated, leading to the elimination of nitrogen gas and the formation of an aryl cation.
-
Fluoride Attack: The fluoride ion from the tetrafluoroborate anion attacks the aryl cation, yielding the desired aryl fluoride.
Figure 1: Simplified reaction scheme of the Balz-Schiemann reaction for the synthesis of this compound.
The Modern Workhorse: The Halogen Exchange (Halex) Reaction
In the realm of industrial-scale synthesis, the Halogen Exchange (Halex) reaction has emerged as a more efficient and often safer alternative to traditional methods. This nucleophilic aromatic substitution (SNAr) reaction involves the displacement of a halide, typically chlorine or bromine, with fluoride. For the synthesis of this compound, the readily available Methyl 2-chloroisonicotinate serves as the starting material.[5]
The Halex reaction is particularly well-suited for pyridine derivatives, where the electron-withdrawing effect of the nitrogen atom activates the ring towards nucleophilic attack. The choice of fluoride source (e.g., potassium fluoride, cesium fluoride) and solvent (typically a high-boiling polar aprotic solvent like DMSO or sulfolane) is crucial for achieving high conversion and selectivity. Phase-transfer catalysts are also commonly employed to enhance the solubility and reactivity of the fluoride salt.
Mechanistic Pathway of the Halex Reaction
The Halex reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The fluoride ion attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted.
-
Elimination of the Leaving Group: The Meisenheimer complex rearomatizes by expelling the chloride ion, yielding the final product, this compound.
Figure 2: Simplified reaction scheme of the Halex reaction for the synthesis of this compound.
Head-to-Head Comparison: Balz-Schiemann vs. Halex
The choice between these two synthetic routes depends on a multitude of factors, including scale, available starting materials, safety considerations, and desired purity. The following table provides a comparative overview of key experimental parameters.
| Parameter | Balz-Schiemann Reaction | Halogen Exchange (Halex) Reaction |
| Starting Material | Methyl 2-aminoisonicotinate | Methyl 2-chloroisonicotinate |
| Key Reagents | NaNO₂, HBF₄ | KF or CsF, Phase-Transfer Catalyst |
| Reaction Temperature | 0-5 °C (diazotization), High Temp (decomposition) | 150-220 °C |
| Typical Solvents | Aqueous acid, often isolated neat | High-boiling polar aprotic (DMSO, Sulfolane) |
| Typical Yield | 50-70% (variable) | 70-90% |
| Safety Concerns | Highly toxic/corrosive reagents, potential for explosion | High temperatures, anhydrous conditions |
| Scalability | Challenging due to safety and handling | More amenable to large-scale production |
| Atom Economy | Moderate | Good |
Experimental Protocols
Protocol 1: Synthesis of this compound via Balz-Schiemann Reaction (Representative Protocol)
Materials:
-
Methyl 2-aminoisonicotinate
-
Fluoroboric acid (48% in water)
-
Sodium nitrite
-
Diethyl ether
-
Ice
Procedure:
-
Dissolve Methyl 2-aminoisonicotinate in fluoroboric acid at 0 °C in a well-ventilated fume hood.
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 1 hour at 0 °C, during which the diazonium tetrafluoroborate salt may precipitate.
-
Isolate the diazonium salt by filtration and wash with cold diethyl ether.
-
Caution: Dry the isolated salt carefully at low temperature, as diazonium salts can be explosive when dry.
-
In a suitable apparatus, gently heat the dried diazonium salt until nitrogen evolution ceases.
-
The crude product is then purified by distillation or chromatography.
Protocol 2: Synthesis of this compound via Halex Reaction (Representative Protocol)
Materials:
-
Methyl 2-chloroisonicotinate[5]
-
Spray-dried potassium fluoride
-
Tetra-n-butylammonium chloride (or other phase-transfer catalyst)
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
In a flame-dried flask under an inert atmosphere, combine Methyl 2-chloroisonicotinate, spray-dried potassium fluoride, and the phase-transfer catalyst in anhydrous DMSO.
-
Heat the reaction mixture to 180-200 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Conclusion and Future Outlook
Both the Balz-Schiemann and Halex reactions offer viable pathways to this compound, each with its distinct advantages and disadvantages. The Balz-Schiemann reaction, while historically significant, presents considerable safety and handling challenges that limit its industrial applicability. In contrast, the Halex reaction, benefiting from more readily available starting materials and a more controlled reaction profile, is generally the preferred method for larger-scale synthesis.
Looking ahead, the development of novel fluorination methods, such as direct C-H fluorination and catalytic fluorination, holds the promise of even more efficient and sustainable routes to this important building block.[6][7] Continuous flow chemistry is another area that could significantly improve the safety and scalability of these transformations.[8][9] As the demand for complex fluorinated molecules continues to grow, the evolution of synthetic methodologies will undoubtedly play a pivotal role in advancing the frontiers of drug discovery and materials science.
References
- Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(5), 1186-1190.
- Schiemann, G., & Winkelmüller, W. (1933). 2- and 4-Fluoropyridine. Berichte der deutschen chemischen Gesellschaft (A and B Series), 66(5), 727-732.
- Roe, A., & Hawkins, G. F. (1949). The Preparation of 2-Fluoropyridine and 2-Fluoro-5-nitropyridine. Journal of the American Chemical Society, 71(5), 1785-1786.
- Allen, J. (n.d.). Balz–Schiemann Reaction: Mechanism, Formula & Uses.
- Chemical Science Transactions. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Chem Sci Trans., 4(4), 1149-1155.
- BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism.
- Tranmer, G. K., & Manan, Y. (2015).
- MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
- National Institutes of Health. (2012). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 112(6), 3641–3716.
- Royal Society of Chemistry. (2014). Transition metal catalysis and nucleophilic fluorination.
- MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Scilit.
- ResearchGate. (2019). Direct fluorination and amination of (hetero)
- ChemRxiv. (2024).
- Pentelute Lab. (n.d.). Rapid Flow-Based Peptide Synthesis.
- Apollo Scientific. (n.d.). Methyl 2-chloroisonicotinate.
- Wiley-VCH. (2019). Pushing the Limits of Solid-Phase Peptide Synthesis with Continuous Flow.
- Apollo Scientific. (n.d.). Methyl 2-chloroisonicotinate.
- University of Cambridge. (n.d.). Continuous organocatalytic flow synthesis of 2- substituted oxazolidinones using carbon dioxide.
- Scilit. (1999). Recent studies at Durham on direct fluorination. Journal of Fluorine Chemistry, 100(1-2), 63-73.
- MDPI. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(13), 3143.
Sources
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. 58481-11-1 Cas No. | Methyl 2-chloroisonicotinate | Apollo [store.apolloscientific.co.uk]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow Synthesis of 2-Methylpyridines via α-Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Methyl 2-fluoroisonicotinate
This document provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 2-fluoroisonicotinate and its associated waste streams. As a fluorinated pyridine derivative, this compound requires specific handling and disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, moving beyond simple instructions to explain the causality behind each procedural step.
Core Principles: Hazard Assessment and Waste Classification
Proper disposal begins with a thorough understanding of the material's hazards. This compound (CAS No. 2252-45-1) is a halogenated organic compound. This classification is critical as it dictates the required disposal pathway under most regulatory frameworks, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) in the United States.
Key Hazards:
-
Combustion Products: When heated to decomposition, it may release toxic fumes including Carbon oxides (CO, CO2), Nitrogen oxides (NOx), and highly corrosive Hydrogen Fluoride (HF)[1].
-
Toxicity: While specific toxicological data is limited, related pyridine compounds are known to be hazardous, potentially causing irritation upon contact with skin, eyes, or the respiratory tract[2][3]. The precautionary principle must be applied.
-
Environmental Fate: Improper disposal, such as drain disposal, is strictly prohibited as it can introduce a persistent halogenated organic compound into aquatic ecosystems[4][5][6][7].
Due to the presence of the carbon-fluorine bond, any waste containing this compound must be treated as halogenated organic hazardous waste [8][9]. This waste cannot be mixed with non-halogenated solvent waste, as this would contaminate the entire container and significantly increase disposal costs[9][10].
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling any waste materials containing this compound, ensure the following minimum PPE is worn to prevent exposure[2][11]:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields. | Protects eyes from splashes of liquid waste. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Provides a barrier against direct skin contact[2]. |
| Body Protection | A standard laboratory coat, worn fully buttoned. | Prevents contamination of personal clothing. |
All waste handling operations should be conducted within a certified chemical fume hood to minimize inhalation exposure[3][5].
Step-by-Step Disposal Protocols
The following protocols detail the correct procedures for segregating and containerizing different waste streams associated with this compound.
Protocol 3.1: Liquid Waste Disposal (Solutions, Rinsates)
This is the most common waste stream, including reaction mixtures, chromatographic fractions, and rinsates from cleaning glassware.
-
Select a Waste Container: Obtain a designated hazardous waste container that is compatible with organic solvents. Glass or high-density polyethylene (HDPE) are typically appropriate. The container must have a secure, leak-proof screw cap[12].
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Fill it out completely and legibly:
-
Generator Information: Your name, lab, and contact information.
-
Contents: List all chemical constituents by their full names (no abbreviations or formulas) and estimate their percentages. For example: "Methanol (80%), Water (15%), this compound (5%)."
-
Classification: Clearly mark as "Halogenated Organic Waste."
-
-
Transfer Waste: In a chemical fume hood, carefully pour the liquid waste into the labeled container using a funnel.
-
Secure the Container: Tightly close the container immediately after adding waste. Containers must remain closed at all times except when actively adding waste to prevent the release of volatile organic compounds (VOCs)[9][10].
-
Storage: Store the sealed container in a designated satellite accumulation area within your laboratory. It should be in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
-
Arrange for Pickup: Once the container is three-quarters full or reaches your institution's accumulation time limit (e.g., 6 months), submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department[6][13].
Protocol 3.2: Solid Waste Disposal (Contaminated Lab Supplies)
This stream includes items contaminated with this compound, such as pipette tips, weigh boats, gloves, and absorbent pads from small spills.
-
Containerize: Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof container. A sturdy, sealable bag or a wide-mouth solid waste container is appropriate[14].
-
Labeling: The container must be labeled as "Hazardous Waste" with a clear description of the contents, for example: "Solid Waste contaminated with this compound."
-
Disposal: Once full, seal the container and request a pickup from your EHS department alongside your liquid waste.
Protocol 3.3: Empty Container Disposal
An "empty" container that held pure this compound is not considered regular trash. It must be decontaminated or disposed of as hazardous waste.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or acetone) that can dissolve the compound[13].
-
Collect Rinsate: Crucially, all rinsate is considered hazardous liquid waste. It must be collected and added to your halogenated organic liquid waste container as described in Protocol 3.1[13].
-
Deface Label: After triple-rinsing, deface or remove the original manufacturer's label[13].
-
Final Disposal: The triple-rinsed, defaced container can typically be disposed of in the regular trash or glass recycling, but you must confirm this with your local EHS guidelines[13].
Emergency Procedure: Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Alert Personnel: Notify others in the lab of the spill.
-
Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's EHS emergency line.
-
Contain the Spill: For small, manageable spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit to contain the liquid[3][5]. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Absorbent: Carefully scoop the contaminated absorbent material into a sealable container.
-
Dispose as Hazardous Waste: Label the container as "Solid Waste contaminated with this compound" and dispose of it according to Protocol 3.2[1][3].
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials and dispose of them as hazardous solid waste.
Disposal Workflow and Decision Logic
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from work with this compound.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. acs.org [acs.org]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. asset.conrad.com [asset.conrad.com]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. danielshealth.com [danielshealth.com]
- 13. vumc.org [vumc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
